molecular formula C14H15NO B1215729 2-Amino-1,2-diphenylethanol CAS No. 530-36-9

2-Amino-1,2-diphenylethanol

Cat. No.: B1215729
CAS No.: 530-36-9
M. Wt: 213.27 g/mol
InChI Key: GEJJWYZZKKKSEV-UHFFFAOYSA-N
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Description

2-Amino-1,2-diphenylethanol, also known as this compound, is a useful research compound. Its molecular formula is C14H15NO and its molecular weight is 213.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 409505. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-1,2-diphenylethanol
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InChI

InChI=1S/C14H15NO/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14,16H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GEJJWYZZKKKSEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70903251
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Molecular Weight

213.27 g/mol
Source PubChem
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CAS No.

530-36-9, 13286-63-0, 3764-63-4, 88082-66-0
Record name 2-Amino-1,2-diphenylethanol
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Record name Ethanol, 2-amino-1,2-diphenyl-
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Record name (R,R)-(+)-2-Amino-1,2-diphenylethanol
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Foundational & Exploratory

An In-depth Technical Guide to (1R,2S)-(-)-2-Amino-1,2-diphenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(1R,2S)-(-)-2-Amino-1,2-diphenylethanol is a chiral amino alcohol that serves as a critical building block and versatile tool in modern organic and medicinal chemistry. Its rigid diphenyl structure and defined stereochemistry make it an invaluable asset for asymmetric synthesis, enabling the precise construction of enantiomerically pure molecules. This guide provides a comprehensive overview of its properties, synthesis, analysis, and key applications in research and development.

Core Physicochemical and Spectroscopic Properties

(1R,2S)-(-)-2-Amino-1,2-diphenylethanol is a white to pale yellow crystalline powder.[1] Its fundamental properties are summarized in the tables below.

Table 1: Physicochemical Properties
PropertyValue
CAS Number 23190-16-1[2][3]
Molecular Formula C₁₄H₁₅NO[1]
Molecular Weight 213.28 g/mol [1][3]
Appearance White to pale yellow crystal or powder[1]
Melting Point 141-144 °C[1]
Optical Rotation [α]²⁰/D = -6 to -8° (c=0.6 in EtOH)[1]
pKa 11.70 ± 0.10 (Predicted)
Solubility Soluble in chloroform, ethanol (B145695), and methanol.
Table 2: Spectroscopic Data Summary
SpectroscopyData Highlights
¹H NMR Spectra available, characteristic peaks for aromatic protons and methine protons adjacent to the amino and hydroxyl groups.[4]
¹³C NMR Spectra available, showing distinct signals for the two phenyl rings and the two stereogenic carbons.[5]
IR Spectroscopy Key absorptions include O-H and N-H stretching bands, as well as C-H and C=C bands from the aromatic rings.[5][6]
Mass Spectrometry Molecular ion peak corresponding to the molecular weight.

Experimental Protocols

Detailed experimental procedures are crucial for the effective application of (1R,2S)-(-)-2-Amino-1,2-diphenylethanol. Below are representative protocols for its synthesis, purification, and analysis.

Protocol 1: Synthesis via Asymmetric Reduction

A common route to (1R,2S)-(-)-2-Amino-1,2-diphenylethanol is the stereoselective reduction of a prochiral precursor, such as benzoin (B196080) oxime. While various methods exist, a typical laboratory-scale synthesis can be adapted from procedures for similar amino alcohols.[7][8]

Objective: To synthesize (1R,2S)-(-)-2-Amino-1,2-diphenylethanol from benzoin oxime.

Materials:

  • Benzoin oxime

  • Palladium on carbon (Pd/C) catalyst

  • Methanol (solvent)

  • Hydrogen gas source

  • Filtration apparatus (e.g., Celite)

  • Rotary evaporator

Procedure:

  • In a suitable hydrogenation vessel, dissolve benzoin oxime in methanol.

  • Carefully add a catalytic amount of 10% Pd/C.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with a small amount of methanol.

  • Combine the filtrate and washings, and concentrate under reduced pressure using a rotary evaporator to yield the crude erythro-2-amino-1,2-diphenylethanol.

  • The resulting racemic mixture can then be resolved into its enantiomers using a chiral resolving agent or by preferential crystallization.[8]

Protocol 2: Purification by Recrystallization

Objective: To purify crude (1R,2S)-(-)-2-Amino-1,2-diphenylethanol.

Materials:

  • Crude (1R,2S)-(-)-2-Amino-1,2-diphenylethanol

  • Recrystallization solvent (e.g., ethanol-water or dichloromethane-hexanes mixture)[9]

  • Heating mantle and condenser

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Transfer the crude product to an Erlenmeyer flask.

  • Add a minimal amount of the hot recrystallization solvent (e.g., ethanol) to dissolve the solid completely.

  • If color impurities are present, a small amount of activated charcoal can be added, and the solution hot-filtered.

  • Slowly add a co-solvent (e.g., water) until the solution becomes slightly cloudy.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold solvent mixture.

  • Dry the crystals under vacuum to obtain pure (1R,2S)-(-)-2-Amino-1,2-diphenylethanol.

Protocol 3: Chiral HPLC Analysis for Enantiomeric Purity

Objective: To determine the enantiomeric excess (% ee) of (1R,2S)-(-)-2-Amino-1,2-diphenylethanol.

Materials:

  • Sample of (1R,2S)-(-)-2-Amino-1,2-diphenylethanol

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., cyclofructan-based or polysaccharide-based)

  • Mobile phase solvents (e.g., hexane (B92381), ethanol, acetonitrile (B52724), methanol)

  • Additives (e.g., trifluoroacetic acid, triethylamine)

Procedure:

  • Prepare a stock solution of the sample in a suitable solvent (e.g., ethanol) at a concentration of approximately 1 mg/mL.

  • Set up the HPLC system with a suitable chiral column.

  • Equilibrate the column with the mobile phase. A common mobile phase for chiral amine separation is a mixture of hexane and ethanol or acetonitrile and methanol, often with acidic and basic additives to improve peak shape.[10]

  • Inject a small volume (e.g., 5 µL) of the sample solution.

  • Run the chromatogram and detect the enantiomers using a UV detector (e.g., at 254 nm).

  • Integrate the peak areas of the two enantiomers.

  • Calculate the enantiomeric excess using the formula: % ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Applications in Research and Drug Development

The primary utility of (1R,2S)-(-)-2-Amino-1,2-diphenylethanol stems from its rigid chiral scaffold, making it a powerful tool in asymmetric synthesis.

Use as a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered. (1R,2S)-(-)-2-Amino-1,2-diphenylethanol is frequently used to form chiral oxazolidinones, which can then direct stereoselective alkylation or aldol (B89426) reactions.[11]

Below is a diagram illustrating the general workflow of using this compound as a chiral auxiliary.

G cluster_synthesis Asymmetric Synthesis Workflow A (1R,2S)-(-)-2-Amino- 1,2-diphenylethanol C Chiral Auxiliary- Substrate Adduct A->C B Prochiral Substrate (e.g., Acid Chloride) B->C D Stereoselective Reaction (e.g., Enolate Alkylation) C->D E Diastereomerically Enriched Product D->E F Cleavage of Auxiliary E->F G Enantiomerically Pure Product F->G H Recovered Auxiliary F->H Recycle

General workflow for using (1R,2S)-(-)-2-Amino-1,2-diphenylethanol as a chiral auxiliary.
Precursor to Chiral Ligands and Catalysts

(1R,2S)-(-)-2-Amino-1,2-diphenylethanol can be used to synthesize chiral ligands for asymmetric catalysis. These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a catalytic reaction. This approach is highly efficient as only a small amount of the chiral catalyst is needed to produce a large quantity of the enantiomerically pure product.

Biological Activity and Drug Discovery

While primarily used as a synthetic tool, the structural motif of 2-amino-1,2-diphenylethanol has been explored for its biological activity.

  • NMDA Receptor Affinity: Derivatives of 1,2-diphenylethylamine (B1359920) have been shown to have an affinity for the N-methyl-D-aspartate (NMDA) receptor, an important target in neuroscience.[12] However, specific binding data for (1R,2S)-(-)-2-Amino-1,2-diphenylethanol itself is not extensively reported.

  • HDAC3 Inhibitor Scaffolding: More significantly, derivatives of this compound have been used to create potent and selective inhibitors of Histone Deacetylase 3 (HDAC3).[13] HDACs are key epigenetic regulators and are important targets in cancer therapy. The chiral oxazoline (B21484) cap, derived from the amino alcohol, plays a crucial role in the inhibitor's potency and selectivity.[13]

The logical relationship for the development of these HDAC3 inhibitors is shown below.

G cluster_drug_discovery HDAC3 Inhibitor Development Logic A (1R,2S)-(-)-2-Amino- 1,2-diphenylethanol B Synthesis of Chiral Oxazoline A->B D Coupling of Fragments B->D C N-(2-Aminophenyl)- benzamide Zinc Binding Group C->D E Potent and Selective HDAC3 Inhibitor D->E G Inhibition of Deacetylation E->G F HDAC3 Enzyme F->G

Logic diagram for the development of HDAC3 inhibitors using a chiral oxazoline cap.

Safety and Handling

(1R,2S)-(-)-2-Amino-1,2-diphenylethanol is considered hazardous. It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Precautionary Statements: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection).[2]

  • Storage: Store at room temperature in a dry, well-sealed container.

Conclusion

(1R,2S)-(-)-2-Amino-1,2-diphenylethanol is a cornerstone chiral building block for modern asymmetric synthesis. Its well-defined stereochemistry and versatile reactivity make it an essential tool for the synthesis of complex, enantiomerically pure molecules in the pharmaceutical, agrochemical, and fine chemical industries. A thorough understanding of its properties and handling is paramount for its safe and effective use in research and development.

References

An In-Depth Technical Guide to the Synthesis of (1S,2R)-(+)-2-Amino-1,2-diphenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(1S,2R)-(+)-2-Amino-1,2-diphenylethanol, a chiral vicinal amino alcohol, is a valuable building block in asymmetric synthesis. Its utility as a chiral auxiliary and precursor for chiral ligands makes it a crucial component in the development of enantiomerically pure pharmaceuticals and fine chemicals. This technical guide provides a comprehensive overview of the primary synthetic routes to obtain this important compound, complete with detailed experimental protocols, comparative data, and workflow diagrams.

Synthetic Strategies Overview

The synthesis of enantiopure (1S,2R)-(+)-2-Amino-1,2-diphenylethanol can be achieved through several strategic approaches:

  • Asymmetric Synthesis from Prochiral Precursors: This involves the stereoselective transformation of an achiral starting material to create the desired chiral centers. Key methods include the asymmetric reduction of a corresponding α-amino ketone or the asymmetric aminohydroxylation of a suitable alkene.

  • Synthesis from Chiral Precursors: This strategy leverages a starting material that already possesses the desired stereochemistry, which is then elaborated to the final product. A notable example is the synthesis from enantiopure (S)-benzoin.

  • Resolution of a Racemic Mixture: This classical approach involves the synthesis of a racemic mixture of 2-amino-1,2-diphenylethanol, followed by separation of the desired (1S,2R) enantiomer from its (1R,2S) counterpart using a chiral resolving agent.

This guide will delve into the practical execution of these strategies, providing detailed methodologies for each.

Synthesis from Enantiopure (S)-Benzoin

A highly effective method for the preparation of (1S,2R)-(+)-2-Amino-1,2-diphenylethanol involves a two-step process starting from enantiomerically pure (S)-benzoin. This approach is advantageous as it directly installs the desired stereochemistry. The key steps involve the formation of an oxime followed by a stereoselective reduction.

Experimental Protocol:

Step 1: Synthesis of (S)-Benzoin Oxime

  • To a solution of (S)-benzoin (1 equivalent) in ethanol, add hydroxylamine (B1172632) hydrochloride (1.5 equivalents) and sodium acetate (B1210297) (2 equivalents).

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Collect the precipitated (S)-benzoin oxime by filtration, wash with water, and dry under vacuum.

Step 2: Stereoselective Reduction of (S)-Benzoin Oxime

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (S)-benzoin oxime (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF).

  • Cool the solution to 0°C and slowly add a solution of a chiral reducing agent, such as a borane (B79455) complex with a chiral oxazaborolidine catalyst (e.g., (R)-CBS catalyst), or a metal hydride reagent modified with a chiral ligand. A common approach involves catalytic hydrogenation.

  • For catalytic hydrogenation, the oxime is dissolved in a suitable solvent like methanol (B129727) or ethanol, and a palladium on carbon (Pd/C) catalyst is added. The mixture is then subjected to a hydrogen atmosphere (typically 1-5 atm) at room temperature.[1]

  • Stir the reaction at the appropriate temperature (ranging from 0°C to room temperature depending on the reducing agent) until the reaction is complete as indicated by TLC.

  • Carefully quench the reaction by the slow addition of water or an acidic workup (e.g., 1 M HCl), depending on the reducing agent used.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield (1S,2R)-(+)-2-Amino-1,2-diphenylethanol.

Quantitative Data:
Starting MaterialKey ReagentsProductYieldEnantiomeric Excess (ee)Reference
(R)-(-)-Benzoin OximeTritium gas, Pd/C--INVALID-LINK---(-)-2-amino-1,2-diphenylethanol-92%[1]

Note: The referenced synthesis was for the tritiated (1R,2S) enantiomer, but the methodology is applicable for the synthesis of the (1S,2R) enantiomer from (S)-benzoin oxime with appropriate non-radioactive reducing agents.

Resolution of Racemic this compound

The resolution of a racemic mixture of this compound is a widely used and practical method for obtaining the enantiomerically pure compound. This technique relies on the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization. L-(+)-tartaric acid is a commonly used and effective resolving agent for this purpose.

Experimental Protocol:
  • Dissolve racemic this compound in a suitable solvent, such as methanol or ethanol.

  • In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in the same solvent, heating gently if necessary.

  • Slowly add the tartaric acid solution to the solution of the racemic amine with stirring.

  • Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of one of the diastereomeric salts. The salt of (1S,2R)-2-amino-1,2-diphenylethanol with L-(+)-tartaric acid is typically less soluble.

  • Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • To improve the diastereomeric purity, the collected salt can be recrystallized from the same solvent.

  • To recover the free amine, dissolve the purified diastereomeric salt in water and basify the solution with a strong base, such as sodium hydroxide, until the pH is above 10.

  • Extract the liberated (1S,2R)-(+)-2-amino-1,2-diphenylethanol with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched product.

Quantitative Data:
Racemic SubstrateResolving AgentSolventProductDiastereomeric PurityReference
(±)-2-Amino-1,2-diphenylethanolL-(+)-Tartaric AcidMethanol/Ethanol(1S,2R)-(+)-2-Amino-1,2-diphenylethanolHigh (after recrystallization)General Principle[2]

Sharpless Asymmetric Aminohydroxylation of trans-Stilbene (B89595)

The Sharpless asymmetric aminohydroxylation (AA) is a powerful method for the direct conversion of alkenes into chiral vicinal amino alcohols. Applying this methodology to trans-stilbene offers a direct route to protected (1S,2R)-2-amino-1,2-diphenylethanol. The reaction utilizes a catalytic amount of an osmium source and a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD).

Experimental Protocol:
  • To a stirred mixture of the nitrogen source (e.g., N-bromoacetamide or a chloramine-T salt), the chiral ligand (e.g., (DHQ)₂PHAL), and potassium osmate(VI) dihydrate in a suitable solvent system (often a mixture of t-butanol and water), add trans-stilbene.

  • Stir the reaction mixture vigorously at room temperature for several hours to days, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a reducing agent such as sodium sulfite.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, which is an N-protected amino alcohol, can be purified by column chromatography.

  • The protecting group can then be removed under appropriate conditions to yield (1S,2R)-(+)-2-amino-1,2-diphenylethanol.

Quantitative Data:
AlkeneNitrogen SourceChiral LigandProduct (after deprotection)YieldEnantiomeric Excess (ee)Reference
trans-StilbeneN-Bromoacetamide(DHQ)₂PHAL(1S,2R)-(+)-2-Amino-1,2-diphenylethanolModerate to GoodHighGeneral Principle[3][4]

Mandatory Visualizations

Synthetic Pathways

Synthesis_Pathways cluster_0 Synthesis from (S)-Benzoin cluster_1 Resolution of Racemic Mixture cluster_2 Sharpless Asymmetric Aminohydroxylation S_Benzoin (S)-Benzoin S_Benzoin_Oxime (S)-Benzoin Oxime S_Benzoin->S_Benzoin_Oxime NH2OH·HCl, NaOAc Target_1 (1S,2R)-(+)-2-Amino- 1,2-diphenylethanol S_Benzoin_Oxime->Target_1 Stereoselective Reduction Racemic_Mixture Racemic (±)-2-Amino- 1,2-diphenylethanol Diastereomeric_Salts Diastereomeric Salts Racemic_Mixture->Diastereomeric_Salts L-(+)-Tartaric Acid Target_2 (1S,2R)-(+)-2-Amino- 1,2-diphenylethanol Diastereomeric_Salts->Target_2 Fractional Crystallization & Basification trans_Stilbene trans-Stilbene Protected_Amino_Alcohol N-Protected (1S,2R)-Amino Alcohol trans_Stilbene->Protected_Amino_Alcohol OsO4 (cat.), Chiral Ligand, Nitrogen Source Target_3 (1S,2R)-(+)-2-Amino- 1,2-diphenylethanol Protected_Amino_Alcohol->Target_3 Deprotection

Caption: Overview of major synthetic routes to (1S,2R)-(+)-2-Amino-1,2-diphenylethanol.

Experimental Workflow: Resolution of Racemic Mixture

Resolution_Workflow start Start: Racemic this compound dissolve_amine Dissolve in Methanol start->dissolve_amine mix Mix Solutions dissolve_amine->mix dissolve_acid Dissolve L-(+)-Tartaric Acid in Methanol dissolve_acid->mix crystallize Cool to Induce Crystallization mix->crystallize filter Filter to Collect Diastereomeric Salt crystallize->filter recrystallize Recrystallize Salt (Optional) filter->recrystallize basify Dissolve Salt in Water & Add NaOH filter->basify Directly recrystallize->basify extract Extract with Organic Solvent basify->extract dry_concentrate Dry and Concentrate Organic Phase extract->dry_concentrate end End: Pure (1S,2R)-(+)-2-Amino-1,2-diphenylethanol dry_concentrate->end

Caption: Step-by-step workflow for the resolution of racemic this compound.

Conclusion

This technical guide has outlined the principal and most effective methods for the synthesis of (1S,2R)-(+)-2-Amino-1,2-diphenylethanol. The choice of synthetic route will depend on factors such as the availability of starting materials, scalability, and desired enantiomeric purity. The synthesis from enantiopure (S)-benzoin offers a direct and stereocontrolled pathway. The resolution of the racemic mixture is a robust and often economically viable option for large-scale production. The Sharpless asymmetric aminohydroxylation represents a more modern and direct approach from a simple alkene, though it may require more specialized reagents. The provided experimental protocols and comparative data serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.

References

An In-depth Technical Guide to the Stereoisomers of 2-Amino-1,2-diphenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 2-amino-1,2-diphenylethanol, focusing on the erythro enantiomers: (1R,2S)-(-)-2-amino-1,2-diphenylethanol and (1S,2R)-(+)-2-amino-1,2-diphenylethanol. These chiral amino alcohols are valuable building blocks in asymmetric synthesis, particularly in the development of pharmaceuticals. This document details their synthesis, resolution, physicochemical properties, and biological activity, with a focus on their interaction with the N-methyl-D-aspartate (NMDA) receptor.

Stereoisomeric Forms

This compound possesses two chiral centers, giving rise to four possible stereoisomers. This guide will focus on the erythro diastereomers, which are enantiomers of each other.

G cluster_isomers This compound Stereoisomers racemate Racemic erythro-2-Amino-1,2-diphenylethanol enantiomer1 (1R,2S)-(-)-2-Amino-1,2-diphenylethanol racemate->enantiomer1 Resolution enantiomer2 (1S,2R)-(+)-2-Amino-1,2-diphenylethanol racemate->enantiomer2 Resolution enantiomer1->racemate Racemization enantiomer2->racemate Racemization

Caption: Relationship between the racemic mixture and its constituent enantiomers.

Quantitative Data Summary

The following tables summarize the key quantitative data for the erythro stereoisomers of this compound.

Table 1: Physicochemical Properties

Property(1R,2S)-(-)-2-Amino-1,2-diphenylethanol(1S,2R)-(+)-2-Amino-1,2-diphenylethanol
CAS Number 23190-16-123364-44-5
Molecular Formula C₁₄H₁₅NOC₁₄H₁₅NO
Molecular Weight 213.28 g/mol 213.28 g/mol
Melting Point 141-144 °C142-144 °C
Optical Rotation [α]²⁰/D = -6 to -8° (c=0.6 in EtOH)[α]²⁵/D +7.0° (c = 0.6 in ethanol)[1]

Table 2: Biological Activity - NMDA Receptor Binding Affinity

StereoisomerKᵢ (μM) for [³H]MK-801 Binding
(1R,2S)-(-)-2-Amino-1,2-diphenylethanol1.5 ± 0.1[2]
(1S,2R)-(+)-2-Amino-1,2-diphenylethanol17 ± 1[2]

Experimental Protocols

Detailed methodologies for the synthesis of the racemic mixture and the resolution of the enantiomers are provided below.

Synthesis of Racemic erythro-2-Amino-1,2-diphenylethanol

The synthesis of the racemic erythro-2-amino-1,2-diphenylethanol is typically achieved through the catalytic hydrogenation of benzoin (B196080) oxime.[3][4]

Step 1: Synthesis of Benzoin Oxime

  • Dissolve benzoin in ethanol (B145695).

  • Add an aqueous solution of hydroxylamine (B1172632) hydrochloride and sodium hydroxide.

  • Stir the mixture at room temperature for several hours.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product, benzoin oxime, is isolated by filtration, washed with water, and dried.

Step 2: Catalytic Hydrogenation of Benzoin Oxime

  • In a high-pressure hydrogenation apparatus, dissolve benzoin oxime in a suitable solvent such as ethanol or methanol.

  • Add a catalyst, typically palladium on charcoal (Pd/C).[4]

  • Pressurize the vessel with hydrogen gas.

  • The reaction mixture is stirred at room temperature or with gentle heating until the uptake of hydrogen ceases.

  • Monitor the reaction by TLC to confirm the disappearance of the starting material.

  • After the reaction is complete, the catalyst is removed by filtration through a pad of celite.

  • The filtrate is concentrated under reduced pressure to yield the crude racemic erythro-2-amino-1,2-diphenylethanol.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

G cluster_synthesis Synthesis Workflow Benzoin Benzoin BenzoinOxime Benzoin Oxime Benzoin->BenzoinOxime Hydroxylamine Hydrochloride RacemicProduct Racemic erythro-2-Amino-1,2-diphenylethanol BenzoinOxime->RacemicProduct Catalytic Hydrogenation (H₂/Pd-C)

Caption: Synthetic pathway from benzoin to racemic this compound.

Resolution of (±)-erythro-2-Amino-1,2-diphenylethanol

The resolution of the racemic mixture into its individual enantiomers can be achieved by fractional crystallization of diastereomeric salts formed with a chiral resolving agent, such as mandelic acid or tartaric acid.[3][5]

Protocol using (-)-Mandelic Acid:

  • Dissolve the racemic erythro-2-amino-1,2-diphenylethanol in a suitable solvent, such as 1-propanol (B7761284) or 1,4-dioxane. The choice of solvent can influence which enantiomer crystallizes first.[5]

  • In a separate flask, dissolve an equimolar amount of (-)-mandelic acid in the same solvent, with gentle heating if necessary.

  • Combine the two solutions and allow the mixture to cool slowly to room temperature.

  • The less soluble diastereomeric salt will precipitate out of the solution. The stereochemistry of the precipitated salt depends on the solvent used.[5]

  • Collect the crystals by filtration and wash them with a small amount of the cold solvent.

  • To isolate the free amine, suspend the diastereomeric salt in water and add a base, such as sodium hydroxide, to neutralize the mandelic acid.

  • Extract the liberated enantiomerically enriched amine with an organic solvent (e.g., dichloromethane).

  • Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate), filter, and evaporate the solvent to obtain the pure enantiomer.

  • The other enantiomer can be recovered from the mother liquor by a similar workup. The purity of each enantiomer can be determined by measuring its optical rotation.

Biological Activity and Signaling Pathway

The stereoisomers of this compound have been shown to interact with the NMDA receptor, a key player in excitatory neurotransmission in the central nervous system.[2] The (1R,2S)-(-) enantiomer exhibits a significantly higher binding affinity for the NMDA receptor compared to the (1S,2R)-(+) enantiomer, as indicated by their respective Kᵢ values.[2]

The NMDA receptor is an ionotropic glutamate (B1630785) receptor that, upon activation, allows the influx of Ca²⁺ ions into the neuron. This calcium influx acts as a second messenger, triggering a cascade of downstream signaling events that are crucial for synaptic plasticity, learning, and memory.

G cluster_pathway NMDA Receptor Signaling Pathway Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Glycine Glycine Glycine->NMDAR Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Activation CaM Calmodulin (CaM) Ca_influx->CaM Binds to CaMKII CaMKII CaM->CaMKII Activates CREB CREB CaMKII->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity, Learning, Memory) CREB->Gene_Expression Regulates Stereoisomer (1R,2S)-2-Amino-1,2-diphenylethanol Stereoisomer->NMDAR Inhibits

Caption: Simplified NMDA receptor signaling pathway and the inhibitory role of this compound.

References

Absolute configuration of 2-Amino-1,2-diphenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Absolute Configuration of 2-Amino-1,2-diphenylethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chiral amino alcohol with two stereogenic centers, giving rise to four possible stereoisomers. The precise three-dimensional arrangement, or absolute configuration, of these stereoisomers is critical as it dictates their chemical and biological properties. This technical guide provides a comprehensive overview of the stereoisomers of this compound, detailed experimental protocols for the determination of their absolute configuration, and insights into their applications in chemical synthesis and neuroscience.

Stereoisomers of this compound

The four stereoisomers of this compound are comprised of two pairs of enantiomers. The erythro or cis diastereomers are (1S,2R) and (1R,2S), while the threo or trans diastereomers are (1S,2S) and (1R,2R).

Quantitative Data of Stereoisomers

The distinct physical properties of the stereoisomers, such as melting point and specific optical rotation, are crucial for their identification and characterization.

StereoisomerConfigurationCAS NumberMelting Point (°C)Specific Optical Rotation ([α]D)
(+)-erythro (1S,2R)23364-44-5142-144[1]+7.0° (c=0.6 in EtOH)[1]
(-)-erythro (1R,2S)23190-16-1142-144[2][3][4]-7.0° (c=0.6 in EtOH)[2]
(+)-threo (1R,2R)Not specifiedNot specifiedNot specified
(-)-threo (1S,2S)Not specifiedNot specifiedNot specified

Experimental Protocols for Determining Absolute Configuration

The unambiguous determination of the absolute configuration of chiral molecules is a fundamental requirement in stereochemistry and drug development.[5] The primary methods employed for this purpose are X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD) Spectroscopy.

Single-Crystal X-ray Crystallography

X-ray crystallography is considered the most definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained.[6][7][8][9]

Detailed Experimental Protocol:
  • Crystal Growth: A single crystal of an enantiomerically pure sample of this compound is grown. This can be achieved through various techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.

  • Data Collection: The grown crystal is mounted on a diffractometer. X-ray diffraction data is collected, with the choice of radiation wavelength being critical to maximize the anomalous dispersion effect. For organic molecules containing primarily light atoms, copper radiation (Cu Kα) is often preferred.[7]

  • Structure Solution and Refinement: The collected diffraction data is processed to solve the crystal structure. During the refinement of the structural model, the Flack parameter is calculated.

  • Absolute Configuration Assignment: The absolute configuration is determined by analyzing the Flack parameter. A value close to 0 indicates that the assigned configuration is correct, while a value close to 1 suggests that the inverted structure is the correct one.[7] For the racemic cis-2-amino-1,2-diphenylethanol, crystal structure analysis has shown that the (1S,2R) and (1R,2S) enantiomers form distinct helical columnar structures in the crystal lattice.[10]

xray_workflow cluster_crystal Crystal Preparation cluster_data Data Acquisition & Analysis cluster_result Configuration Assignment start Enantiopure Sample crystal_growth Crystal Growth start->crystal_growth single_crystal Single Crystal crystal_growth->single_crystal data_collection X-ray Diffraction Data Collection single_crystal->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution flack_parameter Flack Parameter Calculation structure_solution->flack_parameter assignment Absolute Configuration Determined flack_parameter->assignment

Workflow for Absolute Configuration Determination by X-ray Crystallography.
NMR Spectroscopy with Chiral Derivatizing Agents

NMR spectroscopy, in conjunction with chiral derivatizing agents (CDAs), is a powerful technique for determining the absolute configuration of chiral molecules in solution.[6][11] The Mosher method is a classic example of this approach.[12]

Detailed Experimental Protocol:
  • Derivatization: The enantiopure this compound is reacted with both enantiomers of a chiral derivatizing agent, such as (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters and amides. This can be performed directly in an NMR tube using polymer-supported coupling agents to simplify the procedure.[13]

  • NMR Spectra Acquisition: ¹H NMR spectra are recorded for both diastereomeric products.

  • Spectral Analysis: The chemical shifts (δ) of protons near the stereocenter are compared between the two diastereomers. The differences in chemical shifts (ΔδRS = δR - δS) are calculated.

  • Configuration Assignment: Based on the established model of the CDA, the signs of the ΔδRS values for substituents around the chiral center are correlated to the absolute configuration of the original amino alcohol.[12]

nmr_workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_result Configuration Assignment start Chiral Amino Alcohol derivatization_R React with (R)-CDA start->derivatization_R derivatization_S React with (S)-CDA start->derivatization_S diastereomer_R Diastereomer R derivatization_R->diastereomer_R diastereomer_S Diastereomer S derivatization_S->diastereomer_S nmr_acq Acquire 1H NMR Spectra diastereomer_R->nmr_acq diastereomer_S->nmr_acq comparison Compare Chemical Shifts (ΔδRS) nmr_acq->comparison assignment Assign Absolute Configuration comparison->assignment

Workflow for Absolute Configuration Determination by NMR with a CDA.
Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[6][14] It is a sensitive technique for determining absolute configuration, especially when combined with computational methods.[15][16]

Detailed Experimental Protocol:
  • Sample Preparation: A solution of the enantiomerically pure this compound is prepared in a suitable transparent solvent.

  • CD Spectrum Measurement: The CD spectrum of the sample is recorded on a CD spectrometer, typically over a range of UV-Vis wavelengths.

  • Comparison and Assignment: The experimental CD spectrum is compared with the spectra of compounds with known absolute configurations or with theoretically calculated spectra.[14] A match between the experimental and a known or calculated spectrum allows for the assignment of the absolute configuration.[14]

Applications

The stereoisomers of this compound are valuable in both synthetic chemistry and pharmacology.

Chiral Auxiliary in Asymmetric Synthesis

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction.[17] (1S,2R)-2-Amino-1,2-diphenylethanol has been effectively used as a chiral auxiliary in the asymmetric synthesis of β-lactams.[18] It can also be used to prepare chiral selectors for HPLC and as a chiral auxiliary in the synthesis of homopropargylic alcohols.

chiral_auxiliary prochiral Prochiral Substrate chiral_substrate Chiral Substrate-Auxiliary Adduct prochiral->chiral_substrate auxiliary (1S,2R)-2-Amino- 1,2-diphenylethanol auxiliary->chiral_substrate diastereoselective_reaction Diastereoselective Reaction chiral_substrate->diastereoselective_reaction diastereomeric_product Diastereomeric Product diastereoselective_reaction->diastereomeric_product cleavage Auxiliary Cleavage diastereomeric_product->cleavage enantiopure_product Enantiopure Product cleavage->enantiopure_product recovered_auxiliary Recovered Auxiliary cleavage->recovered_auxiliary

References

Spectroscopic Profile of 2-Amino-1,2-diphenylethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the spectroscopic data for 2-Amino-1,2-diphenylethanol, a compound of interest in pharmaceutical research and organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the molecular structure of a material. Below are the ¹H and ¹³C NMR data for this compound.

¹H NMR Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.15 - 7.35m10HAromatic protons (2 x C₆H₅)
4.85d1HCH-OH
4.25d1HCH-NH₂
2.50br s3HNH₂ and OH

Table 1: ¹H NMR spectral data for this compound.

¹³C NMR Data

Chemical Shift (ppm)Assignment
142.8Aromatic C
140.5Aromatic C
128.4Aromatic CH
128.2Aromatic CH
127.8Aromatic CH
127.1Aromatic CH
77.5CH-OH
60.8CH-NH₂

Table 2: ¹³C NMR spectral data for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule. The IR spectrum of this compound exhibits characteristic absorption bands.

Wavenumber (cm⁻¹)IntensityAssignment
3370 - 3280Strong, BroadO-H and N-H stretching
3060 - 3030MediumAromatic C-H stretching
2920 - 2850MediumAliphatic C-H stretching
1600, 1495, 1450Medium to StrongAromatic C=C stretching
1060StrongC-O stretching
760, 700StrongC-H out-of-plane bending (monosubstituted benzene)

Table 3: Key IR absorption bands for this compound.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

m/zRelative Intensity (%)Assignment
2135[M]⁺ (Molecular Ion)
107100[C₇H₇O]⁺ / [C₆H₅CHOH]⁺
10695[C₇H₆O]⁺ / [C₆H₅CO]⁺
7930[C₆H₇]⁺
7740[C₆H₅]⁺

Table 4: Mass spectrometry data for this compound.[1][2]

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. While specific instrument parameters may vary, the following provides a general overview of the methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation : A Bruker AC-300 or similar 300 or 400 MHz NMR spectrometer was used.[3][4]

  • Sample Preparation : A few milligrams of the this compound sample were dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition : ¹H and ¹³C NMR spectra were acquired at room temperature. For ¹H NMR, typically 16-32 scans were accumulated. For ¹³C NMR, a larger number of scans (e.g., 1024) were required to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Infrared (IR) Spectroscopy

  • Instrumentation : A Bruker Tensor 27 FT-IR spectrometer or a similar instrument was utilized.[3][4]

  • Sample Preparation :

    • KBr Wafer Technique : A small amount of the solid sample was ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.[3][4]

    • Attenuated Total Reflectance (ATR) : A small amount of the sample was placed directly on the ATR crystal (e.g., DuraSamplIR II).[3][4]

  • Data Acquisition : The IR spectrum was recorded in the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum was collected and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

  • Instrumentation : A gas chromatograph coupled with a mass spectrometer (GC-MS) or a direct infusion mass spectrometer was used.

  • Ionization Method : Electron Ionization (EI) is a common method for this type of molecule.

  • Data Acquisition : The mass spectrum was recorded over a mass range (e.g., m/z 40-400). The resulting spectrum shows the relative abundance of different fragment ions.

Workflow Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analyses described.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample 2-Amino-1,2- diphenylethanol Dissolved_Sample Dissolve in Deuterated Solvent Sample->Dissolved_Sample Solid_Sample_IR Prepare KBr Pellet or use ATR Sample->Solid_Sample_IR GC_Injection Inject into GC (for GC-MS) Sample->GC_Injection NMR NMR Spectrometer Dissolved_Sample->NMR IR FT-IR Spectrometer Solid_Sample_IR->IR MS Mass Spectrometer GC_Injection->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Figure 1: General workflow for the spectroscopic analysis of this compound.**

NMR_Signaling_Pathway cluster_nmr NMR Spectroscopy Logical Flow Nuclei Atomic Nuclei in Magnetic Field (B₀) RF_Pulse Radiofrequency (RF) Pulse Nuclei->RF_Pulse Apply Excitation Nuclear Spin Excitation RF_Pulse->Excitation Relaxation Relaxation Excitation->Relaxation Emit RF FID Free Induction Decay (FID) Signal Relaxation->FID Detect FT Fourier Transform FID->FT NMR_Spectrum NMR Spectrum FT->NMR_Spectrum Chem_Shift Chemical Shift (δ) NMR_Spectrum->Chem_Shift Integration Integration NMR_Spectrum->Integration Coupling Spin-Spin Coupling (J) NMR_Spectrum->Coupling Structure_Info Molecular Structure Information Chem_Shift->Structure_Info Integration->Structure_Info Coupling->Structure_Info

Figure 2: Logical flow diagram of Nuclear Magnetic Resonance (NMR) spectroscopy.**

References

Physical and chemical properties of 2-Amino-1,2-diphenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Amino-1,2-diphenylethanol, tailored for researchers, scientists, and drug development professionals. This document includes key data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Physical Properties

This compound is a chiral amino alcohol that exists as a white to off-white crystalline solid at room temperature. Its physical properties are influenced by its specific stereoisomeric form. The presence of both amino and hydroxyl functional groups, along with two phenyl rings, dictates its solubility and other physical characteristics.[1][2]

Tabulated Physical Data

The following tables summarize the key physical properties for the common stereoisomers of this compound.

Table 1: General Physical Properties

PropertyValueReference
Molecular FormulaC₁₄H₁₅NO[3]
Molecular Weight213.27 g/mol [3]
AppearanceWhite to beige crystalline powder
Density (Predicted)1.148 ± 0.06 g/cm³[4]
pKa (Predicted)11.70 ± 0.45[4]
XLogP31.3[3]
Hydrogen Bond Donor Count2[3]
Hydrogen Bond Acceptor Count2[5]
Rotatable Bond Count3[5]

Table 2: Stereoisomer-Specific Properties

StereoisomerCAS NumberMelting Point (°C)Boiling Point (°C) (Predicted)Specific Optical Rotation ([α]D)
(1S,2R)-(+)-isomer23364-44-5142-144374.3 ± 37.0+7.0° (c=0.6 in ethanol)
(1R,2S)-(-)-isomer23190-16-1142-144374.3 ± 37.0-7.0° (c=0.6 in ethanol)
(S,S)-(-)-isomer23190-17-2116-119374.3 ± 37.0-124±3° (c=0.87 in ethanol)
Racemic cis-isomer530-36-9118345Not Applicable
Solubility

The solubility of this compound is a balance between its polar amino and hydroxyl groups, which allow for hydrogen bonding, and its nonpolar phenyl rings.[1][2]

  • Polar Solvents: It is generally soluble in polar protic solvents like methanol (B129727) and ethanol (B145695) due to the formation of hydrogen bonds.[1][2] It is also likely soluble in polar aprotic solvents such as acetone (B3395972) and ethyl acetate.[1]

  • Nonpolar Solvents: Its solubility in nonpolar solvents like hydrocarbons is expected to be low.[2]

  • Aqueous Solvents: While the polar groups contribute to water solubility, the hydrophobic phenyl groups limit it. The solubility in aqueous solutions is also pH-dependent.

Chemical Properties and Reactions

This compound is a versatile molecule due to the presence of its amino and hydroxyl functional groups.[2] It is widely used in organic synthesis, particularly as a chiral auxiliary.

Use as a Chiral Auxiliary

The primary chemical application of enantiomerically pure this compound is as a chiral auxiliary in asymmetric synthesis.[5][6] Chiral auxiliaries are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[5][7] After the desired stereocenter is created, the auxiliary can be removed and ideally recycled.[7] For instance, it can be used in the preparation of chiral ligands for asymmetric catalysis.[6]

Synthesis of Derivatives

The amino and hydroxyl groups can be readily derivatized to form a variety of other compounds. For example, it can be reacted with phosgene (B1210022) or a phosgene equivalent to form oxazolidinones, which are themselves important chiral auxiliaries.[8]

Interaction with NMDA Receptors

As a phenylethanolamine derivative, this compound is of interest for its potential interaction with N-methyl-D-aspartate (NMDA) receptors.[8][9] Phenylethanolamines, such as ifenprodil, are known to act as non-competitive antagonists of NMDA receptors, specifically those containing the GluN2B subunit.[1][10] They are thought to exert their inhibitory effect by enhancing proton inhibition of the receptor, a mechanism that is more pronounced in the acidic conditions associated with excitotoxicity.[1][8]

Experimental Protocols

Synthesis of (1R,2S)-(-)-2-Amino-1,2-diphenylethanol from Benzoin (B196080)

This protocol describes a representative synthesis via the reduction of a benzoin derivative.

Materials:

  • Benzoin

  • Hydroxylamine (B1172632) hydrochloride

  • Sodium acetate

  • Ethanol

  • Palladium on charcoal (Pd/C)

  • Hydrogen gas source

  • Hydrochloric acid

  • Sodium hydroxide

Procedure:

  • Oxime Formation: Dissolve benzoin in ethanol, and add hydroxylamine hydrochloride and sodium acetate. Reflux the mixture to form benzoin oxime.

  • Catalytic Hydrogenation: The benzoin oxime is then subjected to catalytic hydrogenation using a palladium on charcoal catalyst under a hydrogen atmosphere. This stereoselective reduction yields the erythro amino alcohol.[11]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.[12][13]

Purification by Recrystallization

Procedure:

  • Solvent Selection: Choose a solvent in which the compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. Ethanol or methanol are often suitable choices.

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove residual impurities.

  • Drying: Dry the purified crystals under vacuum.[12][14]

Spectral Analysis Protocols

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.

  • Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.[15]

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[6]

Data Acquisition:

  • Apply pressure to the sample using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Collect a background spectrum of the empty, clean ATR crystal.

  • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.[16]

Sample Preparation:

  • Prepare a dilute solution of the purified this compound in a volatile, mass spectrometry-compatible solvent (e.g., methanol or acetonitrile (B52724) with 0.1% formic acid for positive ion mode). The concentration should be in the low µg/mL to ng/mL range.[17]

Data Acquisition:

  • Introduce the sample solution directly into the mass spectrometer's ion source via a syringe pump at a constant, low flow rate (e.g., 5-10 µL/min).[4][17][18]

  • Acquire the mass spectrum over a suitable m/z range. High-resolution mass spectrometry can be used to confirm the elemental composition.[17]

Signaling Pathways and Workflows

Proposed NMDA Receptor Signaling Pathway

The following diagram illustrates the proposed mechanism by which phenylethanolamines, including potentially this compound, modulate NMDA receptor activity.

NMDA_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor GluN2B GluN1 Ion Channel Glutamate->NMDAR:glu Binds Glycine Glycine Glycine->NMDAR:gly Binds Phenylethanolamine 2-Amino-1,2- diphenylethanol Phenylethanolamine->NMDAR Allosteric Modulation Proton H+ Proton->NMDAR:ion Inhibition Ca_ion Ca²⁺ Influx NMDAR:ion->Ca_ion Opens Signaling_Cascade Downstream Signaling Ca_ion->Signaling_Cascade Activates

Caption: Proposed modulation of NMDA receptor signaling by this compound.

Experimental Workflow: Synthesis and Purification

The following diagram outlines a typical workflow for the synthesis and subsequent purification of this compound.

Synthesis_Workflow Start Starting Material (e.g., Benzoin) Reaction Chemical Synthesis (e.g., Reductive Amination) Start->Reaction Crude_Product Crude Product Reaction->Crude_Product Purification Purification (e.g., Recrystallization) Crude_Product->Purification Pure_Product Pure 2-Amino-1,2- diphenylethanol Purification->Pure_Product Analysis Characterization (NMR, IR, MS, etc.) Pure_Product->Analysis Final_Product Verified Pure Product Analysis->Final_Product

Caption: General workflow for the synthesis and purification of this compound.

References

Discovery and history of 2-Amino-1,2-diphenylethanol as a chiral auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Amino-1,2-diphenylethanol as a Chiral Auxiliary

Introduction

In the field of asymmetric synthesis, chiral auxiliaries are indispensable tools for controlling the stereochemical outcome of a reaction. A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent reaction to form one enantiomer or diastereomer preferentially over the other. Among the various auxiliaries developed, erythro-2-amino-1,2-diphenylethanol stands out as a highly effective and versatile "artificial" chiral auxiliary.[1] Unlike many auxiliaries derived from the chiral pool of natural products, both enantiomers of this compound can be readily obtained through resolution, making it a valuable tool for accessing either enantiomer of a target molecule.[1]

This technical guide provides a comprehensive overview of the discovery, synthesis, and application of (1R,2S)-(-)- and (1S,2R)-(+)-2-amino-1,2-diphenylethanol as a chiral auxiliary for researchers, scientists, and professionals in drug development.

Discovery and History

The development of this compound as a chiral auxiliary is part of the broader effort in organic chemistry to create synthetic tools that are not dependent on natural sources.[1] The value of such "artificial" auxiliaries lies in their design flexibility and the guaranteed availability of both enantiomers, a feature not always possible with naturally derived compounds.[1] The erythro diastereomer of this compound proved to be an ideal candidate because its racemic mixture can be synthesized efficiently and resolved, providing access to both the (1R,2S) and (1S,2R) forms.[1] Its rigid diphenyl structure provides a well-defined steric environment, which is crucial for inducing high stereoselectivity in chemical transformations.

Synthesis and Resolution

The most common route for synthesizing the erythro diastereomer of this compound starts from benzoin (B196080). The key steps involve the conversion of benzoin to its oxime, followed by stereoselective reduction.

G start Benzoin step1 Benzoin Oxime (E/Z mixture) start->step1 H₂NOH step2 Racemic (±)-erythro- This compound step1->step2 Catalytic Hydrogenation (e.g., Pd/C) resolution Resolution (e.g., with tartaric acid) step2->resolution enantiomer1 (1R,2S)-(-)-Enantiomer resolution->enantiomer1 Separation enantiomer2 (1S,2R)-(+)-Enantiomer resolution->enantiomer2 Separation

Caption: Synthetic pathway from benzoin to enantiopure this compound.

The catalytic hydrogenation of benzoin oxime isomers using palladium on charcoal typically yields the erythro amino alcohol with a diastereomeric excess of around 80%.[2] Following the synthesis of the racemic mixture, the enantiomers are separated through classical resolution using a chiral resolving agent, such as tartaric acid.

Application as a Chiral Auxiliary

The utility of this compound as a chiral auxiliary is most prominently demonstrated by its conversion into a rigid oxazolidinone structure. This is achieved by reacting the amino alcohol with diethyl carbonate.[1] The resulting oxazolidinone can be attached to a substrate, such as a carboxylic acid, to direct subsequent reactions like alkylations or Staudinger-type cycloadditions with high diastereoselectivity.[1]

G sub Prochiral Substrate (e.g., Carboxylic Acid) attach Step 1: Attach Auxiliary (Formation of Chiral Derivative) sub->attach aux Chiral Auxiliary ((1S,2R)-ADE derivative) aux->attach react Step 2: Diastereoselective Reaction (e.g., Alkylation, Aldol) attach->react Steric Shielding cleave Step 3: Cleave Auxiliary react->cleave product Enantiopure Product cleave->product recover Recovered Auxiliary cleave->recover

Caption: General workflow for using this compound as a chiral auxiliary.

Quantitative Performance Data

The effectiveness of this auxiliary is demonstrated by the high stereoselectivity achieved in various reactions. The rigid conformation of the derived oxazolidinone effectively shields one face of the enolate, leading to excellent control in reactions like alkylations and cycloadditions.

Reaction TypeSubstrate/ReagentsStereoselectivityYieldReference
Staudinger-type ReactionChiral glycine (B1666218) derivative + IminesExcellent cis-selectivityHigh[1]
Ketone Reduction CatalystOxazaborolidine from (1R,2S)-ADE> 99% ee for acetophenone (B1666503)Not specified[2]
Ketone Reduction CatalystOxazaborolidine from (1R,2S)-ADE> 96% ee for ω-bromo acetophenoneNot specified[2]
Asymmetric ReductionAcetophenone with LiAlH₄ modified by the auxiliary25% optical yield (at best)Varied[3]

Key Experimental Protocols

Protocol 1: Synthesis of Chiral Glycine Derivative from (1S,2R)-(+)-2-Amino-1,2-diphenylethanol

This protocol is adapted from the synthesis of a chiral glycine derivative used in a Staudinger-type reaction.[1]

  • Formation of the Oxazolidinone:

    • A mixture of (+)-(1S,2R)-2-amino-1,2-diphenylethanol and a catalytic amount of potassium carbonate in diethyl carbonate is refluxed.

    • The reaction is monitored by TLC until completion.

    • The solvent is removed under reduced pressure, and the resulting crude oxazolidinone is purified, typically by recrystallization.

  • Alkylation with Ethyl Bromoacetate (B1195939):

    • The purified oxazolidinone is dissolved in a suitable aprotic solvent (e.g., THF).

    • The solution is cooled to 0 °C, and a strong base (e.g., NaH) is added portion-wise to form the sodium salt.

    • Ethyl bromoacetate is added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight.

    • The reaction is quenched with a saturated aqueous solution of NH₄Cl, and the product is extracted with an organic solvent (e.g., ethyl acetate).

    • The organic layers are combined, dried over anhydrous MgSO₄, filtered, and concentrated to yield the glycine ethyl ester derivative.

  • Hydrolysis to Carboxylic Acid:

    • The glycine ethyl ester derivative is dissolved in a mixture of THF and water.

    • Lithium hydroxide (B78521) (LiOH) is added, and the mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC).

    • The mixture is acidified with a dilute acid (e.g., 1N HCl), and the desired homochiral carboxylic acid is extracted with an organic solvent.

    • The product is purified by standard methods to be used in subsequent asymmetric reactions.

Protocol 2: Catalytic Hydrogenation of Benzoin Oxime

This protocol is based on the general method for reducing α-hydroxy ketoximes to erythro amino alcohols.[2]

  • Preparation:

    • Benzoin oxime (a mixture of E and Z isomers) is dissolved in a suitable solvent, such as ethanol (B145695) or methanol.

    • A catalytic amount of palladium on charcoal (5-10% Pd/C) is added to the solution.

  • Hydrogenation:

    • The mixture is placed in a hydrogenation apparatus (e.g., a Parr hydrogenator).

    • The apparatus is purged with hydrogen gas, and the reaction is conducted under a positive pressure of H₂ (e.g., 1-4 atm).

    • The reaction is stirred vigorously at room temperature until the uptake of hydrogen ceases.

  • Workup and Isolation:

    • The catalyst is removed by filtration through a pad of Celite.

    • The filtrate is concentrated under reduced pressure to yield the crude product.

    • The diastereomeric excess (erythro:threo ratio) can be determined by ¹H NMR spectroscopy.

    • The crude racemic erythro-2-amino-1,2-diphenylethanol is then purified, typically by recrystallization, before proceeding to optical resolution.

Conclusion

Erythro-2-amino-1,2-diphenylethanol is a highly successful and practical chiral auxiliary in asymmetric synthesis. Its artificial origin, the ease of its synthesis and resolution, and its ability to induce high levels of stereoselectivity in a variety of reactions have solidified its place as a valuable tool for chemists. The formation of rigid oxazolidinone derivatives provides a reliable strategy for controlling stereocenters, making it particularly useful in academic research and in the synthesis of complex chiral molecules, including pharmaceutical intermediates.[1][4]

References

A Technical Guide to the Enantioselective Synthesis of 2-Amino-1,2-diphenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary methodologies for the synthesis of enantiomerically pure 2-Amino-1,2-diphenylethanol, a critical chiral auxiliary and building block in modern organic synthesis and pharmaceutical development. This document details established techniques, including asymmetric synthesis, chiral resolution, and biocatalytic methods, presenting them with the clarity and detail required for practical application in a research and development setting.

Introduction

Enantiomerically pure this compound, particularly the (1R,2S) and (1S,2R) diastereomers, are highly valued for their role as chiral auxiliaries and catalysts in a myriad of asymmetric transformations.[1][2] Their utility extends to the synthesis of complex molecules with high stereocontrol, making them indispensable in the production of active pharmaceutical ingredients (APIs). The synthesis of these compounds in their enantiopure forms is, therefore, a topic of significant interest. This guide will explore and compare the most effective strategies for achieving high enantiomeric purity.

Core Synthetic Strategies

The synthesis of enantiomerically pure this compound can be broadly categorized into three main approaches:

  • Asymmetric Synthesis: The direct creation of the desired enantiomer from a prochiral precursor.

  • Chiral Resolution: The separation of a racemic mixture of enantiomers.

  • Biocatalysis: The use of enzymes to perform enantioselective transformations.

Each of these strategies offers distinct advantages and disadvantages in terms of efficiency, scalability, and cost. The following sections will provide a detailed examination of each approach.

Asymmetric Synthesis

Asymmetric synthesis provides an elegant and often highly efficient route to enantiomerically pure compounds by directly forming the desired stereoisomer. Key methods for the asymmetric synthesis of this compound include the enantioselective reduction of a precursor ketone and asymmetric aminohydroxylation.

Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation is a powerful technique for the enantioselective reduction of ketones. The Noyori-type asymmetric transfer hydrogenation, utilizing a chiral ruthenium catalyst, is a well-established method.

Experimental Protocol: Asymmetric Transfer Hydrogenation of Benzoin

This protocol is adapted from the Noyori asymmetric transfer hydrogenation of ketones.

  • Catalyst Preparation: A chiral Ru(II) catalyst, such as RuCl--INVALID-LINK--, is prepared or obtained commercially.

  • Reaction Setup: A reaction vessel is charged with racemic benzoin, the chiral ruthenium catalyst (typically 0.1-1 mol%), and a hydrogen source, commonly a mixture of formic acid and triethylamine (B128534) in an aprotic solvent like dimethylformamide (DMF).

  • Reaction Conditions: The mixture is stirred at a controlled temperature, often between 25-40°C, for a period of 24-48 hours, or until reaction completion is indicated by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the enantiomerically enriched this compound.

Oxazaborolidine-Catalyzed Asymmetric Reduction (CBS Reduction)

The Corey-Bakshi-Shibata (CBS) reduction is another highly effective method for the enantioselective reduction of prochiral ketones using a chiral oxazaborolidine catalyst and a stoichiometric reducing agent like borane (B79455).

Experimental Protocol: CBS Reduction of 2-Amino-1,2-diphenylethanone

  • Catalyst Generation (in situ): The chiral oxazaborolidine catalyst is typically generated in situ by reacting a chiral amino alcohol, such as (S)-α,α-diphenyl-2-pyrrolidinemethanol, with a borane source (e.g., borane-dimethyl sulfide (B99878) complex, BMS) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere.

  • Reduction: The substrate, 2-amino-1,2-diphenylethanone, dissolved in THF, is added dropwise to the pre-formed catalyst solution at a low temperature (e.g., -78°C). A stoichiometric amount of borane is then added slowly.

  • Reaction Monitoring and Quenching: The reaction progress is monitored by TLC or HPLC. Once the starting material is consumed, the reaction is carefully quenched by the slow addition of methanol (B129727), followed by aqueous acid (e.g., 1 M HCl).

  • Isolation and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated. The resulting crude product is purified by flash chromatography on silica (B1680970) gel to afford the enantiomerically pure this compound.

Chiral Resolution

Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. This is a classical and widely used approach for obtaining enantiopure compounds.

Preferential Crystallization

Preferential crystallization is a technique applicable to racemic compounds that form conglomerates (a physical mixture of enantiomerically pure crystals). It relies on inducing the crystallization of one enantiomer from a supersaturated solution of the racemate by seeding with crystals of the desired enantiomer.

Experimental Protocol: Preferential Crystallization of (±)-erythro-2-Amino-1,2-diphenylethanol [3]

  • Preparation of a Supersaturated Solution: A supersaturated solution of racemic erythro-2-Amino-1,2-diphenylethanol is prepared in a suitable solvent (e.g., ethanol) at a specific temperature.

  • Seeding: The solution is cooled slightly and then seeded with a small amount of pure crystals of the desired enantiomer (e.g., (1R,2S)-2-Amino-1,2-diphenylethanol).

  • Crystallization: The solution is allowed to stand, or is gently agitated, at a controlled temperature to promote the crystallization of the seeded enantiomer. The crystallization process is carefully monitored to prevent the spontaneous crystallization of the other enantiomer.

  • Isolation: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried. The enantiomeric purity of the crystals is determined by chiral HPLC or by measuring the optical rotation.

  • Resolution of the Other Enantiomer: The mother liquor, which is now enriched in the other enantiomer, can be used to crystallize that enantiomer by seeding with its pure crystals.

Diastereomeric Salt Formation

This classic resolution method involves reacting the racemic amino alcohol with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

Experimental Protocol: Resolution with a Chiral Acid (e.g., Tartaric Acid Derivative)

  • Salt Formation: The racemic this compound is dissolved in a suitable solvent (e.g., methanol or ethanol). An equimolar amount of a chiral resolving agent, such as L-(+)-tartaric acid or one of its derivatives, is added to the solution.

  • Fractional Crystallization: The solution is heated to ensure complete dissolution and then allowed to cool slowly. The less soluble diastereomeric salt will crystallize out of the solution. The crystallization process may be optimized by varying the solvent and cooling rate.

  • Isolation of the Diastereomeric Salt: The crystals of the less soluble diastereomeric salt are collected by filtration and washed with a small amount of cold solvent.

  • Liberation of the Free Amine: The purified diastereomeric salt is then treated with a base (e.g., aqueous sodium hydroxide) to neutralize the acid and liberate the free enantiomerically enriched amino alcohol.

  • Extraction and Purification: The free amino alcohol is extracted into an organic solvent, dried, and the solvent is removed to yield the enantiomerically pure product. The enantiomeric excess is confirmed by chiral HPLC or polarimetry. The other enantiomer can be recovered from the mother liquor by a similar process.

Biocatalysis

Biocatalytic methods employ enzymes to carry out enantioselective reactions, offering high selectivity under mild reaction conditions.

Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst, in this case, a lipase (B570770). This results in the separation of the unreacted, slower-reacting enantiomer and the product of the faster-reacting enantiomer.

Experimental Protocol: Lipase-Catalyzed Acetylation

  • Reaction Setup: Racemic this compound is dissolved in a suitable organic solvent (e.g., toluene (B28343) or hexane). An acyl donor, such as vinyl acetate, and a commercially available lipase (e.g., Candida antarctica lipase B, CALB) are added to the solution.

  • Enzymatic Reaction: The reaction mixture is incubated at a controlled temperature (typically 30-50°C) with gentle agitation. The progress of the reaction is monitored by chiral HPLC, aiming for approximately 50% conversion to achieve high enantiomeric excess for both the unreacted amine and the acetylated product.

  • Separation: Once the desired conversion is reached, the enzyme is removed by filtration. The filtrate contains the unreacted enantiomer of this compound and the N-acetylated product of the other enantiomer.

  • Purification: The unreacted amino alcohol and the acetylated product are separated by column chromatography.

  • Hydrolysis of the Acetate (Optional): The enantiomerically enriched N-acetylated product can be hydrolyzed back to the free amino alcohol using acidic or basic conditions to obtain the other enantiomer of this compound.

Quantitative Data Summary

The following tables summarize the typical performance of the described synthetic methods. Note that yields and enantiomeric excess (e.e.) can vary significantly depending on the specific reaction conditions, substrates, and catalysts used.

Table 1: Asymmetric Synthesis of this compound

MethodCatalystSubstrateYield (%)e.e. (%)
Asymmetric Transfer HydrogenationRuCl--INVALID-LINK--Benzoin>95>99
CBS Reduction(S)-Me-CBS2-Amino-1,2-diphenylethanone~90>98

Table 2: Chiral Resolution of this compound

MethodResolving Agent/TechniqueYield (%) (per enantiomer)e.e. (%)
Preferential CrystallizationSeeding with pure enantiomerVariable (typically <50 per cycle)>95
Diastereomeric Salt FormationL-(+)-Tartaric Acid~40-45>98

Table 3: Biocatalytic Synthesis of this compound

MethodBiocatalystAcyl Donor/SubstrateYield (%) (per enantiomer)e.e. (%)
Kinetic ResolutionCandida antarctica lipase B (CALB)Vinyl Acetate~45-50>99

Table 4: Optical Rotation Data

EnantiomerSpecific Rotation [α]DConditions
(1R,2S)-(-)-2-Amino-1,2-diphenylethanol-7.0° to -9.0°c = 0.6 in ethanol
(1S,2R)-(+)-2-Amino-1,2-diphenylethanol+7.0° to +9.0°c = 0.6 in ethanol

Visualization of Synthetic Workflows

The following diagrams illustrate the general workflows for the three primary synthetic strategies.

Asymmetric_Synthesis_Workflow Prochiral_Substrate Prochiral Substrate (e.g., Benzoin or 2-Amino-1,2-diphenylethanone) Asymmetric_Reaction Asymmetric Reaction (e.g., Transfer Hydrogenation or CBS Reduction) Prochiral_Substrate->Asymmetric_Reaction Chiral_Catalyst Chiral Catalyst (e.g., Ru-complex or Oxazaborolidine) Chiral_Catalyst->Asymmetric_Reaction Workup Reaction Work-up & Purification Asymmetric_Reaction->Workup Pure_Enantiomer Enantiomerically Pure This compound Workup->Pure_Enantiomer

Caption: General workflow for asymmetric synthesis.

Chiral_Resolution_Workflow Racemic_Mixture Racemic Mixture of This compound Separation Separation (e.g., Fractional Crystallization or Preferential Crystallization) Racemic_Mixture->Separation Resolving_Agent Chiral Resolving Agent (e.g., Tartaric Acid) or Seeding Crystal Resolving_Agent->Separation Diastereomers_or_Crystals Separated Diastereomers or Enantiomeric Crystals Separation->Diastereomers_or_Crystals Liberation Liberation of Free Amines (for diastereomeric salts) Diastereomers_or_Crystals->Liberation Purification Purification Diastereomers_or_Crystals->Purification Directly for preferential crystallization Liberation->Purification Pure_Enantiomers Enantiomerically Pure (R)- and (S)-forms Purification->Pure_Enantiomers

Caption: General workflow for chiral resolution.

Biocatalytic_Resolution_Workflow Racemic_Mixture Racemic Mixture of This compound Kinetic_Resolution Enzymatic Kinetic Resolution Racemic_Mixture->Kinetic_Resolution Enzyme Enzyme (e.g., Lipase) Enzyme->Kinetic_Resolution Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->Kinetic_Resolution Mixture_Products Mixture of Unreacted Enantiomer and N-Acetylated Enantiomer Kinetic_Resolution->Mixture_Products Separation Chromatographic Separation Mixture_Products->Separation Unreacted_Enantiomer Enantiomerically Pure Unreacted Amine Separation->Unreacted_Enantiomer Acetylated_Enantiomer Enantiomerically Pure N-Acetylated Amine Separation->Acetylated_Enantiomer Hydrolysis Hydrolysis Acetylated_Enantiomer->Hydrolysis Other_Enantiomer Other Pure Enantiomer Hydrolysis->Other_Enantiomer

Caption: Workflow for biocatalytic kinetic resolution.

Conclusion

The synthesis of enantiomerically pure this compound can be successfully achieved through a variety of robust and well-documented methods. Asymmetric synthesis, particularly through transfer hydrogenation or CBS reduction, offers direct and highly enantioselective routes. Chiral resolution, via preferential crystallization or diastereomeric salt formation, remains a powerful and practical approach, especially for large-scale production. Biocatalysis, with its mild reaction conditions and high selectivity, presents an increasingly attractive and sustainable alternative.

The choice of synthetic strategy will ultimately depend on factors such as the desired scale of production, the availability of starting materials and catalysts, cost considerations, and the specific stereoisomer required. This guide provides the foundational knowledge and detailed protocols necessary for researchers and professionals to make informed decisions and successfully implement these synthetic methodologies in their work.

References

An In-Depth Technical Guide to the Resolution of Racemic 2-Amino-1,2-diphenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methods for the resolution of racemic 2-amino-1,2-diphenylethanol, a critical process for the synthesis of chiral catalysts, resolving agents, and pharmaceutical intermediates. This document details established techniques, including preferential crystallization, diastereomeric salt formation, and chromatographic separation, supported by experimental protocols and quantitative data.

Introduction

This compound is a chiral amino alcohol with significant applications in asymmetric synthesis and pharmaceutical development. Its enantiomers, (1R,2S)-(-)-2-amino-1,2-diphenylethanol and (1S,2R)-(+)-2-amino-1,2-diphenylethanol, are valuable as chiral auxiliaries, ligands in asymmetric catalysis, and as resolving agents for racemic acids.[1][2] The stereochemistry of this compound is crucial for its function, necessitating effective methods to separate the racemic mixture into its constituent enantiomers. This guide explores the primary methodologies for achieving this resolution.

Resolution Methods: A Comparative Overview

The resolution of racemic this compound can be achieved through several techniques, each with distinct advantages and limitations. The choice of method often depends on factors such as scale, desired purity, and available resources. The following table summarizes the key quantitative data associated with the described resolution methods.

Resolution MethodResolving Agent/Stationary PhaseSolvent SystemYield (%)Enantiomeric Excess (ee%)Diastereomeric Excess (de%)
Preferential Crystallization Seeding with one enantiomerNot specified in abstractData not availableData not availableNot applicable
Diastereomeric Salt Crystallization L-(+)-tartaric acidAcetoneData not available>95% (for similar aminonaphthols)Data not available
Chiral High-Performance Liquid Chromatography (HPLC) Cyclofructan-based CSPCO2-Methanol (80:20) with TFA/TEANot applicable (analytical)Baseline separationNot applicable
Chiral Supercritical Fluid Chromatography (SFC) Cyclofructan-based CSPCO2-Methanol (80:20) with TFA/TEANot applicable (analytical)Baseline separationNot applicable

Note: Quantitative data for the resolution of this compound is not consistently available in the public domain. The data for diastereomeric salt crystallization is extrapolated from a similar compound.

Experimental Protocols

This section provides detailed methodologies for the key resolution techniques.

Preferential Crystallization

Preferential crystallization is a technique applicable to racemic mixtures that form conglomerates (a physical mixture of enantiomerically pure crystals). The process involves seeding a supersaturated solution of the racemate with crystals of the desired enantiomer, inducing its selective crystallization.

Experimental Protocol:

A detailed experimental protocol for the preferential crystallization of (±)-erythro-2-amino-1,2-diphenylethanol is described in a study by Saigo et al.[3] While the full text is not publicly available, the abstract confirms the successful resolution of (±)-erythro-2-amino-1,2-diphenylethanol using this method. The general procedure involves:

  • Preparation of a Supersaturated Solution: A racemic mixture of this compound is dissolved in a suitable solvent at an elevated temperature to achieve supersaturation upon cooling.

  • Seeding: The solution is cooled to a specific temperature within the metastable zone, and seed crystals of the desired enantiomer are introduced.

  • Crystallization: The solution is maintained under controlled conditions (temperature, agitation) to allow for the growth of the seed crystals.

  • Isolation: The crystallized product is isolated by filtration, washed, and dried.

The logical workflow for this process is illustrated below.

Preferential_Crystallization cluster_prep Solution Preparation cluster_cryst Crystallization cluster_iso Isolation racemate Racemic this compound dissolution Dissolution with Heating racemate->dissolution solvent Suitable Solvent solvent->dissolution supersaturated Supersaturated Solution dissolution->supersaturated cooling Cooling to Metastable Zone supersaturated->cooling seeding Seeding with Pure Enantiomer cooling->seeding growth Crystal Growth seeding->growth filtration Filtration growth->filtration washing Washing filtration->washing drying Drying washing->drying enantiopure Enantiopure Crystals drying->enantiopure

Preferential Crystallization Workflow
Diastereomeric Salt Crystallization

This classical resolution method involves reacting the racemic amino alcohol with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization.

Experimental Protocol (General, based on similar compounds):

  • Salt Formation:

    • Dissolve racemic this compound (1 equivalent) in a suitable solvent (e.g., acetone).

    • Add a solution of the chiral resolving agent, such as L-(+)-tartaric acid (0.5-1.0 equivalent), in the same solvent.

    • Stir the mixture at room temperature or with gentle heating to facilitate salt formation.

  • Fractional Crystallization:

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • The mother liquor, enriched in the more soluble diastereomer, can be collected for recovery of the other enantiomer.

  • Liberation of the Free Amine:

    • Suspend the isolated diastereomeric salt in water.

    • Add a base (e.g., aqueous NaOH) to neutralize the tartaric acid and liberate the free amino alcohol.

    • Extract the enantiomerically enriched this compound with an organic solvent (e.g., diethyl ether).

    • Dry the organic extract over an anhydrous salt (e.g., MgSO4), filter, and evaporate the solvent to obtain the resolved product.

The logical relationship in this process is depicted in the following diagram.

Diastereomeric_Salt_Resolution racemic_amine Racemic this compound salt_formation Salt Formation racemic_amine->salt_formation resolving_agent Chiral Resolving Agent (e.g., L-Tartaric Acid) resolving_agent->salt_formation diastereomeric_salts Mixture of Diastereomeric Salts salt_formation->diastereomeric_salts fractional_crystallization Fractional Crystallization diastereomeric_salts->fractional_crystallization less_soluble Less Soluble Diastereomeric Salt (Solid) fractional_crystallization->less_soluble more_soluble More Soluble Diastereomeric Salt (Solution) fractional_crystallization->more_soluble liberation_solid Liberation of Amine (Base) less_soluble->liberation_solid liberation_solution Liberation of Amine (Base) more_soluble->liberation_solution enantiomer_1 Enantiomer 1 liberation_solid->enantiomer_1 enantiomer_2 Enantiomer 2 liberation_solution->enantiomer_2

Diastereomeric Salt Resolution Process
Chromatographic Separation

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), offers a powerful analytical method for separating and quantifying the enantiomers of this compound. These techniques can also be adapted for preparative scale separations.

Experimental Protocol (Analytical HPLC/SFC): [4]

  • Instrumentation:

    • HPLC or SFC system equipped with a UV detector.

  • Chiral Stationary Phase (CSP):

    • A cyclofructan-based column is effective for this separation.

  • Mobile Phase:

    • SFC: 80:20 Carbon Dioxide-Methanol.

    • HPLC (Polar Organic): 90:10 Acetonitrile-Methanol.

    • HPLC (Normal Phase): 80:20 Hexane-Ethanol.

  • Additives:

    • 0.3% (v/v) Trifluoroacetic Acid (TFA) and 0.2% (v/v) Triethylamine (TEA) are added to the mobile phase to improve peak shape and resolution.

  • Flow Rate:

    • SFC: 3 mL/min.

    • HPLC: 1 mL/min.

  • Detection:

    • UV at 254 nm.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase or a compatible solvent.

The workflow for developing a chiral chromatography method is outlined below.

Chiral_Chromatography_Workflow start Racemic Sample column_selection Select Chiral Stationary Phase start->column_selection mobile_phase_screening Screen Mobile Phases (Normal, Reversed, Polar Organic, SFC) column_selection->mobile_phase_screening additive_optimization Optimize Additives (Acid/Base) mobile_phase_screening->additive_optimization method_validation Validate Method (Resolution, Tailing, etc.) additive_optimization->method_validation analysis Inject Sample and Acquire Data method_validation->analysis result Separated Enantiomers analysis->result

Chiral Chromatography Method Development

Conclusion

The resolution of racemic this compound is a critical step in harnessing its potential in asymmetric synthesis and pharmaceutical applications. This guide has detailed three primary methods for achieving this separation: preferential crystallization, diastereomeric salt formation, and chiral chromatography. While preferential crystallization and diastereomeric salt formation are well-suited for larger-scale preparations, chiral HPLC and SFC provide excellent analytical tools for assessing enantiomeric purity and can be scaled up for preparative purposes. The selection of the optimal method will depend on the specific requirements of the researcher or drug development professional, including scale, desired purity, and available instrumentation. Further research into enzymatic resolution methods for this specific compound may offer more sustainable and efficient alternatives in the future.

References

A Technical Guide to 2-Amino-1,2-diphenylethanol: Commercial Availability, Synthesis, and Applications in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-1,2-diphenylethanol, a crucial chiral building block in modern organic synthesis. The document details its commercial availability, provides an experimental protocol for its synthesis, and explores its application as a chiral auxiliary, particularly in the context of drug discovery and development. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, ensuring a stable supply chain for research and development purposes. The compound is available in various purities and quantities, with pricing dependent on the supplier, grade, and volume. Both enantiomers, (1S,2R)-(+)-2-Amino-1,2-diphenylethanol and (1R,2S)-(-)-2-Amino-1,2-diphenylethanol, as well as the racemic mixture, are commercially available.

A summary of prominent suppliers and their typical product offerings is provided in Table 1. Researchers are advised to consult the suppliers' websites for the most current pricing and availability information.

Table 1: Commercial Suppliers of this compound

SupplierProduct Name(s)CAS Number(s)PurityAvailable Quantities
Sigma-Aldrich (Merck) (1S,2R)-(+)-2-Amino-1,2-diphenylethanol, (1R,2S)-(-)-2-Amino-1,2-diphenylethanol23364-44-5, 23190-16-1≥99%1g, 5g, 25g
Thermo Scientific Chemicals (1S,2R)-2-Amino-1,2-diphenylethanol23364-44-598%1g, 5g
Strem Chemicals (1R,2S)-2-Amino-1,2-diphenylethanol23190-16-1min. 98%5g, 25g
Chem-Impex International (1R,2S)-(-)-2-Amino-1,2-diphenylethanol23190-16-1>99.0%1g, 5g, 10g, 25g
ChemicalBook (1R,2S)-2-Amino-1,2-diphenylethanol23190-16-1Varies by supplierVaries by supplier

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties and spectroscopic data of this compound is essential for its effective use in synthesis and analysis. Key data points are summarized in the tables below.

Table 2: Physicochemical Properties of (1S,2R)-(+)-2-Amino-1,2-diphenylethanol

PropertyValueReference
CAS Number 23364-44-5
Molecular Formula C₁₄H₁₅NO
Molecular Weight 213.28 g/mol
Appearance White to off-white solid/powder
Melting Point 142-144 °C
Optical Rotation ([α]²⁵/D) +7.0° (c = 0.6 in ethanol)
Solubility Soluble in polar solvents like methanol (B129727) and ethanol.

Table 3: Spectroscopic Data for this compound

TechniqueKey Peaks/Shifts and Interpretation
¹H NMR Spectra available on public databases such as ChemicalBook.
¹³C NMR Spectra available on public databases such as SpectraBase.[1]
FTIR (KBr Pellet) Characteristic peaks for O-H, N-H, C-H (aromatic and aliphatic), and C=C (aromatic) stretching and bending vibrations are expected. Data is available on PubChem and ChemicalBook.[2][3][4][5][6]
Mass Spectrometry (GC-MS) The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns. Data is available on PubChem.[7]

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of this compound and its application as a chiral auxiliary in an asymmetric alkylation reaction.

Synthesis of (±)-erythro-2-Amino-1,2-diphenylethanol via Catalytic Hydrogenation of Benzoin (B196080) Oxime

This protocol describes the synthesis of the racemic erythro diastereomer of this compound. The individual enantiomers can then be obtained through resolution with a chiral acid.

Materials:

  • Benzoin oxime

  • Ethanol

  • Palladium on charcoal (10% Pd)

  • Hydrogen gas

  • Filter aid (e.g., Celite)

Procedure:

  • In a high-pressure hydrogenation vessel, dissolve benzoin oxime in ethanol.

  • Carefully add 10% palladium on charcoal to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure and heat to the appropriate temperature.

  • Maintain the reaction under vigorous stirring until the uptake of hydrogen ceases.

  • Cool the reaction mixture to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture through a pad of filter aid to remove the palladium catalyst.

  • Wash the filter cake with ethanol.

  • Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude product.

  • The crude (±)-erythro-2-Amino-1,2-diphenylethanol can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Application as a Chiral Auxiliary: Asymmetric Alkylation of an Enolate

This protocol illustrates the use of (1S,2R)-(+)-2-Amino-1,2-diphenylethanol as a chiral auxiliary to direct the stereoselective alkylation of a ketone.

Step 1: Formation of the Chiral Amide

  • To a solution of (1S,2R)-(+)-2-Amino-1,2-diphenylethanol in a suitable aprotic solvent (e.g., dichloromethane), add a carboxylic acid, acid anhydride, or acyl chloride.

  • If starting from a carboxylic acid, a coupling agent (e.g., DCC or EDC) and a base (e.g., DMAP) should be added. If starting from an acid chloride or anhydride, a non-nucleophilic base (e.g., triethylamine) is typically used.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work up the reaction by washing with aqueous acid, aqueous base, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the chiral amide. Purify by column chromatography if necessary.

Step 2: Asymmetric Alkylation

  • Dissolve the chiral amide in a dry, aprotic solvent (e.g., THF) and cool to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon).

  • Add a strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) dropwise to form the enolate.

  • Stir the mixture at low temperature for a specified time to ensure complete enolate formation.

  • Add the alkylating agent (e.g., an alkyl halide) dropwise and allow the reaction to proceed at low temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The diastereomeric product can be purified by column chromatography.

Step 3: Removal of the Chiral Auxiliary

  • The chiral auxiliary can be cleaved from the alkylated product by hydrolysis (acidic or basic) or reduction (e.g., with LiAlH₄ or LiBH₄), depending on the nature of the amide linkage and the desired product.

  • This step regenerates the chiral auxiliary, which can often be recovered and reused, and yields the enantiomerically enriched alkylated product.

Mandatory Visualizations

Experimental Workflow: Synthesis of this compound

The following diagram illustrates the general workflow for the synthesis of this compound from benzoin.

G Synthesis of this compound benzoin Benzoin benzoin_oxime Benzoin Oxime benzoin->benzoin_oxime Hydroxylamine amino_alcohol (±)-erythro-2-Amino-1,2-diphenylethanol benzoin_oxime->amino_alcohol Catalytic Hydrogenation (e.g., H₂, Pd/C) enantiomers Enantiomerically Pure (1S,2R) and (1R,2S) This compound amino_alcohol->enantiomers Chiral Resolution

Caption: Synthetic route to this compound.

Experimental Workflow: Asymmetric Alkylation Using a Chiral Auxiliary

This diagram outlines the use of this compound as a chiral auxiliary in an asymmetric alkylation reaction.

G Asymmetric Alkylation Workflow cluster_0 Chiral Auxiliary Attachment cluster_1 Diastereoselective Reaction cluster_2 Auxiliary Cleavage and Recovery auxiliary (1S,2R)-2-Amino- 1,2-diphenylethanol amide Chiral Amide auxiliary->amide substrate Achiral Carboxylic Acid Derivative substrate->amide enolate Chiral Enolate amide->enolate Base (e.g., LDA) product Diastereomerically Enriched Product enolate->product alkyl_halide Alkyl Halide alkyl_halide->product final_product Enantiomerically Enriched Product product->final_product Hydrolysis or Reduction recovered_auxiliary Recovered Chiral Auxiliary product->recovered_auxiliary Cleavage

Caption: Asymmetric alkylation using a chiral auxiliary.

Conclusion

This compound is a versatile and commercially accessible chiral compound with significant applications in asymmetric synthesis. Its primary utility lies in its role as a chiral auxiliary, enabling the stereocontrolled synthesis of complex molecules, which is of paramount importance in the development of new pharmaceuticals. The experimental protocols and workflows provided in this guide offer a practical resource for researchers and scientists in the field of drug discovery and development, facilitating the effective utilization of this valuable synthetic tool.

References

An In-Depth Technical Guide on Derivatives of 2-Amino-1,2-diphenylethanol and Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-amino-1,2-diphenylethanol represent a versatile class of chiral compounds with significant potential in drug discovery and development. Their inherent stereochemistry makes them valuable building blocks for enantiomerically pure pharmaceuticals.[1] This technical guide provides a comprehensive overview of the synthesis, potential therapeutic applications, and biological evaluation of these derivatives. Key areas of focus include their anti-inflammatory properties, their activity as β2-adrenoceptor agonists, and their modulation of NMDA receptors. Detailed experimental protocols for synthesis and biological assays are provided, alongside quantitative structure-activity relationship (SAR) data and visual representations of relevant signaling pathways and experimental workflows.

Introduction

This compound is a chiral amino alcohol that serves as a crucial intermediate in the synthesis of various biologically active molecules.[2] Its derivatives have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities. The stereochemical configuration of these molecules is often critical for their biological function, making their enantioselective synthesis a key aspect of their development.[3] This guide will delve into the core aspects of this compound derivatives, providing researchers and drug development professionals with a detailed understanding of their therapeutic promise.

Synthesis of this compound Derivatives

The synthesis of enantiomerically pure this compound derivatives is paramount to harnessing their specific biological activities. A common strategy involves the asymmetric reduction of α-amino ketones or the stereoselective hydrogenation of precursor molecules.

A representative synthetic workflow for preparing a chiral derivative is outlined below. This process highlights the key stages of synthesis, purification, and characterization.

G cluster_synthesis Synthesis cluster_resolution Chiral Resolution cluster_purification Purification & Characterization start Starting Material (e.g., Benzoin Oxime) reaction Catalytic Hydrogenation (e.g., Pd/C, H2) start->reaction product Racemic this compound reaction->product resolution Diastereomeric Salt Formation (e.g., with Tartaric Acid) product->resolution crystallization Fractional Crystallization resolution->crystallization separation Separation of Diastereomers crystallization->separation liberation Liberation of Free Base separation->liberation purification Recrystallization / Chromatography liberation->purification characterization Spectroscopic Analysis (NMR, IR, MS) & Chiral HPLC purification->characterization final_product Enantiopure (1R,2S) or (1S,2R) This compound characterization->final_product G cluster_arrestin β-Arrestin Pathway agonist This compound Derivative (Agonist) receptor β2-Adrenoceptor agonist->receptor gs Gs Protein receptor->gs barrestin β-Arrestin receptor->barrestin recruits ac Adenylyl Cyclase gs->ac activates camp cAMP ac->camp produces pka Protein Kinase A (PKA) camp->pka activates bronchodilation Bronchodilation pka->bronchodilation erk ERK1/2 pka->erk src Src barrestin->src il6 IL-6 Release erk->il6 src->erk G cluster_discovery Discovery Phase cluster_optimization Lead Optimization cluster_preclinical Preclinical Development synthesis Synthesis of Derivative Library screening High-Throughput Screening (NMDA Receptor Binding Assay) synthesis->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar adme ADME/Tox Profiling sar->adme lead_selection Lead Candidate Selection adme->lead_selection in_vivo In Vivo Efficacy Studies (Animal Models) lead_selection->in_vivo safety Safety Pharmacology & Toxicology in_vivo->safety ind Investigational New Drug (IND) Application safety->ind

References

A Technical Guide to the Solubility of 2-Amino-1,2-diphenylethanol in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-1,2-diphenylethanol, a chiral amino alcohol crucial in pharmaceutical synthesis and organic chemistry.[1] Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for solubility determination, including a detailed experimental protocol and a qualitative assessment of its solubility in various common organic solvents.

Introduction to this compound

This compound is a chiral organic compound featuring both an amino (-NH₂) and a hydroxyl (-OH) functional group, attached to a diphenyl ethane (B1197151) backbone.[2] This bifunctionality makes it a versatile building block in the synthesis of complex molecules and a valuable chiral auxiliary.[1][3] Its stereochemistry is critical for its application in enantioselective reactions, which are vital in the development of pharmaceuticals.[2] The compound typically appears as a white to off-white solid at room temperature.[1][2]

The solubility of this compound is governed by the interplay of its polar functional groups, capable of hydrogen bonding, and its nonpolar phenyl rings.[2][4] The amino and hydroxyl groups contribute to its affinity for polar solvents, while the phenyl groups lead to interactions with nonpolar solvents.[2][4]

Qualitative Solubility Profile

Solvent Class Examples Qualitative Solubility Rationale
Polar Protic Water, Ethanol, MethanolLikely SolubleThe amino and hydroxyl groups can form hydrogen bonds with protic solvents, enhancing solubility.[2][4]
Polar Aprotic Acetone, Ethyl Acetate, DichloromethaneLikely SolubleThe polarity of these solvents can interact with the polar functional groups of the molecule.[4]
Nonpolar Hexane, TolueneLow SolubilityThe large nonpolar phenyl groups have limited favorable interactions with nonpolar solvents.[2]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in a specific solvent at a given temperature. This protocol is based on the principle of creating a saturated solution and then determining the concentration of the dissolved solute.[4]

3.1. Materials and Equipment

  • This compound

  • Selected organic solvent

  • Analytical balance

  • Thermostatic shaker or water bath

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pre-weighed evaporation dishes or vials

  • Volumetric flasks and pipettes

3.2. Procedure

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is essential to ensure the solution is saturated.[4]

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium.[4]

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, allow the vial to stand undisturbed at the set temperature for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated (to the experimental temperature) syringe.

    • Immediately filter the solution through a syringe filter into a pre-weighed evaporation dish or vial. This step is crucial to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporation dish containing the filtered solution in a fume hood or a vacuum oven at a temperature that facilitates solvent evaporation without decomposing the solute.

    • Once the solvent has completely evaporated, allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the dish containing the dried solute on an analytical balance.

3.3. Calculation of Solubility

  • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish from the final weight of the dish with the dried solute.[4]

  • The solubility can then be expressed in various units:

    • g/100 mL: (Mass of solute in g / Volume of solvent in mL) x 100

    • mg/mL: Mass of solute in mg / Volume of solvent in mL

    • mol/L: (Mass of solute in g / Molar mass of solute) / Volume of solvent in L

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation prep_solution Prepare Saturated Solution (Excess Solute in Solvent) equilibrate Equilibrate at Constant Temperature (e.g., 24-48h) prep_solution->equilibrate Agitate sample Withdraw & Filter Supernatant equilibrate->sample evaporate Evaporate Solvent sample->evaporate weigh Weigh Dried Solute evaporate->weigh calculate Calculate Solubility (g/100mL, mg/mL, mol/L) weigh->calculate

Caption: Experimental workflow for determining the solubility of this compound.

Logical Workflow for Solvent Selection

For researchers and drug development professionals, selecting an appropriate solvent is a critical step. The following diagram outlines a logical workflow for this process, incorporating both theoretical assessment and experimental validation.

solvent_selection_workflow cluster_define Define Requirements cluster_screen Initial Screening cluster_exp Experimental Determination cluster_eval Evaluation & Selection define_req Define Process Requirements (e.g., Reaction, Crystallization) qual_assess Qualitative Solubility Assessment (Polar vs. Nonpolar) define_req->qual_assess exp_determine Perform Quantitative Solubility Experiment (see Protocol) qual_assess->exp_determine eval_data Evaluate Solubility Data exp_determine->eval_data select_solvent Select Optimal Solvent eval_data->select_solvent

Caption: Logical workflow for solvent selection for this compound.

References

Crystal Structure of 2-Amino-1,2-diphenylethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the crystal structure of racemic cis-2-Amino-1,2-diphenylethanol, targeting researchers, scientists, and professionals in drug development. The document outlines the key crystallographic data, experimental protocols for crystal formation, and a visual representation of the crystallization workflow.

Crystallographic Data

The crystal structure of racemic cis-2-Amino-1,2-diphenylethanol (ADE) has been determined by X-ray crystallography. The compound crystallizes in the monoclinic space group P 1 21/a 1.[1] A summary of the key crystallographic data is presented in the table below.

ParameterValue
Chemical FormulaC₁₄H₁₅NO
Molecular Weight213.27 g/mol
Crystal SystemMonoclinic
Space GroupP 1 21/a 1
a16.7752 Å
b5.7573 Å
c12.2887 Å
α90°
β105.680°
γ90°
Z4
Residual Factor (R)0.0422
CCDC Reference1438134

Table 1: Crystallographic data for racemic cis-2-Amino-1,2-diphenylethanol.[1][2]

In the crystal, the enantiomers ((1S,2R) and (1R,2S)) aggregate with each other and are linked by O—H⋯N hydrogen bonds.[2] This interaction leads to the formation of chiral 2₁-helical columnar structures that extend along the b-axis.[2] The hydroxy and amino groups adopt a bent, tweezer-like conformation relative to the phenyl groups.[2]

Experimental Protocols

Synthesis and Crystallization

The cis-enantiomers of 2-amino-1,2-diphenylethanol were procured from a commercial supplier. To obtain the racemic compound, equivalent weights of the (1S,2R) and (1R,2S) enantiomers were mixed.[2]

Single crystals suitable for X-ray diffraction were grown using the vapor-phase diffusion method. An aqueous ethanol (B145695) solution of the racemic compound was prepared. Colorless, plate-like crystals were obtained at a constant temperature of 297 K through the slow evaporation of the solvent.[2]

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the crystallization of racemic cis-2-Amino-1,2-diphenylethanol.

Crystallization_Workflow cluster_preparation Sample Preparation cluster_crystallization Crystallization cluster_analysis Analysis start Start purchase Purchase cis-enantiomers of this compound start->purchase mix Mix equivalent weights of enantiomers purchase->mix dissolve Dissolve racemic mixture in aqueous ethanol mix->dissolve diffuse Vapor-phase diffusion at 297 K dissolve->diffuse crystals Obtain plate-like colorless crystals diffuse->crystals xray X-ray Diffraction Analysis crystals->xray end End xray->end

References

Methodological & Application

Enantioselective Synthesis Facilitated by 2-Amino-1,2-diphenylethanol Auxiliary: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of the chiral auxiliary, 2-amino-1,2-diphenylethanol, in enantioselective synthesis. The focus is on its application in asymmetric alkylation and aldol (B89426) reactions to generate chiral carboxylic acids and their derivatives, which are pivotal intermediates in pharmaceutical and fine chemical synthesis.

Introduction

Chiral auxiliaries are indispensable tools in modern organic synthesis, enabling the stereocontrolled formation of new chiral centers. (1S,2R)-(+)-2-Amino-1,2-diphenylethanol and its (1R,2S)-(-) enantiomer are highly effective chiral auxiliaries, often employed in the form of their corresponding oxazolidinone derivatives. The rigid phenyl groups of the auxiliary provide a well-defined chiral environment, leading to high levels of diastereoselectivity in reactions such as enolate alkylation and aldol additions. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched product and allows for the recovery of the auxiliary for reuse.

Core Applications and Principles

The primary application of the this compound auxiliary involves its incorporation into an N-acyl oxazolidinone. This scaffold serves as a chiral template for various asymmetric transformations.

Asymmetric Alkylation

The enolates of N-acyl oxazolidinones derived from this compound undergo highly diastereoselective alkylation reactions. The stereochemical outcome is dictated by the chelated Z-enolate, where the bulky phenyl groups of the auxiliary effectively shield one face of the enolate, directing the approach of the electrophile to the opposite face.

Asymmetric Aldol Reaction

Similarly, the boron or titanium enolates of these N-acyl oxazolidinones react with aldehydes in a highly diastereoselective manner to produce syn-aldol adducts. The reaction proceeds through a Zimmerman-Traxler chair-like transition state, where the stereochemistry is controlled by the chiral auxiliary.

Quantitative Data Summary

The following tables summarize representative quantitative data for the asymmetric alkylation and aldol reactions employing oxazolidinones derived from this compound.

Table 1: Diastereoselective Alkylation of N-Propionyl-(4S,5R)-4,5-diphenyl-1,3-oxazolidin-2-one

EntryElectrophile (R-X)ProductYield (%)Diastereomeric Excess (d.e.) (%)
1Benzyl bromide2-Methyl-3-phenylpropanoic acid derivative85>98
2Allyl iodide2-Methyl-4-pentenoic acid derivative82>98
3Methyl iodide2-Methylpropanoic acid derivative7595
4Ethyl iodide2-Methylbutanoic acid derivative8096

Table 2: Diastereoselective Aldol Reaction of N-Propionyl-(4S,5R)-4,5-diphenyl-1,3-oxazolidin-2-one with Aldehydes

EntryAldehydeProductYield (%)Diastereomeric Ratio (syn:anti)
1Isobutyraldehyde3-Hydroxy-2,4-dimethylpentanoic acid derivative88>99:1
2Benzaldehyde3-Hydroxy-2-methyl-3-phenylpropanoic acid derivative92>99:1
3Acetaldehyde3-Hydroxy-2-methylbutanoic acid derivative8598:2
4Propionaldehyde3-Hydroxy-2-methylpentanoic acid derivative8797:3

Experimental Protocols

Protocol 1: Synthesis of N-Propionyl-(4S,5R)-4,5-diphenyl-1,3-oxazolidin-2-one

This protocol describes the acylation of the chiral auxiliary to form the N-acyl oxazolidinone, the substrate for subsequent diastereoselective reactions.

Materials:

Procedure:

  • Synthesis of (4S,5R)-4,5-diphenyl-1,3-oxazolidin-2-one: A solution of (1S,2R)-(+)-2-amino-1,2-diphenylethanol in anhydrous toluene is treated with triphosgene or diethyl carbonate to effect cyclization. The reaction mixture is heated to reflux and monitored by TLC until completion. After cooling, the product is isolated by filtration and can be purified by recrystallization.

  • N-Acylation: To a solution of the oxazolidinone in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi dropwise. Stir the resulting solution for 30 minutes.

  • Add propionyl chloride dropwise and stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the N-propionyl oxazolidinone.

cluster_0 Synthesis of N-Acyl Oxazolidinone Auxiliary (1S,2R)-2-Amino-1,2-diphenylethanol Oxazolidinone (4S,5R)-4,5-diphenyl-1,3-oxazolidin-2-one Auxiliary->Oxazolidinone Triphosgene N-Acyl_Oxazolidinone N-Propionyl-(4S,5R)-4,5-diphenyl-1,3-oxazolidin-2-one Oxazolidinone->N-Acyl_Oxazolidinone 1. n-BuLi 2. Propionyl chloride cluster_1 General Asymmetric Synthesis Workflow N-Acyl_Oxazolidinone N-Acyl-(4S,5R)-4,5-diphenyl-1,3-oxazolidin-2-one Enolate Chelated (Z)-Enolate N-Acyl_Oxazolidinone->Enolate Base (e.g., NaHMDS) Diastereomeric_Product Alkylated or Aldol Adduct (High d.e.) Enolate->Diastereomeric_Product Electrophile (R-X or Aldehyde) Final_Product Enantiomerically Enriched Carboxylic Acid Diastereomeric_Product->Final_Product Cleavage (LiOH/H₂O₂) Recovered_Auxiliary Recovered (1S,2R)-2-Amino-1,2-diphenylethanol Diastereomeric_Product->Recovered_Auxiliary Cleavage

Application Notes and Protocols: Asymmetric Aldol Reaction with a 2-Amino-1,2-diphenylethanol Derived Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for conducting asymmetric aldol (B89426) reactions utilizing a chiral auxiliary derived from 2-amino-1,2-diphenylethanol. This methodology offers a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds, which are key intermediates in the development of various pharmaceutical agents.

Introduction

The asymmetric aldol reaction is a cornerstone of modern organic synthesis, enabling the enantioselective formation of carbon-carbon bonds and the creation of chiral centers.[1] Chiral auxiliaries are a reliable and widely used strategy to induce stereoselectivity in these reactions.[1] This document focuses on the application of a specific chiral auxiliary, (4S,5R)-4,5-diphenyl-1,3-oxazolidin-2-one, which is synthesized from (1R,2S)-2-amino-1,2-diphenylethanol. The bulky phenyl groups on the oxazolidinone ring provide excellent steric hindrance, leading to high levels of diastereoselectivity in the aldol addition.

Overview of the Asymmetric Aldol Reaction Workflow

The overall process involves four key stages:

  • Synthesis of the Chiral Auxiliary: The (4S,5R)-4,5-diphenyl-1,3-oxazolidin-2-one is prepared from (1R,2S)-2-amino-1,2-diphenylethanol.

  • N-Acylation of the Auxiliary: The chiral auxiliary is acylated, for instance with propionyl chloride, to generate the N-acyl oxazolidinone which will serve as the enolate precursor.

  • Diastereoselective Aldol Reaction: The N-acyl oxazolidinone is converted to a chiral enolate, which then reacts with a target aldehyde to yield the aldol adduct with high diastereoselectivity.

  • Cleavage of the Auxiliary: The chiral auxiliary is removed from the aldol adduct to provide the desired chiral β-hydroxy acid, ester, or alcohol, and the auxiliary can often be recovered and reused.

G cluster_0 Preparation cluster_1 Asymmetric Aldol Reaction cluster_2 Workup and Product Isolation Amino_Alcohol 2-Amino-1,2- diphenylethanol Auxiliary Chiral Auxiliary (4,5-diphenyl-1,3-oxazolidin-2-one) Amino_Alcohol->Auxiliary Cyclization N_Acyl_Auxiliary N-Propionyl Auxiliary Auxiliary->N_Acyl_Auxiliary N-Acylation Enolate Chiral Enolate Formation N_Acyl_Auxiliary->Enolate Aldol_Adduct Diastereomerically Enriched Aldol Adduct Enolate->Aldol_Adduct Aldol Addition Aldehyde Aldehyde Aldehyde->Aldol_Adduct Cleavage Auxiliary Cleavage Aldol_Adduct->Cleavage Product Chiral β-Hydroxy Carbonyl Compound Cleavage->Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Figure 1: Experimental workflow for the asymmetric aldol reaction.

Quantitative Data

The use of the (4S,5R)-4,5-diphenyl-1,3-oxazolidin-2-one auxiliary in asymmetric aldol reactions is expected to provide high yields and excellent diastereoselectivities, particularly for the syn-aldol product, in line with established results for Evans-type auxiliaries. A specific example from the literature involving a similar chiral auxiliary in the synthesis of a precursor to (-)-cytoxazone demonstrates the potential of this approach.[2]

EntryAldehydeProductYield (%)Diastereomeric Ratio (syn:anti)Reference
12-(Benzyloxy)acetaldehyde(S)-3-((2R,3S)-2-(Benzyloxy)-3-hydroxy-butanoyl)-4-phenyl-oxazolidin-2-one983:1[2]

Note: The diastereomeric ratio and yield are highly dependent on the specific substrates, reagents, and reaction conditions. The data presented here should be considered as a representative example.

Experimental Protocols

Protocol 1: Synthesis of (4S,5R)-4,5-diphenyl-1,3-oxazolidin-2-one (Chiral Auxiliary)

This protocol is a generalized procedure based on the synthesis of similar oxazolidinones.[2]

Materials:

  • (1R,2S)-(-)-2-Amino-1,2-diphenylethanol

  • Diethyl carbonate

  • Potassium carbonate (catalytic amount)

  • Toluene

  • Ethanol

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (1R,2S)-(-)-2-amino-1,2-diphenylethanol (1.0 equiv) and a catalytic amount of potassium carbonate.

  • Add diethyl carbonate (a large excess, can also be used as solvent) or dissolve the starting materials in a suitable high-boiling solvent like toluene.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate (B1210297)/hexanes) to afford the (4S,5R)-4,5-diphenyl-1,3-oxazolidin-2-one as a white solid.

Protocol 2: N-Acylation of the Chiral Auxiliary (Preparation of N-Propionyl-(4S,5R)-4,5-diphenyl-1,3-oxazolidin-2-one)

This is a standard procedure for the N-acylation of Evans-type auxiliaries.

Materials:

  • (4S,5R)-4,5-diphenyl-1,3-oxazolidin-2-one

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Propionyl chloride

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the (4S,5R)-4,5-diphenyl-1,3-oxazolidin-2-one (1.0 equiv).

  • Dissolve the auxiliary in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 equiv) dropwise to the stirred solution.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add propionyl chloride (1.1 equiv) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield the N-propionyl-(4S,5R)-4,5-diphenyl-1,3-oxazolidin-2-one.

Protocol 3: Asymmetric Aldol Reaction

This protocol describes a general procedure for a titanium-mediated asymmetric aldol reaction.

Materials:

  • N-Propionyl-(4S,5R)-4,5-diphenyl-1,3-oxazolidin-2-one

  • Anhydrous dichloromethane (B109758) (DCM)

  • Titanium(IV) chloride (TiCl₄)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Aldehyde (e.g., benzaldehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add the N-propionyl-(4S,5R)-4,5-diphenyl-1,3-oxazolidin-2-one (1.0 equiv) and dissolve it in anhydrous DCM.

  • Cool the solution to -78 °C.

  • Add titanium(IV) chloride (1.1 equiv) dropwise. The solution will likely turn yellow/orange.

  • After stirring for 5 minutes, add DIPEA or TEA (1.2 equiv) dropwise. The color of the solution should change, indicating enolate formation.

  • Stir the reaction mixture at -78 °C for 30-60 minutes.

  • Add the aldehyde (1.2 equiv), either neat or as a solution in DCM, dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring the progress by TLC.

  • Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired syn-aldol adduct.

Figure 2: Proposed Zimmerman-Traxler transition state model.

Protocol 4: Cleavage of the Chiral Auxiliary

This protocol describes a common method for cleaving the auxiliary to yield the β-hydroxy acid.[3]

Materials:

  • Aldol adduct

  • Tetrahydrofuran (THF)

  • Water

  • Hydrogen peroxide (30% aqueous solution)

  • Lithium hydroxide (B78521) (LiOH)

  • Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

  • Diethyl ether or Ethyl acetate

Procedure:

  • Dissolve the aldol adduct (1.0 equiv) in a mixture of THF and water (typically 3:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add hydrogen peroxide (4.0 equiv) dropwise to the stirred solution.

  • Add an aqueous solution of lithium hydroxide (2.0 equiv) dropwise.

  • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete by TLC.

  • Cool the mixture to 0 °C and quench the excess peroxide by the slow addition of saturated aqueous Na₂SO₃ solution.

  • Stir for 30 minutes.

  • Remove the THF under reduced pressure.

  • The aqueous layer can be washed with diethyl ether or ethyl acetate to remove the recovered chiral auxiliary.

  • Acidify the aqueous layer to pH ~2 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude β-hydroxy acid.

  • The product can be further purified by chromatography or crystallization.

Conclusion

The use of the this compound derived chiral auxiliary provides an effective method for the asymmetric synthesis of β-hydroxy carbonyl compounds. The protocols outlined above offer a general framework for researchers to apply this methodology in their synthetic endeavors. The high diastereoselectivity and the ability to recover the chiral auxiliary make this an attractive strategy for the construction of complex chiral molecules in the context of drug discovery and development.

References

Synthesis of Chiral Oxazolines from 2-Amino-1,2-diphenylethanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of chiral oxazolines derived from the enantiomers of 2-amino-1,2-diphenylethanol. Chiral oxazolines are a critical class of ligands and intermediates in asymmetric synthesis, widely employed in the development of pharmaceuticals and fine chemicals. The protocols outlined herein describe two primary, reliable methods for their synthesis: the cyclodehydration of N-acyl-2-amino-1,2-diphenylethanol intermediates and the direct reaction with nitriles. These methods offer excellent yields and stereochemical retention, making them highly valuable for researchers in organic synthesis and drug discovery.

Introduction

Chiral oxazolines are privileged heterocyclic scaffolds that have found extensive applications in asymmetric catalysis as ligands for a variety of metal-catalyzed transformations. Their utility stems from their modular synthesis, steric and electronic tunability, and the effective transfer of chirality from the ligand to the catalytic product. The (4S,5R)- and (4R,5S)-4,5-diphenyl-substituted oxazolines, derived from (1R,2S)-(-)-2-amino-1,2-diphenylethanol and (1S,2R)-(+)-2-amino-1,2-diphenylethanol respectively, are particularly effective in inducing high enantioselectivity in numerous reactions due to the sterically demanding phenyl groups that create a well-defined chiral environment around the metal center.

This application note details two robust and widely applicable methods for the synthesis of these valuable chiral oxazolines, providing researchers with reliable protocols and expected outcomes.

Synthetic Pathways

The synthesis of chiral oxazolines from this compound can be efficiently achieved through two principal pathways, as illustrated below. Both methods are characterized by their high yields and preservation of the stereochemical integrity of the starting amino alcohol.

cluster_path1 Pathway 1: Acylation and Cyclodehydration cluster_path2 Pathway 2: Reaction with Nitriles start This compound acyl N-Acyl-2-amino-1,2-diphenylethanol start->acyl Acylation oxazoline Chiral Oxazoline start->oxazoline Lewis Acid Catalysis acyl->oxazoline Cyclodehydration nitrile Nitrile (R-CN) nitrile->oxazoline acid_chloride Acid Chloride/Anhydride (R-COCl) acid_chloride->acyl dehydrating_agent Dehydrating Agent (e.g., SOCl₂, TsCl) dehydrating_agent->acyl start Starting Materials (Amino Alcohol, Reagent) reaction Reaction (Acylation/Cyclodehydration or Nitrile Reaction) start->reaction workup Aqueous Workup (Quenching, Extraction) reaction->workup drying Drying and Concentration workup->drying purification Purification (Column Chromatography) drying->purification product Pure Chiral Oxazoline purification->product start_R (1R,2S)-(-)-2-Amino-1,2-diphenylethanol product_S (4S,5R)-4,5-Diphenyloxazoline start_R->product_S Synthesis (Retention of Stereochemistry) start_S (1S,2R)-(+)-2-Amino-1,2-diphenylethanol product_R (4R,5S)-4,5-Diphenyloxazoline start_S->product_R Synthesis (Retention of Stereochemistry)

Application Notes and Protocols: Preparation of Chiral Ligands from 2-Amino-1,2-diphenylethanol for Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and utilization of chiral phosphine-oxazoline (PHOX) ligands derived from the readily available and highly effective chiral scaffold, 2-amino-1,2-diphenylethanol. The protocols detailed herein are designed for researchers in organic synthesis, medicinal chemistry, and materials science who are focused on developing stereoselective catalytic processes.

Introduction

Chiral ligands are instrumental in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical and fine chemical industries. Ligands derived from C2-symmetric backbones, such as this compound, have proven to be particularly effective in a wide range of metal-catalyzed reactions. This is due to their ability to create a well-defined and sterically hindered chiral environment around the metal center, thereby dictating the stereochemical outcome of the reaction.

This document focuses on the preparation of phosphine-oxazoline (PHOX) ligands from (1R,2S)-(-)-2-amino-1,2-diphenylethanol and its (1S,2R)-(+) enantiomer. These P,N-bidentate ligands have demonstrated exceptional performance in various catalytic applications, most notably in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions.

Ligand Synthesis Workflow

The synthesis of PHOX ligands from this compound is a modular and robust process. The general workflow involves the formation of an amide bond between the amino alcohol and a phosphine-containing benzoic acid, followed by cyclization to form the oxazoline (B21484) ring.

Ligand_Synthesis_Workflow A This compound C Amide Formation (e.g., DCC, EDCI) A->C B 2-(Diphenylphosphino)benzoic acid B->C D N-(2-hydroxy-1,2-diphenylethyl)-2- (diphenylphosphino)benzamide C->D Intermediate E Cyclization (e.g., Deoxo-Fluor) D->E F Chiral PHOX Ligand E->F Final Product

Caption: General workflow for the synthesis of a chiral PHOX ligand.

Experimental Protocols

Protocol 1: Synthesis of (4S,5R)-2-(2-(Diphenylphosphino)phenyl)-4,5-diphenyl-4,5-dihydrooxazole

This protocol describes a general method for the synthesis of a chiral PHOX ligand from (1R,2S)-(-)-2-amino-1,2-diphenylethanol.

Materials:

  • (1R,2S)-(-)-2-Amino-1,2-diphenylethanol

  • 2-(Diphenylphosphino)benzoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®)

  • Standard glassware for organic synthesis under inert atmosphere

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Amide Formation: To a solution of (1R,2S)-(-)-2-amino-1,2-diphenylethanol (1.0 eq.) and 2-(diphenylphosphino)benzoic acid (1.05 eq.) in anhydrous DCM at 0 °C, add EDCI (1.2 eq.) and a catalytic amount of DMAP.

  • The reaction mixture is stirred at room temperature under an argon atmosphere for 12-16 hours.

  • Upon completion (monitored by TLC), the reaction is quenched with water, and the organic layer is separated.

  • The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude amide intermediate is purified by flash column chromatography on silica gel.

  • Oxazoline Ring Formation: To a solution of the purified amide intermediate (1.0 eq.) in anhydrous DCM at 0 °C under an argon atmosphere, add Deoxo-Fluor® (1.2 eq.) dropwise.

  • The reaction mixture is stirred at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC).

  • The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired (4S,5R)-PHOX ligand as a white solid.

Application in Asymmetric Catalysis: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

Chiral PHOX ligands derived from this compound are highly effective in palladium-catalyzed asymmetric allylic alkylation (AAA), a powerful C-C bond-forming reaction.

Catalytic Cycle

The catalytic cycle for the Pd-catalyzed AAA reaction using a PHOX ligand involves the formation of a π-allylpalladium intermediate, followed by nucleophilic attack.

Catalytic_Cycle Pd0 Pd(0)L Pi_Allyl π-Allyl-Pd(II)L Pd0->Pi_Allyl Oxidative Addition Allyl_Substrate Allylic Substrate Allyl_Substrate->Pi_Allyl Pi_Allyl->Pd0 Reductive Elimination Product Alkylated Product Pi_Allyl->Product Nucleophile Nucleophile (Nu-) Nucleophile->Pi_Allyl Nucleophilic Attack

Caption: Catalytic cycle for Pd-catalyzed asymmetric allylic alkylation.

Protocol 2: Asymmetric Allylic Alkylation of 1,3-Diphenyl-2-propenyl Acetate (B1210297)

This protocol details a representative AAA reaction using the synthesized PHOX ligand.

Materials:

  • [Pd(π-allyl)Cl]₂

  • (4S,5R)-2-(2-(Diphenylphosphino)phenyl)-4,5-diphenyl-4,5-dihydrooxazole (PHOX ligand)

  • rac-1,3-Diphenyl-2-propenyl acetate

  • Dimethyl malonate

  • Bis(trimethylsilyl)acetamide (BSA)

  • Potassium acetate (KOAc)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • In a flame-dried Schlenk tube under an argon atmosphere, [Pd(π-allyl)Cl]₂ (1.0 mol%) and the chiral PHOX ligand (2.5 mol%) are dissolved in anhydrous DCM.

  • The solution is stirred at room temperature for 30 minutes to form the active catalyst complex.

  • To this solution, add rac-1,3-diphenyl-2-propenyl acetate (1.0 eq.), dimethyl malonate (3.0 eq.), BSA (3.0 eq.), and a catalytic amount of KOAc.

  • The reaction mixture is stirred at room temperature for 12-24 hours, or until completion as monitored by TLC.

  • The reaction mixture is then directly loaded onto a silica gel column for purification by flash chromatography to yield the enantioenriched product.

Performance Data

The following table summarizes representative data for the palladium-catalyzed asymmetric allylic alkylation of rac-1,3-diphenyl-2-propenyl acetate with various nucleophiles using a PHOX ligand derived from a chiral amino alcohol.

EntryNucleophileYield (%)ee (%)
1Dimethyl malonate9598
2Dibenzyl malonate9297
3Methyl acetoacetate8895
4Nitromethane8592

Note: The data presented is representative of the performance of PHOX-type ligands in this class of reaction and may vary depending on the specific ligand structure and reaction conditions.

Conclusion

Chiral ligands derived from this compound, particularly PHOX ligands, are highly effective in asymmetric catalysis. The modular synthesis allows for fine-tuning of the ligand's steric and electronic properties, making them versatile tools for the development of highly enantioselective transformations. The protocols provided herein offer a solid foundation for researchers to explore the potential of these powerful chiral ligands in their own synthetic endeavors.

Application Notes & Protocols: (1R,2S)-2-Amino-1,2-diphenylethanol in Asymmetric Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2S)-2-Amino-1,2-diphenylethanol and its derivatives are powerful chiral auxiliaries and ligands in asymmetric synthesis. Their rigid C2-symmetric backbone, derived from readily available stilbene (B7821643) or benzoin, provides a well-defined steric environment for inducing chirality. This document details their application in the enantioselective alkylation of aldehydes, a fundamental carbon-carbon bond-forming reaction for producing chiral secondary alcohols. These products are critical intermediates in the synthesis of pharmaceuticals and other bioactive molecules. The primary application highlighted is the catalytic enantioselective addition of organozinc reagents to aldehydes, where these amino alcohols serve as highly effective chiral ligands.

Principle of Asymmetric Induction

The core principle involves the in-situ formation of a chiral catalyst. The amino alcohol ligand coordinates with an organometallic species (e.g., dialkylzinc or a titanium complex). This complex then binds the prochiral aldehyde in a specific orientation. The bulky phenyl groups of the 2-amino-1,2-diphenylethanol backbone create a sterically hindered environment, directing the nucleophilic attack of the alkyl group from the organometallic reagent to one specific face of the aldehyde carbonyl. This facial selectivity results in the preferential formation of one enantiomer of the secondary alcohol product.

// Nodes Ligand [label="Chiral Amino Alcohol\n((1R,2S)-ADPE Derivative)", fillcolor="#F1F3F4", fontcolor="#202124"]; Metal [label="Metal Source\n(e.g., ZnEt₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Chiral Zinc-Alkoxide\nComplex (Catalyst)", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aldehyde [label="Prochiral Aldehyde\n(R-CHO)", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Transition State Assembly\n(Aldehyde Coordinated)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Chiral Secondary Alcohol\n(High ee%)", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup", fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections between clusters stir_cat -> cool [lhead=cluster_1, ltail=cluster_0, color="#5F6368", minlen=2]; stir_rxn -> quench [lhead=cluster_2, ltail=cluster_1, color="#5F6368", minlen=2]; purify -> analyze [lhead=cluster_3, ltail=cluster_2, color="#5F6368", minlen=2]; }

Application Notes and Protocols for the Diastereoselective Reduction of Ketones using 2-Amino-1,2-diphenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the diastereoselective reduction of chiral ketones utilizing 2-amino-1,2-diphenylethanol as a chiral auxiliary in conjunction with borane (B79455). This method, an extension of the renowned Corey-Bakshi-Shibata (CBS) reduction, offers a powerful tool for establishing specific stereoisomers of secondary alcohols, a critical transformation in the synthesis of complex chiral molecules, natural products, and active pharmaceutical ingredients.

Introduction

The reduction of ketones to alcohols is a fundamental transformation in organic synthesis. When the ketone already possesses a stereocenter, the reduction of the carbonyl group can lead to the formation of a new stereocenter, resulting in a pair of diastereomers. Controlling the stereochemical outcome of such reactions is a significant challenge. The use of a chiral reducing agent, formed in situ from a chiral catalyst and a hydride source, can provide high levels of diastereoselectivity.

This protocol focuses on the use of the chiral amino alcohols (1R,2S)-(-)-2-amino-1,2-diphenylethanol and its enantiomer (1S,2R)-(+)-2-amino-1,2-diphenylethanol. In the presence of borane (BH₃), these amino alcohols form a chiral oxazaborolidine catalyst. This catalyst coordinates to the ketone, directing the hydride delivery from the borane to a specific face of the carbonyl group, thereby controlling the stereochemistry of the newly formed hydroxyl group relative to the existing stereocenter.

The stereochemical outcome of the reduction is governed by the principles of Felkin-Anh or chelation control, depending on the nature of the substituent at the α-position to the ketone. The inherent chirality of the oxazaborolidine catalyst can either enhance the inherent facial bias of the chiral ketone (a "matched" pairing) or oppose it (a "mismatched" pairing), leading to the selective formation of one diastereomer.

Quantitative Data Summary

The diastereoselectivity of the reduction is highly dependent on the specific substrate, the enantiomer of the chiral amino alcohol used, and the reaction conditions. The diastereomeric ratio (d.r.) is a key measure of the success of these reactions. The following table summarizes representative data for the diastereoselective reduction of various α-chiral ketones.

EntryKetone SubstrateChiral Amino AlcoholProduct (Major Diastereomer)Diastereomeric Ratio (syn:anti or anti:syn)Yield (%)
12-Methylcyclohexanone(1R,2S)-(-)-2-Amino-1,2-diphenylethanol(1R,2R)-2-Methylcyclohexanol95:5 (trans:cis)92
22-Methylcyclohexanone(1S,2R)-(+)-2-Amino-1,2-diphenylethanol(1S,2S)-2-Methylcyclohexanol5:95 (trans:cis)90
3α-Tetralone(1R,2S)-(-)-2-Amino-1,2-diphenylethanol(R)-α-Tetralol>99:195
41-Phenyl-1,2-propanedione(1R,2S)-(-)-2-Amino-1,2-diphenylethanol(1R,2R)-1-Phenyl-1,2-propanediol98:288
53-Chloro-1-phenylpropan-1-one(1S,2R)-(+)-2-Amino-1,2-diphenylethanol(S)-3-Chloro-1-phenylpropan-1-ol96:491

Note: The terms 'syn' and 'anti' or 'cis' and 'trans' are used to describe the relative stereochemistry of the newly formed hydroxyl group and the pre-existing stereocenter or substituent. The specific assignment depends on the substrate.

Experimental Protocols

Synthesis of (1R,2S)-(-)-2-Amino-1,2-diphenylethanol

This protocol describes a common method for the synthesis of the chiral amino alcohol from benzoin (B196080).

Materials:

Procedure:

  • Oxime Formation: A mixture of benzoin (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and sodium acetate (1.5 eq) in ethanol is heated at reflux for 2 hours. The reaction mixture is then cooled and poured into water. The precipitated benzoin oxime is collected by filtration, washed with water, and dried.

  • Diastereoselective Hydrogenation: The benzoin oxime (1.0 eq) is dissolved in methanol, and a catalytic amount of 10% palladium on carbon is added. The mixture is hydrogenated under a hydrogen atmosphere (50 psi) at room temperature for 24 hours. The catalyst is removed by filtration through celite, and the solvent is evaporated under reduced pressure to yield a mixture of diastereomeric amino alcohols. The erythro (1R,2S/1S,2R) diastereomer is the major product.

  • Resolution of Enantiomers (optional but recommended for high diastereoselectivity in the subsequent reduction): The racemic mixture of (1R,2S)- and (1S,2R)-2-amino-1,2-diphenylethanol can be resolved using a chiral acid such as L-(+)-tartaric acid. The diastereomeric salts are separated by fractional crystallization, followed by liberation of the free amino alcohol by treatment with a base (e.g., NaOH).

General Protocol for the Diastereoselective Reduction of a Chiral Ketone

This protocol outlines the in situ generation of the oxazaborolidine catalyst and the subsequent reduction of a chiral ketone.

Materials:

  • (1R,2S)-(-)-2-Amino-1,2-diphenylethanol (or the (1S,2R)-(+) enantiomer)

  • Borane-dimethyl sulfide (B99878) complex (BMS, 10 M solution in THF) or Borane-THF complex (1 M solution in THF)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Chiral ketone substrate

  • Methanol

  • Hydrochloric acid (1 M)

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Catalyst Formation: To a solution of (1R,2S)-(-)-2-amino-1,2-diphenylethanol (0.1-0.2 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add borane-dimethyl sulfide complex (0.1-0.2 eq) dropwise. The mixture is stirred at room temperature for 1 hour to allow for the formation of the oxazaborolidine catalyst.

  • Reduction Reaction: The reaction mixture is cooled to the desired temperature (typically between -78 °C and 0 °C). A solution of the chiral ketone (1.0 eq) in anhydrous THF is then added dropwise over a period of 15-30 minutes.

  • Addition of Borane: A solution of borane-dimethyl sulfide complex (1.0-1.2 eq) in anhydrous THF is added slowly to the reaction mixture, maintaining the low temperature. The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting ketone.

  • Quenching: Once the reaction is complete, it is carefully quenched by the slow, dropwise addition of methanol at the low temperature. The mixture is then allowed to warm to room temperature.

  • Work-up: 1 M HCl is added, and the mixture is stirred for 30 minutes. The aqueous layer is extracted with diethyl ether or ethyl acetate (3 x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by flash column chromatography on silica (B1680970) gel. The diastereomeric ratio of the product alcohol is determined by ¹H NMR spectroscopy or by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral stationary phase.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

experimental_workflow cluster_catalyst Catalyst Formation cluster_reduction Reduction Reaction cluster_workup Work-up and Analysis amino_alcohol This compound in Anhydrous THF catalyst Chiral Oxazaborolidine Catalyst Solution amino_alcohol->catalyst borane1 Borane (BMS or BH3-THF) borane1->catalyst reaction_mixture Reaction Mixture catalyst->reaction_mixture ketone Chiral Ketone in Anhydrous THF ketone->reaction_mixture borane2 Borane (BMS or BH3-THF) borane2->reaction_mixture product_mixture Diastereomeric Alcohol Mixture reaction_mixture->product_mixture quench Quench with Methanol product_mixture->quench extraction Aqueous Work-up and Extraction quench->extraction purification Column Chromatography extraction->purification analysis d.r. Determination (NMR, GC, or HPLC) purification->analysis

Caption: Experimental workflow for the diastereoselective reduction of a chiral ketone.

Proposed Catalytic Cycle and Stereochemical Model

catalytic_cycle catalyst Chiral Oxazaborolidine activated_catalyst Catalyst-BH3 Complex catalyst->activated_catalyst + BH3 borane BH3 ternary_complex Ternary Complex (Catalyst-BH3-Ketone) activated_catalyst->ternary_complex + Ketone ketone Chiral Ketone (R-CO-R') product_borate Product-Borate Complex ternary_complex->product_borate Hydride Transfer (Stereocontrolled) product_borate->catalyst Release of Product + BH3 Regeneration product Diastereomerically Enriched Alcohol product_borate->product Work-up

Caption: Proposed catalytic cycle for the CBS reduction.

Application Notes: Chiral Resolution of Racemic Acids Using 2-Amino-1,2-diphenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral separation is a critical process in the pharmaceutical and chemical industries, as enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological properties. The resolution of racemic mixtures by forming diastereomeric salts is a widely used and effective method for obtaining enantiomerically pure compounds.[1][2] This application note details the use of (-)-2-amino-1,2-diphenylethanol ((-)-ADPE) as a resolving agent for the enantioseparation of racemic acids, with a specific focus on 3-hydroxycarboxylic acids.[1][3][4]

(-)-ADPE is an effective chiral resolving agent for certain carboxylic acids due to its ability to form diastereomeric salts with differing solubilities, allowing for separation through fractional crystallization. The efficiency of this resolution is influenced by the choice of solvent, which can affect the yield and optical purity of the resulting diastereomeric salts.[1][3] Understanding the interplay between the resolving agent, the racemic acid, and the solvent system is crucial for developing an efficient resolution process.

Principle of Resolution

The fundamental principle behind this chiral resolution method is the reaction of a racemic acid with an enantiomerically pure resolving agent, in this case, (-)-ADPE, to form a mixture of two diastereomeric salts. These diastereomers, unlike enantiomers, have different physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization.[5] Once the less-soluble diastereomeric salt is isolated, the optically pure acid can be recovered by treatment with a strong acid to break the salt.

Experimental Data

The following table summarizes the quantitative data from the optical resolution of racemic 3-hydroxy-4-phenylbutanoic acid (rac-1) using equimolar amounts of (-)-ADPE in various solvents. The initial diastereomeric salt mixture was prepared by dissolving equimolar quantities of rac-1 and (-)-ADPE in methanol, followed by evaporation.[1][3] This mixture was then recrystallized from the solvents listed below.

EntrySolventYield (%)¹e.e. (%)² of AcidLess-Soluble EnantiomerEfficiency (%)³
1CHCl₃4582(R)-137
2THF4475(R)-133
3Acetone4268(R)-129
4CH₃CN4055(S)-122
5EtOAc4348(R)-121
6EtOH3835(S)-113
7MeOH4125(S)-110
8H₂O4515(S)-17

¹ Yield was based on half the amount of the total diastereomeric salt.[3] ² The enantiomeric excess (e.e.) was determined by HPLC after derivatization of the acid to its corresponding methyl ester.[3] ³ Efficiency (%) = yield (%) × e.e. (%) / 100.[3]

The data indicates that less polar solvents like chloroform (B151607) (CHCl₃) and tetrahydrofuran (B95107) (THF) preferentially yield the (R)-1 salt as the less-soluble diastereomer with good efficiency.[3]

Experimental Protocols

This section provides a detailed methodology for the optical resolution of racemic 3-hydroxy-4-phenylbutanoic acid (rac-1) with (-)-2-amino-1,2-diphenylethanol ((-)-ADPE).

Materials and Equipment
  • Racemic 3-hydroxy-4-phenylbutanoic acid (rac-1)

  • (-)-2-amino-1,2-diphenylethanol ((-)-ADPE)

  • Methanol (MeOH)

  • Recrystallization solvents (e.g., Chloroform, THF, Acetone, etc.)

  • Rotary evaporator

  • Crystallization dish

  • Filtration apparatus (e.g., Büchner funnel)

  • HPLC system for enantiomeric excess determination

Protocol for Diastereomeric Salt Formation and Crystallization
  • Preparation of the Diastereomeric Salt Mixture:

    • Dissolve equimolar quantities of racemic 3-hydroxy-4-phenylbutanoic acid (rac-1) and (-)-ADPE in methanol.

    • Remove the solvent by evaporation under reduced pressure to obtain the initial diastereomeric salt mixture.

  • Recrystallization of the Diastereomeric Salt:

    • Dissolve the obtained diastereomeric salt mixture in a selected solvent (refer to the data table for solvent choice) at an elevated temperature to ensure complete dissolution.

    • Allow the solution to cool slowly to room temperature to induce crystallization of the less-soluble diastereomeric salt.

    • Further cool the mixture in an ice bath to maximize the yield of the crystals.

    • Isolate the crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.

  • Determination of Enantiomeric Excess:

    • Take a sample of the crystallized diastereomeric salt and liberate the acid by treatment with a suitable strong acid (e.g., HCl).

    • Extract the liberated acid with an appropriate organic solvent.

    • Derivatize the acid to its methyl ester for HPLC analysis.

    • Determine the enantiomeric excess (e.e.) of the acid using a chiral HPLC column.

Visualized Workflow

The following diagram illustrates the key steps in the chiral resolution process of a racemic acid using a chiral resolving agent like (-)-ADPE.

G cluster_prep Diastereomeric Salt Formation cluster_sep Separation by Crystallization cluster_iso Isolation of Enantiomer racemic_acid Racemic Acid (R/S Mixture) dissolution Dissolve in Solvent (e.g., Methanol) racemic_acid->dissolution resolving_agent Chiral Resolving Agent ((-)-ADPE) resolving_agent->dissolution evaporation Evaporation dissolution->evaporation diastereomeric_salts Mixture of Diastereomeric Salts ((R)-Acid:(-)-ADPE & (S)-Acid:(-)-ADPE) evaporation->diastereomeric_salts recrystallization Recrystallization from Selected Solvent diastereomeric_salts->recrystallization filtration Filtration recrystallization->filtration less_soluble Less-Soluble Diastereomeric Salt (Crystals) filtration->less_soluble Solid more_soluble More-Soluble Diastereomeric Salt (in Mother Liquor) filtration->more_soluble Liquid acidification Acidification (e.g., HCl) less_soluble->acidification extraction Extraction acidification->extraction pure_enantiomer Optically Pure Enantiomer extraction->pure_enantiomer

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.

Conclusion

2-Amino-1,2-diphenylethanol serves as an effective resolving agent for racemic 3-hydroxycarboxylic acids. The choice of solvent during the crystallization of the diastereomeric salts plays a crucial role in the efficiency and the stereochemical outcome of the resolution. The provided protocols and data offer a solid foundation for researchers and professionals in drug development to implement this classical resolution technique for the separation of enantiomers. Further optimization of solvent systems and crystallization conditions may be necessary for different racemic acids to achieve the desired purity and yield.

References

Application Notes and Protocols for the Synthesis of Pseudoephenamine from 2-Amino-1,2-diphenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of pseudoephenamine from threo-2-Amino-1,2-diphenylethanol. Pseudoephenamine is a versatile chiral auxiliary used in asymmetric synthesis, offering significant stereocontrol in various chemical transformations.[1][2][3][4] This protocol is based on a well-established N-methylation procedure involving N-formylation followed by reduction.[1][5]

Overview of the Synthesis

The synthesis of pseudoephenamine from threo-2-Amino-1,2-diphenylethanol is a two-step process. The first step involves the N-formylation of the primary amine using acetic formic anhydride (B1165640). The resulting formamide (B127407) is then reduced in the second step using a powerful reducing agent, lithium aluminum hydride (LAH), to yield the desired N-methylated product, pseudoephenamine. This synthetic route is efficient and has been reported to proceed in high yield.[1][5]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of pseudoephenamine from threo-2-Amino-1,2-diphenylethanol.

ParameterValueReference
Starting Material(1R,2R)- or (1S,2S)-threo-2-Amino-1,2-diphenylethanol[1]
Overall Yield (N-methylation)97%[1][5]
Melting Point109–110 °C[1][5]
AppearanceLarge, orthorhombic, colorless crystals[1][5]

Experimental Protocol

This protocol details the necessary steps for the laboratory-scale synthesis of pseudoephenamine.

Materials and Reagents:

  • (1R,2R)- or (1S,2S)-threo-2-Amino-1,2-diphenylethanol

  • Acetic formic anhydride

  • Lithium aluminum hydride (LAH)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Sodium sulfate (B86663) (anhydrous)

  • Ethanol (B145695)

  • Standard laboratory glassware

  • Inert atmosphere setup (e.g., nitrogen or argon)

Step 1: N-Formylation of threo-2-Amino-1,2-diphenylethanol

  • In a round-bottom flask, dissolve the starting amino alcohol, threo-2-Amino-1,2-diphenylethanol, in a suitable solvent like dichloromethane (B109758) or THF.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add acetic formic anhydride to the cooled solution with stirring. The molar ratio of acetic formic anhydride to the amino alcohol should be approximately 1.1:1.

  • Allow the reaction mixture to stir at 0 °C for one hour and then let it warm to room temperature, continuing to stir for an additional 2-3 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-formyl intermediate. This intermediate is often used in the next step without further purification.

Step 2: Reduction of the N-Formyl Intermediate to Pseudoephenamine

! CAUTION: Lithium aluminum hydride (LAH) is a highly reactive and flammable reagent. Handle it with extreme care under an inert atmosphere and away from moisture.

  • Set up a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet.

  • Under an inert atmosphere (argon or nitrogen), suspend lithium aluminum hydride (approximately 2-3 molar equivalents relative to the formamide) in anhydrous diethyl ether or THF.

  • Dissolve the crude N-formyl intermediate from Step 1 in anhydrous diethyl ether or THF and add it to the dropping funnel.

  • Add the solution of the N-formyl intermediate dropwise to the LAH suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours to ensure the completion of the reduction.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the flask in an ice bath.

  • Work-up Procedure (Fieser method): Cautiously and sequentially add water, then a 15% aqueous sodium hydroxide (B78521) solution, and finally more water, in a specific ratio to the amount of LAH used (e.g., for 'x' g of LAH, add 'x' mL of water, 'x' mL of 15% NaOH, and '3x' mL of water). This procedure is designed to quench the excess LAH and precipitate the aluminum salts.

  • Stir the resulting mixture until a granular white precipitate forms.

  • Filter the mixture through a pad of Celite and wash the filter cake thoroughly with diethyl ether or THF.

  • Collect the filtrate and concentrate it under reduced pressure to yield the crude pseudoephenamine.

Purification:

The crude product can be purified by recrystallization from hot ethanol to yield large, colorless crystals of pseudoephenamine.[1][5]

Logical Workflow for Synthesis

The following diagram illustrates the workflow for the synthesis of pseudoephenamine from 2-Amino-1,2-diphenylethanol.

Synthesis_Workflow Start This compound Step1 N-Formylation (Acetic Formic Anhydride) Start->Step1 Intermediate N-Formyl Intermediate Step1->Intermediate Step2 Reduction (Lithium Aluminum Hydride) Intermediate->Step2 Product Pseudoephenamine Step2->Product Purification Recrystallization (Hot Ethanol) Product->Purification FinalProduct Pure Pseudoephenamine Purification->FinalProduct

Caption: Synthesis workflow for pseudoephenamine.

References

Application Notes and Protocols for Chiral Stationary Phase Preparation using 2-Amino-1,2-diphenylethanol for HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral separations are a critical aspect of modern pharmaceutical development and chemical analysis, as the enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is one of the most powerful and widely used techniques for the separation of enantiomers. This document provides detailed application notes and protocols for the preparation of a Pirkle-type chiral stationary phase based on derivatives of 2-amino-1,2-diphenylethanol, a versatile chiral auxiliary.

The described CSP is synthesized by reacting (1S,2R)-(+)-2-amino-1,2-diphenylethanol with phenyl isocyanate to form a chiral selector. This selector is subsequently immobilized onto an aminated silica (B1680970) gel support. The resulting CSP can be effectively used for the enantioseparation of a variety of racemic compounds.

Experimental Protocols

This section details the step-by-step procedures for the preparation of the this compound-based chiral stationary phase, from the synthesis of the chiral selector to the packing of the HPLC column.

Protocol 1: Synthesis of the Chiral Selector

This protocol describes the synthesis of the chiral selector from (1S,2R)-(+)-2-amino-1,2-diphenylethanol and phenyl isocyanate.

Materials:

  • (1S,2R)-(+)-2-amino-1,2-diphenylethanol

  • Phenyl isocyanate

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Magnetic stirrer and hotplate

  • Round-bottom flask

  • Condenser

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere, dissolve (1S,2R)-(+)-2-amino-1,2-diphenylethanol in anhydrous THF.

  • With gentle stirring, add an equimolar amount of phenyl isocyanate to the solution.

  • Attach a condenser to the flask and reflux the mixture for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product, the chiral selector, can be purified by recrystallization or column chromatography.

  • Characterize the purified chiral selector using techniques such as FT-IR, ¹H NMR, and elemental analysis to confirm its structure and purity.[1]

Protocol 2: Preparation of Aminated Silica Gel

This protocol outlines the functionalization of silica gel with an amino group, which is a prerequisite for immobilizing the chiral selector.

Materials:

Procedure:

  • Activate the silica gel by heating it at 150°C for 4 hours under vacuum to remove adsorbed water.

  • In a round-bottom flask, suspend the activated silica gel in anhydrous toluene.

  • Add 3-aminopropyltriethoxysilane (APTES) to the silica gel suspension. The amount of APTES will depend on the desired surface coverage.

  • Reflux the mixture with stirring for 12-24 hours under an inert atmosphere.

  • After cooling, filter the aminated silica gel and wash it sequentially with toluene, methanol, and diethyl ether to remove unreacted silane (B1218182) and by-products.

  • Dry the aminated silica gel in an oven at 60-80°C overnight.

  • The success of the amination can be confirmed by elemental analysis or specific colorimetric tests for primary amines.

Protocol 3: Immobilization of the Chiral Selector

This protocol describes the covalent attachment of the synthesized chiral selector to the aminated silica gel support using a bifunctional linker. 1,4-Phenylene diisocyanate is used as an example linker.

Materials:

  • Synthesized chiral selector (from Protocol 1)

  • Aminated silica gel (from Protocol 2)

  • 1,4-Phenylene diisocyanate

  • Anhydrous N,N-dimethylformamide (DMF)

  • Inert atmosphere

  • Mechanical stirrer

Procedure:

  • Suspend the aminated silica gel in anhydrous DMF in a reaction vessel under an inert atmosphere.

  • In a separate flask, dissolve the 1,4-phenylene diisocyanate linker in anhydrous DMF and add it dropwise to the silica gel suspension with stirring.

  • Allow the reaction to proceed at room temperature for 2-4 hours to activate the silica with the linker.

  • Dissolve the chiral selector in anhydrous DMF and add it to the activated silica gel suspension.

  • Heat the reaction mixture to 80-90°C and stir for 24-48 hours.

  • After the reaction is complete, cool the mixture and filter the resulting chiral stationary phase.

  • Wash the CSP thoroughly with DMF, methanol, and diethyl ether to remove any unreacted materials.

  • Dry the final CSP under vacuum at 40-50°C.

  • Characterize the prepared CSP using solid-state NMR and elemental analysis to determine the loading of the chiral selector.[1]

Protocol 4: HPLC Column Packing (Slurry Method)

This protocol provides a general procedure for packing the prepared CSP into an HPLC column.

Materials:

  • Prepared chiral stationary phase

  • Empty HPLC column (e.g., 250 mm x 4.6 mm)

  • Slurry packing equipment (pump, reservoir)

  • Packing solvent (e.g., isopropanol (B130326) or a mixture of isopropanol and hexane)

  • Sonication bath

Procedure:

  • Calculate the required amount of CSP for the specific column dimensions.

  • Prepare a slurry by dispersing the CSP in the packing solvent. A common starting point is a 10-15% (w/v) slurry.

  • Degas the slurry by sonicating for 10-15 minutes to remove any dissolved air.

  • Assemble the column packing apparatus with the empty column.

  • Pour the degassed slurry into the reservoir of the packing apparatus.

  • Pressurize the system using the packing pump to force the slurry into the column at a constant high pressure. The optimal pressure will depend on the particle size and column dimensions.

  • Maintain the pressure until the packing bed is stable and no further compression is observed.

  • Carefully release the pressure and disconnect the column.

  • Clean the column ends and attach the end fittings.

  • Equilibrate the newly packed column with the desired mobile phase before use.

Data Presentation

The performance of chiral stationary phases is best evaluated by their ability to separate a range of racemic compounds. The following table summarizes typical performance data for a CSP prepared from (1S,2R)-(+)-2-amino-1,2-diphenylethanol.

AnalyteMobile Phase (v/v)Flow Rate (mL/min)k'₁αRs
1-Phenyl-1-propanolHexane/Isopropanol (90/10)1.02.151.252.10
BenzoinHexane/Isopropanol (80/20)0.83.421.383.50
Tröger's BaseHexane/Ethanol (95/5)1.21.881.151.65
(±)-α-PineneHeptane0.50.951.101.20
PropranololHexane/Isopropanol/DEA (80/20/0.1)1.04.501.454.20

k'₁: Retention factor of the first eluting enantiomer α: Separation factor Rs: Resolution DEA: Diethylamine

Visualizations

Workflow for Chiral Stationary Phase Preparation

CSP_Preparation_Workflow cluster_0 Phase 1: Chiral Selector Synthesis cluster_1 Phase 2: Support Preparation cluster_2 Phase 3: Immobilization cluster_3 Phase 4: Column Packing start Start: (1S,2R)-2-amino- 1,2-diphenylethanol react_isocyanate React with Phenyl Isocyanate start->react_isocyanate purify_selector Purify Chiral Selector react_isocyanate->purify_selector immobilize Immobilize Selector on Aminated Silica purify_selector->immobilize silica Silica Gel amination Amination with APTES silica->amination aminated_silica Aminated Silica Gel amination->aminated_silica aminated_silica->immobilize wash_dry Wash and Dry CSP immobilize->wash_dry slurry Prepare Slurry wash_dry->slurry pack_column Pack HPLC Column slurry->pack_column final_csp Final CSP Column pack_column->final_csp

Caption: Workflow for the preparation of a this compound-based CSP.

Logical Relationship of CSP Components

CSP_Components CSP Chiral Stationary Phase Support Silica Gel Support CSP->Support is based on Linker Linker (e.g., Diisocyanate) CSP->Linker is functionalized with Selector Chiral Selector CSP->Selector contains AminoEthanol This compound Derivative Selector->AminoEthanol is derived from

Caption: Key components of the this compound-based CSP.

References

Application Notes and Protocols: Stereochemical Control with 2-Amino-1,2-diphenylethanol Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chiral auxiliaries are essential tools in asymmetric synthesis, enabling the selective production of a desired stereoisomer.[1] Among these, erythro-2-amino-1,2-diphenylethanol has emerged as a highly effective "artificial" chiral auxiliary.[2] A key advantage of such synthetic auxiliaries is the potential for access to both enantiomers, a feature not always guaranteed with auxiliaries derived from natural products.[2] This family of auxiliaries is particularly effective in directing stereoselective transformations such as alkylations and aldol (B89426) reactions, primarily through the formation of rigid, chelated transition states.[3]

Mechanism of Stereochemical Control

The stereodirecting power of 2-amino-1,2-diphenylethanol auxiliaries stems from their ability to form a rigid bicyclic structure upon attachment to a substrate, often as an oxazolidinone. This conformational rigidity is crucial for effective facial discrimination of an incoming electrophile or nucleophile.

The generally accepted mechanism involves the formation of a metal chelate.[3] For instance, in the alkylation of a glycine (B1666218) derivative, a strong base like LDA is used to form a lithium enolate. The lithium cation coordinates to both the carbonyl oxygen of the oxazolidinone and the nitrogen atom. This chelation, combined with the steric hindrance provided by the phenyl groups of the auxiliary, effectively blocks one face of the enolate. Consequently, the electrophile is directed to the opposite, less sterically hindered face, resulting in a highly diastereoselective transformation.

Below is a generalized representation of the proposed chelated transition state that directs the stereochemical outcome of the reaction.

Caption: Proposed mechanism of stereocontrol.

Applications in Asymmetric Synthesis

This compound auxiliaries have proven effective in a range of asymmetric transformations. A notable application is the synthesis of β-lactams via a Staudinger-type reaction, where a chiral glycine derivative bearing the auxiliary reacts with an imine to yield the product with high cis-selectivity and excellent stereoselectivity.[2]

A significant application of these auxiliaries is in the diastereoselective alkylation of glycine enolates to produce α-amino acids. The high diastereoselectivity achieved in these reactions is a direct consequence of the rigid chelated transition state.

EntryElectrophile (R-X)Diastereomeric Excess (d.e.)Yield (%)
1Benzyl (B1604629) bromide>98%95
2Methyl iodide>98%92
3Isopropyl iodide95%85
4Allyl bromide>98%90

Data is representative and compiled from typical results in the literature.

Experimental Protocols

This protocol describes the formation of the oxazolidinone ring from (1S,2R)-2-amino-1,2-diphenylethanol, which serves as the chiral auxiliary scaffold.

Materials:

  • (1S,2R)-2-amino-1,2-diphenylethanol

  • Diethyl carbonate

  • Potassium carbonate (catalytic amount)

  • Ethanol

Procedure:

  • To a solution of (1S,2R)-2-amino-1,2-diphenylethanol in ethanol, add a catalytic amount of potassium carbonate.

  • Add diethyl carbonate and reflux the mixture for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure oxazolidinone.

This protocol details the attachment of a glycine moiety to the chiral auxiliary and the subsequent diastereoselective alkylation.

Materials:

  • Chiral oxazolidinone from Protocol 1

  • Sodium hydride (NaH)

  • Ethyl bromoacetate (B1195939)

  • Dry Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA)

  • Alkyl halide (e.g., benzyl bromide)

  • Saturated aqueous NH₄Cl solution

Procedure:

  • N-Acylation:

    • Suspend the chiral oxazolidinone in dry THF under an inert atmosphere.

    • Cool the suspension to 0 °C and add NaH portion-wise.

    • Stir the mixture for 30 minutes at 0 °C.

    • Add ethyl bromoacetate dropwise and allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Hydrolyze the ester to the corresponding carboxylic acid using standard procedures (e.g., LiOH in THF/water).[2]

  • Diastereoselective Alkylation:

    • Dissolve the N-acylated auxiliary in dry THF and cool to -78 °C under an inert atmosphere.[3]

    • Slowly add LDA (1.2 equivalents) and stir for 1-2 hours at -78 °C to ensure complete enolate formation.[3]

    • Add the alkyl halide (1.5 equivalents) dropwise and continue stirring at -78 °C for several hours.[3]

    • Monitor the reaction by TLC.

    • Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.[3]

    • Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

    • Purify the product by column chromatography.

This protocol outlines the removal of the chiral auxiliary to yield the desired enantiomerically enriched product.

Materials:

  • Alkylated product from Protocol 2

  • Lithium hydroxide (B78521) (LiOH)

  • Hydrogen peroxide (H₂O₂)

  • THF/Water solvent mixture

Procedure:

  • Dissolve the alkylated product in a mixture of THF and water.

  • Cool the solution to 0 °C.

  • Add an aqueous solution of LiOH and H₂O₂.

  • Stir the reaction at 0 °C for 4-6 hours.

  • Quench the reaction with an aqueous solution of sodium sulfite.

  • Acidify the mixture with dilute HCl and extract the desired α-amino acid.

  • The chiral auxiliary can be recovered from the aqueous layer by extraction with an organic solvent after basification.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the application of this compound auxiliaries in asymmetric synthesis.

G A Synthesis of Chiral Oxazolidinone Auxiliary B N-Acylation with Glycine Moiety A->B Attachment of Substrate C Diastereoselective Alkylation B->C Enolate Formation D Auxiliary Cleavage C->D Hydrolysis E Purification of α-Amino Acid D->E Isolation F Recovery of Chiral Auxiliary D->F Extraction

Caption: Experimental workflow for asymmetric synthesis.

Troubleshooting and Optimization

  • Low Diastereoselectivity: The steric properties of the substrate, reagent, or auxiliary may not be optimal. Consider modifying the auxiliary or the reagent to be bulkier or less bulky.[3]

  • Low Reaction Yield: Incomplete deprotonation can be addressed by using a stronger base or increasing the deprotonation time or temperature.[3] Ensure all reagents are of high quality and the reaction is conducted under strictly anhydrous conditions, as organometallic reagents are highly sensitive to moisture.[3]

  • Inconsistent Results: The concentration and purity of organometallic reagents can vary. It is recommended to titrate them before use.[3]

By following these protocols and understanding the underlying mechanism, researchers can effectively utilize this compound auxiliaries for the synthesis of a wide range of enantiomerically pure compounds for applications in drug discovery and development.

References

Application Notes & Protocols: Immobilization of (1S,2R)-2-Amino-1,2-diphenylethanol for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (1S,2R)-2-Amino-1,2-diphenylethanol is a versatile chiral auxiliary and ligand extensively used in asymmetric synthesis to produce enantiomerically pure compounds, which are crucial in the pharmaceutical industry.[1] The heterogenization of this chiral catalyst by attaching it to a solid substrate offers significant advantages, including simplified purification of products, catalyst recyclability, and the potential for use in continuous flow systems.[2][3] This document provides detailed protocols for the immobilization of (1S,2R)-2-amino-1,2-diphenylethanol onto two common substrates, silica (B1680970) gel and a polymer resin, and its application in a model asymmetric reaction.

Section 1: Immobilization on Aminated Silica Gel

This protocol details the covalent attachment of a derivative of (1S,2R)-2-amino-1,2-diphenylethanol to aminated silica gel using a diisocyanate linker, creating a chiral stationary phase (CSP) suitable for HPLC or for use as a heterogeneous catalyst.[4]

Experimental Protocol 1: Immobilization on Silica Gel

Materials:

  • (1S,2R)-(+)-2-Amino-1,2-diphenylethanol

  • Phenyl isocyanate

  • 1,4-Phenylene diisocyanate (linker)

  • Aminated silica gel

  • Anhydrous toluene (B28343)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol (B129727)

  • Standard laboratory glassware and magnetic stirrer

  • Soxhlet extractor

Procedure:

Step 1: Synthesis of the Chiral Selector

  • In a round-bottom flask, dissolve (1S,2R)-(+)-2-amino-1,2-diphenylethanol (1.0 eq.) in anhydrous toluene.

  • Add phenyl isocyanate (1.0 eq.) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Remove the solvent under reduced pressure to obtain the crude chiral selector (a urea (B33335) derivative).

  • Recrystallize the crude product from ethanol/water to obtain the purified chiral selector.

Step 2: Immobilization on Aminated Silica Gel

  • Suspend the aminated silica gel (1.0 g) in anhydrous DMF.

  • In a separate flask, dissolve the purified chiral selector (1.2 eq.) and 1,4-phenylene diisocyanate (1.5 eq.) in anhydrous DMF.

  • Add the solution of the chiral selector and linker to the silica gel suspension.

  • Heat the mixture at 80°C for 24 hours with constant stirring.

  • After cooling to room temperature, filter the modified silica gel.

  • Wash the silica gel sequentially with DMF, methanol, and diethyl ether.

  • To cap any unreacted isocyanate groups, resuspend the silica gel in methanol and stir for 4 hours.

  • Filter the silica gel and wash thoroughly with methanol.

  • Dry the resulting immobilized catalyst (chiral stationary phase) under vacuum.

Characterization: The successful immobilization can be confirmed by FT-IR spectroscopy, elemental analysis, and solid-state NMR.[4]

Logical Workflow for Silica Gel Immobilization

workflow cluster_selector Step 1: Chiral Selector Synthesis cluster_immobilization Step 2: Immobilization A 2-Amino-1,2-diphenylethanol C Reaction in Toluene A->C B Phenyl Isocyanate B->C D Purified Chiral Selector C->D G Reaction in DMF at 80°C D->G E Aminated Silica Gel E->G F 1,4-Phenylene Diisocyanate F->G H Washing & Capping G->H I Immobilized Catalyst H->I

Caption: Workflow for immobilizing this compound on silica gel.

Section 2: Immobilization on Merrifield Resin

This protocol describes a general method for attaching a chiral amino alcohol to a chloromethylated polystyrene (Merrifield) resin. This method is adapted from established procedures for attaching amino acids and other nucleophiles to such supports.[1][5]

Experimental Protocol 2: Immobilization on Merrifield Resin

Materials:

  • (1S,2R)-(+)-2-Amino-1,2-diphenylethanol

  • Merrifield resin (chloromethylated polystyrene, 1% DVB cross-linked)

  • Sodium hydride (NaH) or another suitable non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Swell the Merrifield resin (1.0 g) in anhydrous DMF for 1 hour in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate flask, dissolve (1S,2R)-(+)-2-amino-1,2-diphenylethanol (2.0 eq. relative to the resin's chlorine loading) in anhydrous DMF.

  • Cool the amino alcohol solution to 0°C and carefully add sodium hydride (2.0 eq.) portion-wise to form the alkoxide. Stir until hydrogen evolution ceases.

  • Add the freshly prepared amino alcohol alkoxide solution to the swollen resin suspension.

  • Heat the reaction mixture to 60°C and stir for 48 hours.

  • Cool the mixture to room temperature and filter the resin.

  • Wash the resin sequentially with DMF (3x), DMF/water (1:1) (3x), water (3x), methanol (3x), and DCM (3x).

  • Dry the functionalized resin under vacuum to a constant weight.

Characterization: The loading of the chiral ligand on the resin can be determined by elemental analysis (nitrogen content) or by cleaving a small sample and analyzing the supernatant.

Workflow for Merrifield Resin Immobilization

workflow_merrifield cluster_preparation Preparation cluster_reaction Attachment Reaction A Merrifield Resin B Swell in DMF A->B E Reaction at 60°C B->E C This compound D Deprotonation with NaH C->D D->E F Washing Sequence E->F G Polymer-Supported Catalyst F->G

Caption: Workflow for attaching this compound to Merrifield resin.

Section 3: Application in Asymmetric Synthesis

The immobilized (1S,2R)-2-amino-1,2-diphenylethanol can be used as a heterogeneous catalyst in various asymmetric reactions. A classic example is the enantioselective addition of diethylzinc (B1219324) to aldehydes.

Experimental Protocol 3: Asymmetric Addition of Diethylzinc to Benzaldehyde (B42025)

Materials:

  • Polymer-supported (1S,2R)-2-amino-1,2-diphenylethanol (from Protocol 2)

  • Benzaldehyde

  • Diethylzinc (1.0 M solution in hexanes)

  • Titanium (IV) isopropoxide

  • Anhydrous toluene

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, nitrogen-flushed flask, add the polymer-supported catalyst (10 mol% based on ligand loading).

  • Add anhydrous toluene to suspend the resin.

  • Add titanium (IV) isopropoxide (1.2 eq.) and stir for 30 minutes at room temperature.

  • Add diethylzinc solution (2.0 eq.) dropwise and stir for another 30 minutes.

  • Cool the mixture to 0°C and add benzaldehyde (1.0 eq.) dropwise.

  • Stir the reaction at 0°C and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Filter off the polymer-supported catalyst. The catalyst can be washed, dried, and reused.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product (1-phenyl-1-propanol) by flash column chromatography.

  • Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC analysis.

Quantitative Data Summary

The following table summarizes typical results for the enantioselective addition of diethylzinc to various aldehydes using both homogeneous and immobilized chiral amino alcohol catalysts.

EntryAldehydeCatalyst SystemYield (%)ee (%)Reference
1BenzaldehydeHomogeneous (1S,2R)-2-amino-1,2-diphenylethanol~95>98General Literature
2BenzaldehydePolymer-Supported (similar amino alcohol)85-9590-97Adapted from[6]
34-ChlorobenzaldehydePolymer-Supported (similar amino alcohol)8895Adapted from[6]
42-NaphthaldehydePolymer-Supported (similar amino alcohol)9192Adapted from[6]

Catalytic Cycle Pathway

catalytic_cycle Catalyst Immobilized Ligand-Ti Complex Intermediate1 Active Catalyst (Ligand-Ti-Et) Catalyst->Intermediate1 + Et2Zn Intermediate2 Aldehyde Coordination Intermediate1->Intermediate2 + Aldehyde Product_Complex Product-Ti Complex Intermediate2->Product_Complex Et transfer Product_Complex->Catalyst + Et2Zn - Product Product Chiral Alcohol Product_Complex->Product

Caption: Proposed catalytic cycle for the asymmetric addition of diethylzinc.

References

Application Notes and Protocols for the Cleavage of the 2-Amino-1,2-diphenylethanol Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the removal of the versatile chiral auxiliary, 2-amino-1,2-diphenylethanol, from various synthetic products. This auxiliary is widely employed in asymmetric synthesis to control the stereochemical outcome of reactions such as alkylation, aldol (B89426) additions, and cycloadditions. The efficient and clean removal of the auxiliary is a critical step in obtaining the final enantiomerically pure target molecule.

Introduction to Auxiliary Cleavage

The this compound auxiliary is typically incorporated into a substrate to form a chiral oxazolidinone derivative. After the desired stereoselective transformation, the auxiliary must be cleaved to release the product. The choice of cleavage method depends on the desired functional group in the final product (e.g., carboxylic acid, alcohol, or amide) and the stability of the product to the reaction conditions. The most common strategies for cleavage include hydrolytic, reductive, and oxidative methods. Each method offers distinct advantages and may be suited for different downstream applications.

Comparative Overview of Cleavage Methods

The selection of an appropriate cleavage protocol is crucial for maximizing yield and preserving the stereochemical integrity of the product. The following table summarizes common methods for the cleavage of the this compound auxiliary, along with typical reagents, reaction conditions, and expected outcomes.

Cleavage MethodReagentsTypical ProductTypical Yield (%)DiastereoselectivityKey Considerations
Hydrolytic LiOH, H₂O₂Carboxylic Acid85-95%High (retention of configuration)Mild conditions, but peroxide can be incompatible with sensitive functional groups.
Reductive LiBH₄, H₂OPrimary Alcohol70-90%High (retention of configuration)Reduces the acyl group to an alcohol.
SmI₂Carboxylic Acid or Alcohol60-94%High (retention of configuration)Mild and chemoselective, useful for complex molecules.[1]
Oxidative O₃, then NaBH₄Primary AlcoholModerate to GoodHigh (retention of configuration)Useful for cleaving auxiliaries from enoates; requires ozonolysis setup.
Pb(OAc)₄Aldehyde/KetoneVariableHigh (retention of configuration)Effective for 1,2-amino alcohol cleavage; lead reagents are toxic.

Experimental Protocols

Detailed methodologies for the key cleavage experiments are provided below.

Protocol 1: Hydrolytic Cleavage to the Carboxylic Acid using Lithium Hydroxide (B78521) and Hydrogen Peroxide

This is one of the most common and mild methods for cleaving the N-acyl oxazolidinone to yield the corresponding carboxylic acid.

Materials:

  • N-acyl-(4S,5R)-4,5-diphenyl-1,3-oxazolidin-2-one

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • 30% Hydrogen peroxide (H₂O₂)

  • Sodium sulfite (B76179) (Na₂SO₃)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Dissolve the N-acyl oxazolidinone (1.0 equiv) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add LiOH·H₂O (2.0 equiv) to the solution, followed by the slow, dropwise addition of 30% H₂O₂ (4.0 equiv).

  • Stir the reaction mixture vigorously at 0 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the excess peroxide by the careful addition of a saturated aqueous solution of Na₂SO₃ at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • To recover the auxiliary, make the aqueous layer basic (pH 10-11) with 1M NaOH and extract with ethyl acetate.

  • Combine the organic layers containing the product, wash with brine, dry over MgSO₄, and concentrate in vacuo to afford the crude carboxylic acid.

  • Purify the product by column chromatography or recrystallization.

Protocol 2: Reductive Cleavage to the Primary Alcohol using Lithium Borohydride (B1222165)

This method is employed when the desired product is a primary alcohol.

Materials:

  • N-acyl-(4S,5R)-4,5-diphenyl-1,3-oxazolidin-2-one

  • Anhydrous diethyl ether or THF

  • Lithium borohydride (LiBH₄)

  • 1 M Sodium hydroxide (NaOH)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous diethyl ether or THF under an inert atmosphere (e.g., argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add LiBH₄ (2.0 equiv) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M NaOH.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude alcohol and recover the chiral auxiliary by flash column chromatography.

Protocol 3: Oxidative Cleavage of N-Enoates using Ozonolysis

This protocol is suitable for the cleavage of N-enoyl oxazolidinones to yield a protected α-hydroxy carboxylic acid derivative, which can be subsequently reduced to a 1,2-diol.

Materials:

  • N-enoyl-(4S,5R)-4,5-diphenyl-1,3-oxazolidin-2-one

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Ozone (O₃)

  • Sodium borohydride (NaBH₄)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-enoyl oxazolidinone (1.0 equiv) in a 1:1 mixture of anhydrous DCM and MeOH.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Bubble ozone through the solution until a persistent blue color is observed.

  • Purge the solution with nitrogen or oxygen to remove excess ozone.

  • Add NaBH₄ (3.0 equiv) portion-wise at -78 °C.

  • Allow the reaction to warm slowly to room temperature and stir overnight.

  • Quench the reaction by the addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Visualizing the Cleavage Pathways

The following diagrams illustrate the general mechanisms and workflows for the different cleavage methods.

Hydrolytic_Cleavage cluster_reactants Reactants cluster_products Products AcylOxazolidinone N-Acyl-(4S,5R)-4,5-diphenyl- 1,3-oxazolidin-2-one CarboxylicAcid Carboxylic Acid AcylOxazolidinone->CarboxylicAcid Hydrolysis Auxiliary (4S,5R)-4,5-diphenyl- 1,3-oxazolidin-2-one (Recovered) AcylOxazolidinone->Auxiliary Cleavage LiOH_H2O2 LiOH / H₂O₂

Caption: Hydrolytic cleavage of the auxiliary to yield a carboxylic acid.

Reductive_Cleavage cluster_reactants Reactants cluster_products Products AcylOxazolidinone N-Acyl-(4S,5R)-4,5-diphenyl- 1,3-oxazolidin-2-one PrimaryAlcohol Primary Alcohol AcylOxazolidinone->PrimaryAlcohol Reduction Auxiliary (4S,5R)-4,5-diphenyl- 1,3-oxazolidin-2-one (Recovered) AcylOxazolidinone->Auxiliary Cleavage LiBH4 LiBH₄

Caption: Reductive cleavage of the auxiliary to yield a primary alcohol.

Oxidative_Cleavage_Workflow Start N-Enoyl Oxazolidinone Ozonolysis 1. Ozonolysis (O₃) 2. Reductive Workup (e.g., NaBH₄) Start->Ozonolysis Product α-Hydroxy Ester/ Protected Diol Ozonolysis->Product Auxiliary Recovered Auxiliary Ozonolysis->Auxiliary

Caption: General workflow for oxidative cleavage via ozonolysis.

References

Troubleshooting & Optimization

Technical Support Center: Improving Diastereoselectivity with 2-Amino-1,2-diphenylethanol Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing (1R,2S)-(-)-2-amino-1,2-diphenylethanol and its (1S,2R)-(+)-enantiomer as chiral auxiliaries to enhance diastereoselectivity in asymmetric synthesis. Here you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and key performance data to support your experimental work.

Troubleshooting Guide

Low Diastereoselectivity (Poor d.r. or d.e.)

Question: We are observing a low diastereomeric ratio (d.r.) in our reaction. What are the potential causes and how can we improve it?

Answer: Low diastereoselectivity is a common issue that can often be resolved by carefully evaluating and optimizing several reaction parameters. The primary function of the 2-amino-1,2-diphenylethanol auxiliary is to create a rigid, chelated transition state that directs the approach of the incoming reagent. If this transition state is not well-formed or is disrupted, a loss of selectivity will occur.

Possible Causes and Solutions:

  • Incomplete Chelation: The metal center (e.g., from an organometallic reagent or a Lewis acid) may not be effectively coordinating with both the amino and hydroxyl groups of the auxiliary.

    • Solution:

      • Change the Metal Cation: Different metal ions (e.g., Li⁺, Mg²⁺, Zn²⁺, Ti⁴⁺) have distinct coordination properties. Experiment with different organometallic reagents or Lewis acids to find one that forms a more rigid chelate.

      • Use of Additives: The addition of salts like lithium chloride (LiCl) can help to break up aggregates of organometallic reagents and favor the formation of a monomeric, well-defined chelated transition state.

  • Suboptimal Solvent: The solvent plays a crucial role in the stability and geometry of the transition state.

    • Solution:

      • Solvent Polarity: Ethereal solvents like tetrahydrofuran (B95107) (THF) are generally preferred as they can coordinate to the metal center without disrupting the chelation with the auxiliary. Highly coordinating solvents may compete with the auxiliary, leading to a less rigid transition state.

      • Solvent Purity: Ensure the use of anhydrous solvents, as water can react with organometallic reagents and disrupt the chelation.

  • Reaction Temperature Too High: The energy difference between the diastereomeric transition states is often small. Higher temperatures can provide enough thermal energy to overcome this barrier, leading to the formation of both diastereomers.

    • Solution:

      • Lower the Temperature: Conducting the reaction at low temperatures (e.g., -78 °C, -100 °C) is critical for maximizing diastereoselectivity.

  • Steric Mismatch: The steric bulk of the substrate, electrophile/nucleophile, or the auxiliary itself can influence the facial bias.

    • Solution:

      • Substrate Modification: If possible, modifying the steric bulk of the substrate can enhance the directing effect of the auxiliary.

      • Reagent Selection: The size of the incoming electrophile or nucleophile can impact selectivity. Sometimes a bulkier or less bulky reagent can lead to better results.

  • Incorrect Enolate Geometry: In reactions involving enolates (e.g., alkylations, aldol (B89426) reactions), the geometry of the enolate (E vs. Z) can significantly affect the stereochemical outcome.

    • Solution:

      • Base Selection: The choice of base for deprotonation can influence the enolate geometry. For example, lithium diisopropylamide (LDA) often favors the formation of the kinetic (less substituted) enolate.

      • Deprotonation Conditions: The temperature and duration of the deprotonation step should be carefully controlled to ensure the formation of the desired enolate isomer.

Frequently Asked Questions (FAQs)

Q1: How does the this compound auxiliary induce diastereoselectivity?

A1: The mechanism relies on the formation of a rigid five-membered chelate ring between the amino and hydroxyl groups of the auxiliary and a metal ion (from a Lewis acid or organometallic reagent). This chelation creates a sterically hindered environment on one face of the reactive center (e.g., an enolate), forcing the incoming electrophile to attack from the less hindered face. The two phenyl groups on the auxiliary play a key role in providing the necessary steric bulk to effectively block one of the prochiral faces.

Q2: Which enantiomer of the auxiliary, (1R,2S)-(-) or (1S,2R)-(+), should I use?

A2: The choice of the auxiliary's enantiomer determines the absolute stereochemistry of the newly formed stereocenter. (1R,2S)-(-)-2-amino-1,2-diphenylethanol and (1S,2R)-(+)-2-amino-1,2-diphenylethanol will lead to the formation of opposite enantiomers of the final product after the auxiliary is cleaved. The selection depends on the desired stereochemistry of your target molecule.

Q3: What are the most common reactions where this auxiliary is employed?

A3: This auxiliary is widely used in various carbon-carbon bond-forming reactions, including:

  • Diastereoselective alkylation of ketone and ester enolates.

  • Diastereoselective aldol reactions.

  • Asymmetric reductions of ketones. [1]

  • Asymmetric additions of organometallic reagents to carbonyl compounds.

Q4: How can I remove the auxiliary after the reaction?

A4: The auxiliary is typically attached to the substrate via an amide or imine bond. Cleavage can be achieved under various conditions depending on the stability of the product. Common methods include:

  • Acidic Hydrolysis: Treatment with aqueous acid (e.g., HCl, H₂SO₄) can cleave the auxiliary.

  • Reductive Cleavage: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) can be used to reduce the amide or imine linkage, liberating the product as an alcohol or amine.

  • Oxidative Cleavage: In some cases, oxidative methods can be employed.

It is crucial to choose cleavage conditions that do not cause epimerization or racemization of the newly formed stereocenter.

Q5: How do I determine the diastereomeric ratio of my product?

A5: The diastereomeric ratio (d.r.) is typically determined by ¹H NMR spectroscopy of the crude reaction mixture. By integrating the signals of protons that are unique to each diastereomer, a quantitative ratio can be calculated. In cases where the signals overlap, chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to separate and quantify the diastereomers.

Data Presentation

The following tables summarize the diastereoselectivity achieved in representative reactions using the this compound auxiliary.

Table 1: Diastereoselective Alkylation of Ketone Enolates

Ketone SubstrateElectrophileAuxiliary EnantiomerDiastereomeric Ratio (d.r.)Reference
CyclohexanoneMethyl Iodide(1R,2S)-(-)>95:5Fictionalized Example
PropiophenoneBenzyl Bromide(1S,2R)-(+)90:10Fictionalized Example
2-MethylcyclopentanoneEthyl Iodide(1R,2S)-(-)85:15Fictionalized Example

Note: The data in this table is representative and intended for illustrative purposes. Actual results may vary depending on the specific reaction conditions.

Table 2: Diastereoselective Aldol Reactions

AldehydeKetone Enolate SourceAuxiliary EnantiomerDiastereomeric Ratio (d.r.)Reference
BenzaldehydeAcetone(1R,2S)-(-)92:8Fictionalized Example
IsobutyraldehydePropiophenone(1S,2R)-(+)>98:2Fictionalized Example
AcetaldehydeCyclohexanone(1R,2S)-(-)88:12Fictionalized Example

Note: The data in this table is representative and intended for illustrative purposes. Actual results may vary depending on the specific reaction conditions.

Experimental Protocols

Protocol 1: Diastereoselective Alkylation of a Ketone Enolate

This protocol describes a general procedure for the diastereoselective alkylation of a ketone using (1R,2S)-(-)-2-amino-1,2-diphenylethanol as the chiral auxiliary.

1. Formation of the Chiral Imine:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, combine the ketone (1.0 eq.), (1R,2S)-(-)-2-amino-1,2-diphenylethanol (1.1 eq.), and a catalytic amount of p-toluenesulfonic acid in toluene.
  • Reflux the mixture until the theoretical amount of water has been collected in the Dean-Stark trap.
  • Remove the solvent under reduced pressure to obtain the crude chiral imine, which is used in the next step without further purification.

2. Deprotonation and Alkylation:

  • Dissolve the crude imine in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
  • Slowly add a solution of lithium diisopropylamide (LDA) (1.2 eq.) in THF to the cooled imine solution. Stir the mixture at -78 °C for 1-2 hours to ensure complete enolate formation.
  • Add the alkylating agent (e.g., alkyl halide, 1.5 eq.) dropwise to the reaction mixture at -78 °C.
  • Stir the reaction at -78 °C for several hours, monitoring the progress by thin-layer chromatography (TLC).

3. Workup and Auxiliary Cleavage:

  • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
  • Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  • The crude product containing the chiral auxiliary can be purified by column chromatography.
  • For auxiliary cleavage, the purified product can be treated with aqueous HCl at room temperature or reflux to hydrolyze the imine and liberate the α-alkylated ketone.

Protocol 2: Diastereoselective Aldol Reaction

This protocol provides a general method for a diastereoselective aldol reaction using (1S,2R)-(+)-2-amino-1,2-diphenylethanol.

1. Formation of the Chiral Enolate:

  • Follow the procedure for the formation of the chiral imine as described in Protocol 1, using the desired ketone and (1S,2R)-(+)-2-amino-1,2-diphenylethanol.
  • Dissolve the resulting crude imine in anhydrous THF and cool to -78 °C under an inert atmosphere.
  • Add LDA (1.2 eq.) and stir for 1-2 hours to form the lithium aza-enolate.

2. Aldol Addition:

  • To the solution of the chiral enolate at -78 °C, add the aldehyde (1.0 eq.) dropwise.
  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.

3. Workup and Product Isolation:

  • Quench the reaction with saturated aqueous ammonium chloride at -78 °C.
  • Follow the workup procedure as described in Protocol 1 to isolate the crude aldol adduct.
  • The diastereomeric ratio can be determined from the ¹H NMR spectrum of the crude product.
  • Purification by column chromatography can separate the diastereomers.
  • Cleavage of the auxiliary can be achieved by acidic hydrolysis to yield the β-hydroxy ketone.

Mandatory Visualizations

Chelation_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Auxiliary (1R,2S)-2-Amino-1,2-diphenylethanol Chelate Rigid 5-Membered Chelated Intermediate Auxiliary->Chelate Forms complex with Li+ Enolate Lithium Enolate Enolate->Chelate Electrophile Electrophile (E+) Electrophile->Chelate Major Major Diastereomer Chelate->Major Attack from less hindered face Minor Minor Diastereomer Chelate->Minor Attack from more hindered face (disfavored)

Caption: Mechanism of stereochemical induction via a rigid chelated transition state.

Troubleshooting_Workflow Start Low Diastereoselectivity Observed Chelation Check Chelation (Metal, Additives) Start->Chelation Solvent Optimize Solvent (THF, Anhydrous) Chelation->Solvent If no improvement Result Improved Diastereoselectivity Chelation->Result If improved Temp Lower Reaction Temperature (-78°C or below) Solvent->Temp If no improvement Solvent->Result If improved Sterics Evaluate Sterics (Substrate, Reagent) Temp->Sterics If no improvement Temp->Result If improved Sterics->Result If improved

Caption: Workflow for troubleshooting low diastereoselectivity in experiments.

References

Technical Support Center: Purification of Products Synthesized with 2-Amino-1,2-diphenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Amino-1,2-diphenylethanol in their synthetic protocols. The following sections address common purification challenges encountered when this versatile chiral auxiliary is employed in the synthesis of various chiral compounds.

Troubleshooting Guides

This section is designed to help you resolve specific issues you may encounter during the purification of your target compounds.

Issue 1: Difficulty in Separating Diastereomeric Products

Q: I have synthesized a product using a this compound-derived chiral auxiliary, and I am struggling to separate the resulting diastereomers by standard column chromatography. What can I do?

A: Separating diastereomers can be challenging due to their similar physical properties. Here are several strategies you can employ:

  • Optimize Your Chromatography Conditions:

    • Solvent System: A systematic screen of solvent systems with varying polarities is crucial. Sometimes, a small change in the solvent ratio or the addition of a third co-solvent can significantly improve separation. For instance, in the purification of N-acylated oxazolidinones, solvent systems like ethyl acetate/hexanes are commonly used.[1][2]

    • Stationary Phase: While silica (B1680970) gel is the most common stationary phase, its acidic nature can sometimes cause issues. Consider using neutral or basic alumina, or even reverse-phase chromatography.[3]

    • High-Performance Liquid Chromatography (HPLC): For difficult separations, HPLC is a powerful tool. Normal-phase HPLC on silica gel can be effective for separating diastereomeric esters.[4] Chiral HPLC can also be used to analyze the diastereomeric ratio.[5]

  • Diastereoselective Crystallization:

    • This technique can be highly effective for separating diastereomers. The process relies on the different solubilities of the diastereomeric salts in a particular solvent. It has been shown that the choice of solvent and the presence of substituents on the aromatic rings can significantly affect the efficiency of the resolution.[6]

    • Troubleshooting Crystallization: If your product "oils out" instead of crystallizing, try using a more dilute solution, cooling the solution more slowly, or adding an anti-solvent (a solvent in which the product is less soluble). Seeding the solution with a small crystal of the desired diastereomer can also induce crystallization.

Issue 2: Incomplete or Low-Yielding Cleavage of the Chiral Auxiliary

Q: I am trying to remove the this compound auxiliary from my product, but the reaction is either incomplete or gives a low yield of my desired compound. What are the common pitfalls?

A: The efficient cleavage of the chiral auxiliary is critical for isolating your final product in high purity and yield. Here are some common issues and their solutions:

  • Choice of Cleavage Conditions: The method for cleaving the auxiliary depends on the nature of your product and the linkage to the auxiliary.

    • Hydrolysis: For N-acylated oxazolidinones, hydrolysis with lithium hydroxide (B78521) (LiOH) in a mixture of tetrahydrofuran (B95107) (THF) and water is a common method.[1]

    • Reductive Cleavage: For certain applications, reductive cleavage using agents like lithium aluminium hydride (LiAlH₄) can be employed to yield the corresponding amino alcohol.[7]

    • Acidic Cleavage: In some cases, acidic conditions are used for deprotection.[8]

  • Reaction Monitoring: It is essential to monitor the progress of the cleavage reaction by thin-layer chromatography (TLC) or HPLC to determine the optimal reaction time. Incomplete reactions will lead to a mixture of the product and the product still attached to the auxiliary, complicating purification.

  • Work-up Procedure: After cleavage, a careful work-up is necessary to separate the product from the liberated chiral auxiliary.

    • Extraction: A standard aqueous work-up with a suitable organic solvent is typically the first step. The choice of pH for the aqueous layer can be critical for separating the product from the auxiliary.

    • Precipitation: In some cases, the chiral auxiliary may precipitate out of the solution upon work-up, allowing for its recovery by filtration.[9]

Issue 3: Unexpected Side Products Complicating Purification

Q: My reaction has produced several unexpected side products, making the purification of my target compound very difficult. What are some common side reactions to be aware of?

A: The formation of side products is a common challenge in organic synthesis. When using this compound as a chiral auxiliary, some potential side reactions include:

  • Epimerization: Under certain conditions (e.g., strongly basic or acidic), the stereocenter alpha to a carbonyl group can epimerize, leading to a loss of diastereomeric purity. It is crucial to control the reaction conditions, particularly temperature and the choice of base.

  • Incomplete Reactions: As mentioned earlier, incomplete acylation of the auxiliary or incomplete alkylation of the resulting enolate will lead to a mixture of starting materials and products.

  • Degradation of the Auxiliary or Product: The stability of your compounds to the reaction and purification conditions should be assessed. For example, prolonged exposure to strong acids or bases can lead to decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of this compound in synthesis that lead to purification challenges?

A1: this compound is widely used as a chiral auxiliary, most notably in the formation of Evans-type oxazolidinones.[10][11] These are then used in a variety of stereoselective reactions, including alkylations, aldol (B89426) reactions, and Diels-Alder reactions.[10] It is also used in the synthesis of chiral ligands for asymmetric catalysis.[3] The primary purification challenge in all these applications is typically the separation of the resulting diastereomers and the efficient removal of the chiral auxiliary.

Q2: How can I effectively remove the recovered this compound auxiliary from my final product after cleavage?

A2: After the cleavage reaction, the chiral auxiliary can often be separated from the desired product by a combination of techniques:

  • Extraction: Adjusting the pH of the aqueous phase during work-up can be very effective. Since this compound is an amine, it will be protonated and soluble in an acidic aqueous solution, while your product may remain in the organic phase. Conversely, in a basic aqueous solution, the deprotonated amine will be more soluble in the organic phase.

  • Crystallization: The recovered auxiliary is often a crystalline solid and can sometimes be removed by filtration if it precipitates from the reaction mixture or during work-up.[9]

  • Column Chromatography: If extraction and crystallization are not sufficient, column chromatography is a reliable method for separating the auxiliary from your product.

Q3: Are there any general tips for the crystallization of diastereomeric salts formed with this compound?

A3: Yes, successful diastereoselective crystallization often depends on fine-tuning the conditions:

  • Solvent Selection: The choice of solvent is critical. A solvent in which one diastereomer is significantly less soluble than the other is ideal. A systematic screening of various solvents and solvent mixtures is recommended.

  • Cooling Rate: Slow cooling of the solution often leads to the formation of larger, purer crystals. Rapid cooling can trap impurities and the undesired diastereomer.

  • Concentration: The concentration of the solution can impact the success of crystallization. Supersaturation is required for crystal growth, but overly concentrated solutions may lead to "oiling out."

  • Seeding: Adding a few seed crystals of the desired pure diastereomer can initiate crystallization and improve the overall efficiency of the resolution.

Data Presentation

Table 1: Common Purification Techniques for Products Synthesized with this compound

Purification TechniqueApplicationKey Considerations
Column Chromatography Separation of diastereomers, removal of unreacted starting materials and side products.Optimize solvent system and stationary phase. Consider HPLC for difficult separations.[1][2][4]
Diastereoselective Crystallization Separation of diastereomers, particularly as salts.Solvent choice, cooling rate, and concentration are critical parameters.[6]
Acid-Base Extraction Removal of the chiral auxiliary after cleavage.Exploit the basic nature of the amino group in the auxiliary.
Recrystallization Final purification of the desired product or diastereomer.Choose a suitable solvent system to obtain high purity crystals.[1]

Experimental Protocols

Protocol 1: Diastereoselective Aldol Condensation and Auxiliary Cleavage

This protocol is adapted from the work of Evans and Gage and describes a typical workflow for an aldol reaction using an oxazolidinone derived from a chiral amino alcohol, followed by the cleavage of the auxiliary.[1]

  • Acylation of the Chiral Auxiliary: The chiral oxazolidinone is first acylated with an appropriate acid chloride or anhydride (B1165640) to form the N-acyl oxazolidinone.

  • Enolate Formation: The N-acyl oxazolidinone is treated with a suitable base (e.g., dibutylboron triflate and diisopropylethylamine) at low temperature (-78 °C to 0 °C) to generate the corresponding boron enolate.

  • Aldol Addition: The aldehyde is added to the enolate solution, and the reaction is stirred for a specified time.

  • Work-up and Purification of the Aldol Adduct: The reaction is quenched, and the product is extracted. The crude product, a mixture of diastereomers, can be purified by recrystallization or flash chromatography.[1] The diastereomeric ratio can be determined by techniques like gas chromatography after silylation.[1]

  • Cleavage of the Chiral Auxiliary: The purified aldol adduct is treated with a reagent such as lithium hydroxide in a THF/water mixture to hydrolyze the amide bond.

  • Final Product Isolation: After the cleavage, the desired chiral β-hydroxy acid is isolated by an extractive work-up, and the chiral auxiliary can be recovered.[1]

Mandatory Visualization

experimental_workflow cluster_synthesis Asymmetric Synthesis cluster_purification Purification start This compound auxiliary Chiral Auxiliary (e.g., Oxazolidinone) start->auxiliary Acylation reaction Diastereoselective Reaction (e.g., Alkylation, Aldol) auxiliary->reaction diastereomers Mixture of Diastereomers reaction->diastereomers separation Diastereomer Separation (Chromatography/Crystallization) diastereomers->separation pure_diastereomer Pure Diastereomer separation->pure_diastereomer cleavage Auxiliary Cleavage pure_diastereomer->cleavage final_product Final Chiral Product cleavage->final_product recovered_auxiliary Recovered Auxiliary cleavage->recovered_auxiliary

Caption: General workflow for asymmetric synthesis and purification.

troubleshooting_diastereomer_separation cluster_chromatography Chromatography Issues cluster_crystallization Crystallization Issues start Poor Diastereomer Separation co_elution Co-elution on Silica Gel start->co_elution oiling_out Product Oils Out start->oiling_out solution1 Optimize Solvent System co_elution->solution1 solution2 Try Different Stationary Phase (Alumina, Reverse Phase) co_elution->solution2 solution3 Use HPLC co_elution->solution3 solution4 Use More Dilute Solution oiling_out->solution4 solution5 Slower Cooling oiling_out->solution5 solution6 Add Anti-solvent oiling_out->solution6 solution7 Seed with Pure Crystal oiling_out->solution7

Caption: Troubleshooting poor diastereomer separation.

References

Technical Support Center: Troubleshooting the Removal of 2-Amino-1,2-diphenylethanol Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting common issues encountered during the removal of the 2-Amino-1,2-diphenylethanol chiral auxiliary.

Troubleshooting Guide

Issue 1: Incomplete or Slow Cleavage of the Auxiliary

Question: My reaction to remove the this compound auxiliary is sluggish or does not go to completion. What steps can I take to improve the reaction efficiency?

Answer: Incomplete cleavage is a common challenge, often attributed to steric hindrance from the bulky phenyl groups of the auxiliary. The following strategies can be employed to enhance the reaction rate and yield:

  • Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy to overcome the steric barrier. However, monitor the reaction closely for potential side reactions or degradation of the desired product.

  • Optimize Solvent System: The choice of solvent is critical. For hydrolytic cleavages, using a co-solvent like THF or dioxane with water can improve the solubility of the substrate. In some cases, switching to a higher boiling point solvent might be beneficial if increased temperature is required.

  • Use a More Potent Reagent:

    • For hydrolytic cleavage, if standard conditions (e.g., NaOH or KOH in aqueous alcohol) are ineffective, consider stronger hydrolytic agents.

    • For reductive cleavage, ensure the activity of the reducing agent (e.g., Lithium Aluminum Hydride - LAH). If the reaction is still slow, a slight excess of the reagent or longer reaction times might be necessary.

  • Ensure Homogeneity: A heterogeneous reaction mixture can lead to slow and incomplete reactions. Ensure adequate stirring and consider solvents that fully dissolve all reactants.

Issue 2: Epimerization or Racemization of the Product

Question: I am observing a loss of stereochemical integrity (epimerization or racemization) in my product after removing the auxiliary. How can I prevent this?

Answer: Epimerization is a significant concern, especially when a stereocenter is located at the α-position to the carbonyl group. The following precautions can help maintain the stereochemical purity of your product:

  • Mild Reaction Conditions: Employ the mildest possible conditions that effectively cleave the auxiliary. Avoid prolonged exposure to harsh acidic or basic conditions and high temperatures.

  • Choice of Cleavage Method: Reductive cleavage to an alcohol is generally less prone to causing epimerization at an adjacent stereocenter compared to hydrolysis to a carboxylic acid, which can proceed through an enolate intermediate under basic conditions.

  • Careful pH Control During Work-up: When performing a hydrolytic cleavage, carefully neutralize the reaction mixture. For acid-sensitive products, avoid strongly acidic work-ups. For base-sensitive products, avoid strongly basic conditions for extended periods.

Issue 3: Difficulty in Separating the Product from the Recovered Auxiliary

Question: After the cleavage reaction, I am struggling to separate my desired product from the liberated this compound auxiliary. What purification strategies are effective?

Answer: The separation of the product from the chiral auxiliary is a crucial final step. The physicochemical properties of both your product and the auxiliary will dictate the best separation method.

  • Acid-Base Extraction: Take advantage of the basic nature of the amino group in the this compound auxiliary.

    • After the reaction, quench and dilute with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The protonated auxiliary will move into the aqueous layer.

    • The organic layer will contain your desired product (assuming it is not basic).

    • To recover the auxiliary, the acidic aqueous layer can be basified (e.g., with 1 M NaOH) and extracted with an organic solvent.

  • Chromatography: If extraction is not sufficiently effective, column chromatography is a reliable method for separation. The choice of the stationary phase (e.g., silica (B1680970) gel, alumina) and the eluent system will depend on the polarity of your product and the auxiliary.

  • Crystallization: If your product is a solid, crystallization can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: Which method is generally preferred for removing the this compound auxiliary: hydrolysis or reductive cleavage?

A1: The choice of method depends on the desired final product.

  • Hydrolysis is used to obtain the corresponding carboxylic acid.

  • Reductive cleavage is employed to yield the primary alcohol. Reductive cleavage is often faster and may be preferred if epimerization of an α-stereocenter is a concern.

Q2: Can I recover and reuse the this compound auxiliary?

A2: Yes, one of the advantages of using a chiral auxiliary is its potential for recovery and reuse. As outlined in the troubleshooting section, an acid-base extraction is an effective way to recover the auxiliary from the reaction mixture. After isolation, the purity of the recovered auxiliary should be checked (e.g., by NMR, melting point) before reuse.

Q3: Are there any known incompatibilities of the this compound auxiliary with common reagents?

A3: The auxiliary contains amino and hydroxyl groups, which can react with certain reagents. For instance, if the substrate contains other functional groups that are sensitive to strong acids, bases, or reducing agents, these must be appropriately protected before the cleavage step.

Data Presentation

Table 1: Comparison of General Cleavage Methods for N-Acyl Chiral Auxiliaries (Analogous Systems)

Cleavage MethodTarget ProductCommon ReagentsGeneral ConditionsPotential Issues
Hydrolysis Carboxylic AcidLiOH, NaOH, KOHAqueous alcohol, 0 °C to refluxSlow reaction, epimerization
Reductive Cleavage Primary AlcoholLiAlH₄, LiBH₄Anhydrous THF or Et₂O, 0 °C to refluxDifficult work-up, safety with hydrides

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Hydrolysis

This protocol describes a general method for the acid-catalyzed hydrolysis of an N-acyl derivative of this compound to the corresponding carboxylic acid.

  • Dissolution: Dissolve the N-acyl substrate (1.0 equiv) in a suitable solvent mixture such as aqueous dioxane or a mixture of acetic acid and water.

  • Acid Addition: Add a strong acid, such as concentrated sulfuric acid or hydrochloric acid (2-10 equivalents).

  • Heating: Heat the reaction mixture to reflux.

  • Monitoring: Monitor the progress of the reaction by a suitable technique (e.g., TLC, LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature and carefully dilute with water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to isolate the carboxylic acid product.

    • To recover the auxiliary, basify the aqueous layer with a strong base (e.g., NaOH) to pH > 12 and extract with an organic solvent.

  • Purification: Purify the carboxylic acid and the recovered auxiliary by column chromatography or crystallization.

Protocol 2: General Procedure for Reductive Cleavage with LiAlH₄

This protocol outlines a general method for the reductive cleavage of an N-acyl derivative of this compound to the corresponding primary alcohol.

  • Setup: To a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add a solution of the N-acyl substrate (1.0 equiv) in anhydrous THF or diethyl ether.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of Lithium Aluminum Hydride (LiAlH₄) (typically 1.5-3.0 equivalents) in the same anhydrous solvent. Caution: LiAlH₄ reacts violently with water.

  • Reaction: Stir the reaction mixture at 0 °C and allow it to warm to room temperature. The reaction can be gently heated to reflux if necessary.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Quenching (Fieser work-up):

    • Cool the reaction to 0 °C.

    • Slowly and carefully add a volume of water equal to the mass of LiAlH₄ used (in g).

    • Add an equal volume of 15% aqueous NaOH.

    • Add three times the volume of water.

    • Stir the resulting mixture vigorously until a white precipitate forms.

  • Isolation: Filter the solid and wash it thoroughly with an organic solvent (e.g., ethyl acetate). Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude alcohol and the recovered auxiliary by column chromatography.

Visualizations

experimental_workflow_hydrolysis cluster_reaction Reaction cluster_workup Work-up & Purification start N-Acyl Substrate dissolution Dissolve in aq. Dioxane/AcOH start->dissolution acid_addition Add conc. Acid (H₂SO₄ or HCl) dissolution->acid_addition heating Heat to Reflux acid_addition->heating monitoring Monitor by TLC/LC-MS heating->monitoring workup Cool & Dilute with Water monitoring->workup extraction Extract with Organic Solvent workup->extraction separation Acid-Base Extraction extraction->separation purification Column Chromatography or Crystallization separation->purification auxiliary Recovered Auxiliary separation->auxiliary product Carboxylic Acid purification->product

Caption: Workflow for Acid-Catalyzed Hydrolysis.

experimental_workflow_reduction cluster_reaction Reaction (Inert Atmosphere) cluster_workup Work-up & Purification start N-Acyl Substrate dissolution Dissolve in Anhydrous THF/Et₂O start->dissolution lah_addition Add LiAlH₄ at 0 °C dissolution->lah_addition reaction Stir at RT (or Reflux) lah_addition->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring quench Fieser Work-up (H₂O, NaOH) monitoring->quench filtration Filter & Wash Solid quench->filtration isolation Dry & Concentrate Organic Phase filtration->isolation purification Column Chromatography isolation->purification product Primary Alcohol purification->product auxiliary Recovered Auxiliary purification->auxiliary troubleshooting_logic cluster_cleavage Issue: Incomplete/Slow Cleavage cluster_stereo Issue: Loss of Stereointegrity cluster_separation Issue: Separation Difficulty start Problem with Auxiliary Removal incomplete_cleavage Incomplete/Slow Cleavage start->incomplete_cleavage epimerization Epimerization/Racemization start->epimerization separation_issue Product/Auxiliary Separation start->separation_issue increase_temp Increase Temperature incomplete_cleavage->increase_temp optimize_solvent Optimize Solvent incomplete_cleavage->optimize_solvent stronger_reagent Use Stronger Reagent incomplete_cleavage->stronger_reagent mild_conditions Use Milder Conditions epimerization->mild_conditions reductive_cleavage Consider Reductive Cleavage epimerization->reductive_cleavage ph_control Careful pH Control epimerization->ph_control acid_base_extraction Acid-Base Extraction separation_issue->acid_base_extraction chromatography Column Chromatography separation_issue->chromatography crystallization Crystallization separation_issue->crystallization

Preventing racemization during 2-Amino-1,2-diphenylethanol auxiliary removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use and removal of the 2-amino-1,2-diphenylethanol chiral auxiliary. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent racemization during the auxiliary removal step, ensuring the stereochemical integrity of their target molecules.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern during the removal of a chiral auxiliary?

A1: Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers (a racemate). This results in a loss of optical activity. In the context of asymmetric synthesis, preventing racemization is critical because the biological activity and safety of chiral molecules, such as pharmaceuticals, often depend on a single stereoisomer. The removal of the this compound auxiliary, if not performed under optimal conditions, can lead to the loss of the desired stereochemistry at an adjacent newly created chiral center.

Q2: What are the common mechanisms that lead to racemization during the cleavage of the this compound auxiliary?

A2: Racemization during the removal of this auxiliary, particularly when it is attached to a carbonyl group, often proceeds through the formation of a planar, achiral intermediate like an enol or enolate.[1] This can be catalyzed by both acidic and basic conditions. Once the planar intermediate is formed, subsequent protonation or reaction can occur from either face with equal probability, leading to a racemic mixture.[1] The specific conditions of the cleavage reaction, such as temperature, pH, and solvent, can influence the propensity for enolization and subsequent racemization.

Q3: What are the primary methods for removing the this compound auxiliary?

A3: The this compound auxiliary, being a vicinal amino alcohol, can be removed through several methods. The most common include:

  • Oxidative Cleavage: Using reagents like sodium periodate (B1199274) (NaIO₄) or lead tetraacetate (Pb(OAc)₄), which cleave the carbon-carbon bond between the hydroxyl and amino-bearing carbons.[1][2]

  • Reductive Cleavage: Typically involving catalytic hydrogenation, which can cleave the C-N bond of the auxiliary.

  • Acidic Hydrolysis: While less common for this specific purpose due to the risk of racemization, acidic conditions can be used to hydrolyze certain linkages to the auxiliary.

Q4: Which cleavage method is generally preferred to minimize racemization?

A4: Oxidative cleavage with reagents like sodium periodate is often preferred for 1,2-amino alcohols as it can be performed under mild, neutral, or slightly acidic conditions, which are less likely to cause epimerization at an adjacent stereocenter compared to harsh acidic or basic conditions.[3] The reaction is typically fast and selective for the vicinal amino alcohol moiety.[3][4] Reductive methods can also be mild, but the choice depends on the overall functionality of the molecule.

Q5: How does temperature affect racemization during auxiliary removal?

A5: Higher reaction temperatures generally increase the rate of racemization. Elevated temperatures provide the necessary energy to overcome the activation barrier for the formation of achiral intermediates like enolates. Therefore, it is advisable to perform the cleavage reaction at the lowest temperature that allows for a reasonable reaction rate.

Troubleshooting Guide

Issue: Significant racemization is observed in my product after removing the this compound auxiliary.

This troubleshooting guide will help you identify and address the potential causes of racemization during the cleavage of the this compound auxiliary.

Step 1: Analyze Your Cleavage Method and Conditions

The choice of cleavage method is the most critical factor. Harsh conditions are a primary cause of racemization.

  • Are you using harsh acidic or basic conditions?

    • Problem: Strong acids or bases can catalyze the formation of planar enolate intermediates, which are prone to racemization.[1]

    • Solution: Switch to a milder cleavage method. Oxidative cleavage with sodium periodate (NaIO₄) is generally performed under neutral or slightly acidic conditions and is often a good alternative.[3] If your molecule is sensitive to oxidation, consider catalytic hydrogenation under neutral conditions.

  • Is the reaction temperature too high?

    • Problem: Higher temperatures can accelerate the rate of epimerization.

    • Solution: Perform the reaction at a lower temperature. For many oxidative cleavages, 0°C to room temperature is sufficient. If the reaction is slow at lower temperatures, extend the reaction time instead of increasing the temperature.

Step 2: Evaluate Reagents and Solvents
  • Is your solvent appropriate?

    • Problem: The polarity of the solvent can influence the stability of intermediates that may lead to racemization.

    • Solution: Screen different solvents. For oxidative cleavages with periodate, aqueous or alcoholic solvents are common. For reductive cleavages, a range of solvents can be used, and it may be beneficial to choose a less polar solvent if enolization is a concern.

  • Is the reaction time optimized?

    • Problem: Prolonged exposure to even mildly acidic or basic conditions can lead to racemization over time.

    • Solution: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed. Avoid unnecessarily long reaction times.

Step 3: Assess the Work-up and Purification Procedure

Racemization can also occur after the main reaction is complete.

  • Is your aqueous work-up too acidic or basic?

    • Problem: Quenching the reaction or performing extractions with strong acids or bases can cause racemization of the final product.

    • Solution: Use buffered solutions or mild acids/bases (e.g., saturated ammonium (B1175870) chloride, sodium bicarbonate) for pH adjustments during the work-up.

  • Is your purification method causing racemization?

    • Problem: Chromatography on silica (B1680970) gel, which is acidic, can sometimes lead to the racemization of sensitive compounds.

    • Solution: If you suspect this is an issue, you can neutralize the silica gel by pre-treating it with a base like triethylamine. Alternatively, consider other purification methods like chromatography on neutral alumina (B75360) or crystallization.

Data Presentation: Auxiliary Cleavage Conditions

While specific quantitative data for the removal of the this compound auxiliary with corresponding enantiomeric excess (ee) values are not extensively documented in comparative studies, the following table summarizes common conditions for the cleavage of 1,2-amino alcohol auxiliaries and highlights key considerations for maintaining stereochemical integrity.

Cleavage MethodReagent(s)Typical Solvent(s)Typical TemperatureConsiderations for Preventing Racemization
Oxidative Cleavage Sodium Periodate (NaIO₄)THF/H₂O, MeOH/H₂O0°C to RTGenerally mild and rapid, minimizing the risk of racemization.[3] The reaction is often performed at a controlled pH.
Oxidative Cleavage Lead Tetraacetate (Pb(OAc)₄)Benzene, CH₂Cl₂, Acetic AcidRTEffective for vicinal diols and amino alcohols.[1][5] Must be run in anhydrous non-polar solvents to avoid hydrolysis of the reagent.[1]
Reductive Cleavage H₂, Pd/CMeOH, EtOH, EtOAcRTGenerally mild conditions. The choice of catalyst and solvent can be optimized. Ensure the substrate is stable to hydrogenation.

Experimental Protocols

Protocol 1: Oxidative Cleavage using Sodium Periodate (NaIO₄)

This protocol is a general guideline for the cleavage of a substrate-bound this compound auxiliary.

  • Dissolution: Dissolve the substrate (1 equivalent) in a suitable solvent mixture such as tetrahydrofuran (B95107) (THF) and water (e.g., a 3:1 ratio). Cool the solution to 0°C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve sodium periodate (NaIO₄, 1.5 to 2.5 equivalents) in water.

  • Reaction: Add the NaIO₄ solution dropwise to the cooled substrate solution over 15-30 minutes.

  • Monitoring: Stir the reaction mixture at 0°C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 1-3 hours.

  • Work-up: Once the starting material is consumed, quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate, CH₂Cl₂).

  • Purification: Wash the combined organic layers with saturated sodium thiosulfate (B1220275) solution to remove any remaining iodine species, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or crystallization.

Protocol 2: Reductive Cleavage using Catalytic Hydrogenation

This protocol describes a general procedure for the hydrogenolysis of the auxiliary.

  • Preparation: Dissolve the substrate (1 equivalent) in a suitable solvent such as methanol (B129727) (MeOH) or ethanol (B145695) (EtOH) in a flask suitable for hydrogenation.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 10 mol% Pd) to the solution.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times. Maintain the reaction under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions).

  • Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography or other suitable methods.

Visualizations

Troubleshooting Workflow for Racemization

G start High Racemization Detected check_method Analyze Cleavage Method: Harsh Acid/Base? start->check_method harsh_yes Yes check_method->harsh_yes Harsh? harsh_no No check_method->harsh_no Mild? switch_method Switch to Milder Method (e.g., NaIO4 cleavage) harsh_yes->switch_method check_temp Check Reaction Temperature: Is it elevated? harsh_no->check_temp end Problem Solved switch_method->end temp_yes Yes check_temp->temp_yes High? temp_no No check_temp->temp_no Low? lower_temp Lower Temperature (e.g., to 0 °C) temp_yes->lower_temp check_workup Evaluate Work-up/ Purification: Acidic/Basic Conditions? temp_no->check_workup lower_temp->end workup_yes Yes check_workup->workup_yes Yes workup_no No check_workup->workup_no No modify_workup Use Buffered Solutions or Neutralize Silica Gel workup_yes->modify_workup optimize_reagents Optimize Solvents and Reaction Time workup_no->optimize_reagents modify_workup->end optimize_reagents->end

Caption: Troubleshooting workflow for identifying and resolving causes of racemization.

Mechanism of Auxiliary Cleavage and Potential Racemization

G cluster_main Oxidative Cleavage (e.g., with NaIO4) cluster_racemization Potential Racemization Pathway (under harsh conditions) start Chiral Substrate with This compound Auxiliary cyclic_intermediate Cyclic Periodate Ester Intermediate start->cyclic_intermediate + NaIO4 cleavage C-C Bond Cleavage cyclic_intermediate->cleavage product Desired Chiral Product (e.g., Aldehyde) cleavage->product aux_fragments Auxiliary Fragments cleavage->aux_fragments start_rac Chiral Substrate with α-Stereocenter enol Planar Enolate/Enol (Achiral Intermediate) start_rac->enol Harsh Acid/Base or High Temp. racemic Racemic Product enol->racemic Protonation from either face

Caption: Oxidative cleavage of the auxiliary and a potential pathway for racemization.

References

Technical Support Center: Recrystallization of 2-Amino-1,2-diphenylethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of 2-Amino-1,2-diphenylethanol derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound and its analogs, presented in a question-and-answer format.

Q1: My compound is "oiling out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of your compound, or if the solution is too concentrated and cools too quickly.

  • Solution 1: Add More Solvent. Your solution may be supersaturated to the point where the compound comes out of solution above its melting point. Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.

  • Solution 2: Change the Solvent System. Select a solvent with a lower boiling point. Alternatively, if using a mixed solvent system, you can add more of the "good" solvent (the one in which the compound is more soluble) to the hot solution.

  • Solution 3: Reduce the Cooling Rate. Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also help to slow down the cooling process.

Q2: Very few or no crystals are forming upon cooling. What is the likely cause and solution?

A2: This issue typically indicates that the solution is not saturated enough for crystals to form.

  • Solution 1: Reduce Solvent Volume. Too much solvent may have been used. Gently boil off some of the solvent to concentrate the solution and then allow it to cool again.

  • Solution 2: Induce Crystallization. If the solution is supersaturated but crystals are not forming, you can try to induce crystallization. Scratch the inside of the flask at the surface of the solution with a glass rod. The small scratches on the glass can provide nucleation sites for crystal growth.

  • Solution 3: Seeding. Add a "seed crystal" (a tiny amount of the pure solid compound) to the cooled solution. This will provide a template for other crystals to grow upon.

  • Solution 4: Use an Anti-Solvent (for mixed solvent systems). If you are using a single solvent, you can try a two-solvent system. Dissolve your compound in a minimal amount of a "good" hot solvent, and then slowly add a "poor" solvent (one in which the compound is insoluble) until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to clarify the solution and then cool.

Q3: The recrystallization yield is very low. How can I improve it?

A3: A low yield can result from several factors.

  • Reason 1: Using too much solvent. This is a common cause of low recovery as a significant amount of the product remains in the mother liquor.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve your crude product. After filtration, you can try to recover a second crop of crystals by evaporating some of the solvent from the filtrate and cooling it again.

  • Reason 2: Premature crystallization. If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper.

    • Solution: Use a pre-heated funnel and filter flask for hot filtration. It is also advisable to use a slight excess of the hot solvent to prevent premature crystallization.

  • Reason 3: Washing with warm solvent. Washing the collected crystals with solvent that is not sufficiently chilled can redissolve some of the product.

    • Solution: Always wash your crystals with a minimal amount of ice-cold solvent.

Q4: The recrystallized product is colored, but the pure compound should be colorless. How can I remove the colored impurities?

A4: Colored impurities can often be removed by treating the solution with activated charcoal.

  • Procedure: After dissolving your crude product in the hot solvent, add a small amount of activated charcoal (a spatula tip is usually sufficient) to the solution. Swirl the mixture for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

  • Caution: Do not add too much charcoal, as it can also adsorb your desired compound, leading to a lower yield.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a recrystallization protocol for a new this compound derivative?

A1: The most critical first step is solvent screening. The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. Due to the presence of both polar (amino and hydroxyl groups) and non-polar (phenyl rings) moieties in this compound derivatives, a range of solvents and solvent mixtures should be tested. Good starting points include alcohols (ethanol, methanol, isopropanol), ketones (acetone), esters (ethyl acetate), and mixed solvent systems such as alcohol-water or dichloromethane-hexane.

Q2: How do I choose between a single-solvent and a two-solvent recrystallization?

A2: A single-solvent recrystallization is generally preferred for its simplicity. However, if you cannot find a single solvent that provides a good solubility differential between hot and cold conditions, a two-solvent system is a good alternative. In a two-solvent system, you need one solvent in which your compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "poor" solvent). The two solvents must be miscible.

Q3: My compound has both erythro and threo diastereomers. Can recrystallization be used to separate them?

A3: Yes, diastereomers have different physical properties, including solubility, and can often be separated by fractional crystallization. This involves carefully selecting a solvent system in which one diastereomer is significantly less soluble than the other. It may require multiple recrystallization steps to achieve high diastereomeric purity.

Q4: Can I form a salt of my amino alcohol to improve crystallization?

A4: Absolutely. For basic compounds like amines, forming a salt with an acid (e.g., hydrochloric acid or sulfuric acid) can significantly alter its solubility properties and often leads to a more crystalline solid that is easier to recrystallize.[1] After purification of the salt, the free amine can be regenerated by treatment with a base.

Data Presentation

The following table summarizes quantitative data for the recrystallization of a compound structurally similar to this compound, which can be used as a starting point for optimization.

CompoundSolvent SystemSolvent Ratio (by weight)Recrystallization TemperatureReference
l-erythro-(1R,2S)-2-amino-1-phenylpropan-1-olMethanol:Water20:1 to 1:1 (10:1 to 2:1 preferred)-20°C to boiling point (0°C to 60°C preferred)[1]
Racemic cis-2-amino-1,2-diphenylethanolAqueous EthanolNot specifiedNot specified

Experimental Protocols

Protocol 1: General Single-Solvent Recrystallization

  • Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding the solvent in small portions until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask for a few minutes.

  • Hot Filtration: If insoluble impurities or charcoal are present, perform a hot gravity filtration through a fluted filter paper into a pre-heated flask.

  • Crystallization: Cover the flask and allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator.

Protocol 2: General Two-Solvent Recrystallization

  • Dissolution: Dissolve the crude compound in a minimal amount of the hot "good" solvent.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy.

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from the single-solvent protocol.

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting common recrystallization problems.

Recrystallization_Troubleshooting Recrystallization Troubleshooting Workflow cluster_troubleshooting Troubleshooting Steps start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals Crystals Form? cool->crystals collect Collect Crystals (Vacuum Filtration) crystals->collect Yes oiling_out Oiling Out? crystals->oiling_out No low_yield Yield is Low? collect->low_yield add_solvent Add More 'Good' Solvent or Change Solvent oiling_out->add_solvent Yes boil_off Boil Off Some Solvent oiling_out->boil_off No, No Crystals impure Crystals Impure (e.g., colored)? low_yield->impure No check_solvent_amount Review: Used Minimal Solvent? low_yield->check_solvent_amount Yes end_pure Pure Product impure->end_pure No charcoal Redissolve and Treat with Charcoal impure->charcoal Yes recrystallize_again Perform Second Recrystallization impure->recrystallize_again Still Impure slow_cool Cool More Slowly add_solvent->slow_cool slow_cool->cool boil_off->cool induce Induce Crystallization (Scratch/Seed) boil_off->induce induce->cool second_crop Concentrate Filtrate for Second Crop check_solvent_amount->second_crop second_crop->collect charcoal->dissolve recrystallize_again->dissolve

Caption: A troubleshooting workflow for common recrystallization issues.

References

Effect of temperature on enantioselectivity in 2-Amino-1,2-diphenylethanol reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Temperature Effects in Asymmetric Synthesis

Welcome to the technical support center for asymmetric reactions involving 2-Amino-1,2-diphenylethanol and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide insights and troubleshooting guidance on the critical role of temperature in controlling enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental relationship between reaction temperature and enantioselectivity?

A1: The enantioselectivity of a reaction is determined by the difference in the Gibbs free energy of activation (ΔΔG‡) for the pathways leading to the two enantiomers (R and S). This relationship is described by the Eyring equation. Generally, a lower reaction temperature increases the impact of this energy difference, leading to a higher population of the product from the lower energy transition state and, therefore, higher enantiomeric excess (ee). Conversely, as the temperature increases, the system has more thermal energy to overcome both activation barriers, which can lead to a decrease in enantioselectivity.[1][2][3]

Q2: Why does lowering the temperature typically improve enantioselectivity in reactions using catalysts derived from this compound?

A2: Catalysts and chiral auxiliaries derived from this compound, such as oxazaborolidines used in Corey-Bakshi-Shibata (CBS) reductions, create a specific chiral environment.[4][5] The substrate can approach the reactive center in at least two different ways, leading to two diastereomeric transition states. These transition states have slightly different energies. Lowering the temperature makes the reaction more sensitive to this small energy difference (ΔΔG‡). The reaction will preferentially proceed through the lowest energy transition state, thus enhancing the formation of one enantiomer over the other.

Q3: Are there cases where higher temperatures can actually improve enantioselectivity?

A3: While less common, there are instances where enantioselectivity improves with increasing temperature.[1] This can occur in complex reaction systems where multiple catalytic cycles or competing side reactions are present. For example, a non-catalytic background reaction that produces a racemic mixture might become less significant at higher temperatures compared to the desired catalytic cycle.[1][6] In some specific cases involving B-unsubstituted oxazaborolidine catalysts, enantioselectivity has been observed to increase with temperature.[1]

Q4: Can temperature changes cause a complete reversal of enantioselectivity?

A4: Yes, a temperature-dependent inversion of enantioselectivity is a known, though rare, phenomenon.[7][8][9] This occurs when the entropic (ΔS‡) and enthalpic (ΔH‡) contributions to the Gibbs free energy of activation (ΔG‡ = ΔH‡ - TΔS‡) for the two competing pathways have different signs or magnitudes. At a certain temperature (the isoenantioselective temperature), the enantiomeric excess can become zero, and beyond this point, the selectivity can invert. For example, a reaction might produce the (S)-enantiomer at 0°C but the (R)-enantiomer at -44°C.[7][9]

Troubleshooting Guide

Issue 1: My enantiomeric excess (% ee) is consistently lower than reported in the literature.

Possible Cause Troubleshooting Steps
Inaccurate Temperature Control Verify the calibration of your thermometer or cooling system. For low-temperature reactions (-78 °C), ensure the dry ice/acetone bath is well-mixed and not stratified. Use an internal thermometer to measure the actual reaction mixture temperature, not just the bath temperature.
Reaction Too Warm As a general rule, lower temperatures favor higher enantioselectivity.[1] Try running the reaction at a lower temperature than you are currently using. Even a 10-20 °C decrease can have a significant impact.
Exothermic Reaction Slow, dropwise addition of a reactive reagent (e.g., borane (B79455) solution) to the cooled reaction mixture is crucial. A rapid addition can cause localized heating, raising the internal temperature and lowering the ee.
Impure Reagents/Ligand The purity of the chiral ligand or catalyst is critical. Impurities can interfere with the catalytic cycle.[10] Assess the purity of your this compound derivative by NMR, chiral HPLC, or melting point.[10]

Issue 2: I am observing significant batch-to-batch variation in my enantioselectivity.

Possible Cause Troubleshooting Steps
Temperature Fluctuations Ensure consistent and stable cooling throughout the entire reaction time for every batch. Minor fluctuations in temperature can lead to inconsistent results. Use a cryostat for precise temperature control if available.
Inconsistent Reagent Addition Rate The rate of addition for key reagents can affect the reaction temperature and concentration profiles. Use a syringe pump for precise and reproducible addition rates between batches.
Aging of Catalyst/Reagents Some catalysts, especially those generated in situ, can degrade over time, affecting their performance.[4] Use freshly prepared catalysts or reagents from reliable sources.

Quantitative Data: Temperature vs. Enantioselectivity

The following table summarizes data from a study on the asymmetric reduction of a ketone using an oxazaborolidine catalyst, illustrating the non-linear effect temperature can have on enantioselectivity.

Table 1: Effect of Temperature on the Enantioselective Reduction of a Prochiral Ketone

Temperature (°C)Enantiomeric Excess (% ee)
2079%
081%
-2083%
-4075%
Data adapted from a study on asymmetric reduction using an in situ generated oxazaborolidine catalyst.[4] A non-linear temperature effect was observed, with the optimal enantioselectivity achieved at -20 °C.

Experimental Protocols

General Protocol for Temperature-Controlled Asymmetric Ketone Reduction

This protocol provides a general framework for the asymmetric reduction of a ketone using a borane reagent and a chiral oxazaborolidine catalyst derived from a this compound derivative.

  • Catalyst Preparation:

    • In a flame-dried, multi-neck round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the chiral amino alcohol (e.g., (1R,2S)-1-amino-2-indanol or a derivative of this compound) (0.1 eq) in anhydrous THF.

    • Cool the solution to 0 °C.

    • Slowly add a solution of borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) (1.0 M in THF, 0.1 eq) dropwise.

    • Stir the mixture at room temperature for 1 hour to allow for the in situ formation of the oxazaborolidine catalyst.

  • Reaction Setup:

    • Cool the flask containing the catalyst solution to the desired reaction temperature (e.g., -20 °C) using a suitable cooling bath (e.g., dry ice/acetonitrile).

    • In a separate flame-dried flask, dissolve the prochiral ketone (1.0 eq) in anhydrous THF.

  • Asymmetric Reduction:

    • Slowly add the ketone solution to the cooled catalyst solution via a syringe pump over 30 minutes to maintain a constant internal temperature.

    • Separately, add the borane-dimethyl sulfide complex (1.0 M in THF, 1.2 eq) to the reaction mixture via a syringe pump at a rate that keeps the internal temperature stable.

    • Stir the reaction at the set temperature and monitor its progress using thin-layer chromatography (TLC).[11]

  • Work-up and Analysis:

    • Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of methanol (B129727) at the reaction temperature.

    • Allow the mixture to warm to room temperature and concentrate it under reduced pressure.

    • Purify the resulting chiral alcohol using column chromatography.

    • Determine the enantiomeric excess (% ee) of the product using chiral HPLC or GC analysis.

Visualizations

Logical Diagrams

The following diagrams illustrate key workflows and concepts related to temperature control in asymmetric synthesis.

G cluster_workflow Workflow for Temperature Optimization A Initial Reaction at Room Temperature B Analyze Yield & ee% A->B C Select New Temperature (e.g., 0°C, -20°C, -78°C) B->C ee% < Target F Optimal Conditions Identified B->F ee% ≥ Target D Repeat Experiment C->D E Analyze Yield & ee% D->E E->C Further Optimization Needed E->F ee% ≥ Target G ee% Not Optimal

Caption: A typical workflow for optimizing enantioselectivity by systematically varying the reaction temperature.

G cluster_troubleshooting Troubleshooting Low Enantioselectivity Start Low ee% Observed Q1 Is Temperature Accurately Controlled? Start->Q1 Sol1 Calibrate Thermometer Use Internal Probe Maintain Stable Bath Q1->Sol1 No Q2 Is Reaction Temperature Too High? Q1->Q2 Yes Sol1->Q1 Sol2 Perform Reaction at Lower Temperature (e.g., -20°C or -78°C) Q2->Sol2 Yes Q3 Is Reagent Addition Too Fast (Exotherm)? Q2->Q3 No Sol2->Start Re-run Sol3 Use Syringe Pump for Slow, Controlled Addition Q3->Sol3 Yes Other Investigate Other Factors (Ligand Purity, Solvent, etc.) Q3->Other No Sol3->Start Re-run

References

Technical Support Center: 2-Amino-1,2-diphenylethanol in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of 2-Amino-1,2-diphenylethanol in chemical reactions. Below you will find frequently asked questions and troubleshooting guides to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound's solubility is dictated by its molecular structure, which contains both polar and nonpolar groups. The presence of a hydroxyl (-OH) and an amino (-NH2) group allows for hydrogen bonding, making it more soluble in polar solvents. Conversely, the two phenyl rings lend a nonpolar character to the molecule.[1]

A qualitative summary of its expected solubility is as follows:

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Protic Water, Methanol, EthanolLikely SolubleThe amino and hydroxyl groups can form strong hydrogen bonds with protic solvents.[1]
Polar Aprotic Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN)Likely SolubleThe polarity of these solvents can interact with the polar functional groups of the molecule.[1]
Nonpolar Toluene (B28343), HexaneLow SolubilityThe nonpolar nature of these solvents interacts poorly with the polar functional groups of this compound.

Q2: How does the choice of solvent affect reactions where this compound is used as a chiral auxiliary?

A2: The solvent plays a critical role in reactions involving chiral auxiliaries like this compound by influencing the conformation and rigidity of the transition state, which in turn dictates the diastereoselectivity of the reaction.

  • Chelation Control: In many applications, the amino and hydroxyl groups of the auxiliary chelate to a metal center. The solvent must be able to dissolve the reactants and reagents without disrupting this chelation. Aprotic solvents like Tetrahydrofuran (THF) are often preferred as they are less likely to compete for coordination to the metal center compared to protic solvents.

  • Solvent Polarity: The polarity of the solvent can influence the reaction rate and equilibrium position. A solvent that stabilizes the transition state more than the ground state will accelerate the reaction.

  • Temperature: The solubility of all components at the desired reaction temperature is crucial. Many stereoselective reactions are performed at low temperatures (e.g., -78 °C) to enhance selectivity. It is essential to choose a solvent that remains liquid and can effectively dissolve the reactants at these temperatures.

Q3: In what types of reactions is this compound commonly used?

A3: this compound is a versatile chiral building block used in a variety of asymmetric syntheses. Common applications include:

  • As a Chiral Auxiliary: It can be temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction, such as alkylations or aldol (B89426) reactions.

  • Synthesis of Chiral Ligands: It serves as a precursor for the synthesis of more complex chiral ligands, such as oxazolines and Schiff bases, which are then used in asymmetric catalysis.

Troubleshooting Guides

Problem 1: Low Yield in a Reaction Involving this compound

Low yields can arise from several factors related to solvent choice and reaction conditions.

Potential Cause Troubleshooting Steps
Poor Solubility of Reactants * Symptom: Undissolved material is visible in the reaction mixture. * Solution: Choose a solvent with higher dissolving power for all reactants at the reaction temperature. A solvent mixture (co-solvent) may also be effective. Ensure vigorous stirring to maximize dissolution.
Side Reactions * Symptom: TLC or GC-MS analysis shows the formation of multiple unexpected products. * Solution: The solvent can influence the reaction pathway. For example, protic solvents may react with highly basic or nucleophilic reagents. Consider switching to an aprotic solvent. Also, ensure all solvents are anhydrous, as water can lead to unwanted side reactions, especially with organometallic reagents.
Product Precipitation * Symptom: The product crashes out of the solution during the reaction, potentially halting the reaction or making it difficult to stir. * Solution: Select a solvent in which the product has good solubility at the reaction temperature. If this is not possible, consider running the reaction at a higher dilution.
Difficult Workup * Symptom: Emulsion formation during aqueous workup or difficulty in extracting the product. * Solution: The choice of extraction solvent is critical. If your reaction solvent is water-miscible (e.g., THF, methanol), it must be removed under reduced pressure before extraction. Choose an extraction solvent in which your product is highly soluble and which is immiscible with the aqueous phase.
Problem 2: Poor Diastereoselectivity in a Reaction Using this compound as a Chiral Auxiliary

Achieving high diastereoselectivity is often the primary goal when using a chiral auxiliary.

Potential Cause Troubleshooting Steps
Flexible Transition State * Symptom: The ratio of diastereomeric products is close to 1:1. * Solution: The solvent can impact the rigidity of the chelated transition state. Non-coordinating, aprotic solvents like THF or toluene are often best. Polar protic solvents can interfere with chelation. Lowering the reaction temperature can also improve selectivity by amplifying small energy differences between the diastereomeric transition states.
Solvent Interference * Symptom: Inconsistent or lower-than-expected diastereoselectivity. * Solution: Ensure the solvent is of high purity and anhydrous. Trace impurities, especially water, can disrupt the catalytic cycle or the formation of the desired transition state.
Aggregation of Reagents * Symptom: Results are not reproducible. * Solution: The solubility and aggregation state of organometallic reagents can be highly solvent-dependent. A change in solvent may be necessary to ensure the reactive species is a well-defined monomer in solution.

Experimental Protocols

Protocol 1: Determination of Qualitative Solubility

Objective: To quickly assess the solubility of this compound in various solvents.

Materials:

  • This compound

  • A selection of solvents (e.g., water, methanol, ethanol, THF, DCM, toluene, hexane)

  • Small test tubes or vials

  • Vortex mixer

Procedure:

  • Add approximately 10-20 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the chosen solvent.

  • Vortex the mixture for 30-60 seconds.

  • Observe the solution.

    • Soluble: A clear, homogeneous solution is formed.

    • Partially Soluble: The solution is cloudy, or some solid remains undissolved.

    • Insoluble: The majority of the solid remains undissolved.

  • Record the observations for each solvent.

Protocol 2: Synthesis of a 2-Oxazoline from this compound (Illustrative)

This protocol is a general illustration of a reaction where solvent choice is important.

Reaction: Dehydrative cyclization of an N-acylated this compound.

Materials:

  • N-(1,2-diphenyl-2-hydroxyethyl)acetamide (prepared from this compound)

  • Dehydrating agent (e.g., thionyl chloride or a Burgess-type reagent)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))

  • Base (e.g., triethylamine (B128534) or pyridine)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-acylated this compound in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the dehydrating agent, followed by the base.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Solvent Choice Rationale: Anhydrous aprotic solvents like DCM or DCE are chosen because they are non-reactive towards the dehydrating agents and effectively dissolve the reactants. Protic solvents would react with the dehydrating agent.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve N-acylated This compound in Anhydrous DCM cool Cool to 0 °C start->cool add_reagents Add Dehydrating Agent and Base cool->add_reagents warm_stir Warm to Room Temperature and Stir add_reagents->warm_stir quench Quench with NaHCO3 (aq) warm_stir->quench extract Extract with DCM quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify end end purify->end Isolated 2-Oxazoline

Caption: Experimental workflow for the synthesis of a 2-oxazoline.

troubleshooting_yield cluster_diagnosis Diagnosis cluster_solution Potential Solutions start Low Reaction Yield solubility Poor Reactant Solubility? start->solubility side_reactions Side Reactions Observed? start->side_reactions workup_loss Product Loss During Workup? start->workup_loss change_solvent Change to a Better Solvent or Use a Co-solvent solubility->change_solvent Yes use_aprotic Switch to Anhydrous, Aprotic Solvent side_reactions->use_aprotic Yes optimize_extraction Optimize Extraction Solvent and Procedure workup_loss->optimize_extraction Yes

Caption: Troubleshooting logic for low reaction yield.

troubleshooting_selectivity cluster_diagnosis Diagnosis cluster_solution Potential Solutions start Poor Diastereoselectivity temp Reaction Temperature Too High? start->temp solvent_coord Solvent Interfering with Chelation? start->solvent_coord moisture Presence of Water/Impurities? start->moisture lower_temp Lower Reaction Temperature (e.g., to -78 °C) temp->lower_temp Yes use_non_coord Use a Non-coordinating, Aprotic Solvent (e.g., THF) solvent_coord->use_non_coord Yes dry_solvents Use High-Purity, Anhydrous Solvents moisture->dry_solvents Yes

Caption: Troubleshooting logic for poor diastereoselectivity.

References

Technical Support Center: Synthesis of Oxazolines from 2-Amino-1,2-diphenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of oxazolines from 2-Amino-1,2-diphenylethanol. It is designed for researchers, scientists, and drug development professionals to help overcome common challenges in this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing oxazolines from this compound?

A1: The most prevalent method involves a two-step, one-pot procedure:

  • Amide Formation: Acylation of the amino group of this compound with an acyl chloride or carboxylic acid.

  • Cyclization: Dehydrative cyclization of the resulting β-hydroxy amide to form the oxazoline (B21484) ring. This step is often promoted by a variety of reagents.

Alternative routes include reactions with nitriles in the presence of a Lewis acid catalyst or from aldehydes which form an intermediate oxazolidine (B1195125) that is subsequently oxidized.[1]

Q2: Why is the choice of cyclizing agent so critical in this synthesis?

A2: The choice of cyclizing agent is crucial as it directly impacts the reaction's yield, stereochemical outcome, and substrate scope. Different reagents have varying mechanisms and reaction conditions. For instance, some reagents can lead to inversion of stereochemistry at the hydroxyl-bearing carbon, while others may promote retention.[2] The steric hindrance from the two phenyl groups in this compound may also necessitate the use of more potent cyclizing agents.

Q3: What is the significance of the stereochemistry of this compound in this reaction?

A3: this compound is a chiral molecule, and its stereochemistry is often crucial for the desired application of the resulting oxazoline, particularly in asymmetric catalysis. The synthesis must be controlled to prevent epimerization or racemization at the stereogenic centers. The relative stereochemistry of the final oxazoline (e.g., cis or trans) is determined by the stereochemistry of the starting amino alcohol and the reaction mechanism of the cyclization step.

Q4: How can I purify the final oxazoline product?

A4: Purification is typically achieved through column chromatography on silica (B1680970) gel. The choice of eluent will depend on the polarity of the specific oxazoline derivative synthesized. In some cases, recrystallization can also be an effective purification method.

Troubleshooting Guides

Issue 1: Low or No Product Formation

This is a common issue that can arise from several factors. Follow this troubleshooting workflow to diagnose and resolve the problem.

LowYieldTroubleshooting start Low or No Product check_reagents Check Reagent Quality & Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions check_reagents->check_conditions Reagents OK solution1 Use fresh, anhydrous reagents. Confirm stoichiometry. check_reagents->solution1 Reagents suspect incomplete_amide Incomplete Amide Formation? check_conditions->incomplete_amide Conditions OK solution2 Ensure anhydrous conditions. Optimize temperature and reaction time. check_conditions->solution2 Conditions incorrect cyclization_fail Cyclization Failure? incomplete_amide->cyclization_fail Amide formation complete solution3 Increase acylation time/temperature. Use a more reactive acylating agent. incomplete_amide->solution3 Yes decomposition Product Decomposition? cyclization_fail->decomposition Cyclization still fails solution4 Try a different cyclizing agent (e.g., MsCl, TfOH, DAST). Increase temperature. cyclization_fail->solution4 Yes solution5 Use milder workup conditions. Purify promptly after reaction. decomposition->solution5 Yes SideProductsTroubleshooting start Multiple Products Observed check_epimerization Epimerization at C5? start->check_epimerization check_elimination Elimination Side Products? check_epimerization->check_elimination No solution1 Use milder cyclization conditions. Consider a reagent that proceeds with inversion (e.g., MsCl). check_epimerization->solution1 Yes check_unreacted Unreacted Starting Material? check_elimination->check_unreacted No solution2 Lower reaction temperature. Use a non-nucleophilic base. check_elimination->solution2 Yes solution3 Increase reaction time or temperature. Ensure stoichiometric amounts of reagents. check_unreacted->solution3 Yes OnePotProtocol start Start step1 Dissolve carboxylic acid in anhydrous DCM. start->step1 step2 Add oxalyl chloride dropwise at 0 °C. step1->step2 step3 Stir for 1 hour at room temperature. step2->step3 step4 Cool to 0 °C and add a solution of (1R,2S)-2-amino-1,2-diphenylethanol and triethylamine (B128534) in DCM. step3->step4 step5 Stir for 2 hours at room temperature. step4->step5 step6 Cool to 0 °C and add triethylamine followed by methanesulfonyl chloride. step5->step6 step7 Stir for 12 hours at room temperature. step6->step7 step8 Quench with saturated aqueous NaHCO3. step7->step8 step9 Extract with DCM, dry, and concentrate. step8->step9 step10 Purify by column chromatography. step9->step10 end End step10->end

References

Stability of 2-Amino-1,2-diphenylethanol under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Amino-1,2-diphenylethanol under various experimental conditions. The information is presented in a user-friendly question-and-answer format to directly address potential issues encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions under which the stability of this compound should be evaluated?

A1: To establish the intrinsic stability of this compound, forced degradation studies are recommended. These studies intentionally expose the compound to harsh conditions to accelerate its decomposition. According to ICH guidelines, the following conditions are typically employed:

  • Acidic Hydrolysis: Exposure to an acidic medium (e.g., 0.1 M to 1 M HCl) at elevated temperatures.

  • Basic Hydrolysis: Exposure to a basic medium (e.g., 0.1 M to 1 M NaOH) at elevated temperatures.

  • Oxidative Degradation: Treatment with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.

  • Thermal Degradation: Exposure of the solid compound to dry heat (e.g., 60°C or higher).

  • Photostability: Exposure to a combination of UV and visible light, as specified by ICH Q1B guidelines.[1]

Q2: I am observing unexpected degradation of this compound during my reaction. What are the likely degradation pathways?

A2: While specific degradation pathways for this compound are not extensively documented, inferences can be drawn from its structural features (vicinal amino alcohol with phenyl groups). Potential degradation pathways include:

  • Oxidation: The amino and hydroxyl groups are susceptible to oxidation.[2][3] This can be catalyzed by metal ions and may lead to the formation of various oxidation products. For structurally similar compounds like monoethanolamine, oxidation is a primary degradation route.[2][3][4][5]

  • Deamination: The amino group could be removed, potentially leading to the formation of an alcohol or ketone.

  • Reactions involving the Phenyl Groups: The aromatic rings may undergo reactions, especially under photolytic conditions or in the presence of strong oxidizing agents.

  • Cleavage of the Carbon-Carbon Bond: The bond between the two chiral centers could potentially cleave under harsh conditions, leading to smaller aromatic fragments.

Q3: How can I develop a stability-indicating analytical method for this compound?

A3: A stability-indicating method is crucial for accurately quantifying the decrease of the active pharmaceutical ingredient (API) and the formation of degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[6][7][8] The general steps for developing a stability-indicating HPLC method are:

  • Forced Degradation: Subject this compound to the stress conditions mentioned in Q1 to generate degradation products.

  • Method Development: Develop an HPLC method (typically reversed-phase) that can separate the parent compound from all the generated degradation products. Key parameters to optimize include the column, mobile phase composition (including pH and organic modifier), gradient, and detector wavelength.

  • Method Validation: Validate the developed method according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[6]

Troubleshooting Guides

Issue 1: Significant degradation is observed under acidic or basic conditions.

Potential Cause Troubleshooting Step
Hydrolysis of functional groups. The amino and hydroxyl groups can participate in acid or base-catalyzed reactions. Consider protecting these functional groups if they are not essential for the desired reaction. For analysis, ensure that the pH of the sample solution is neutralized before injection into an HPLC system to prevent on-column degradation.
Harsh reaction conditions. Reduce the temperature, concentration of the acid or base, or the reaction time. Monitor the reaction progress closely using an appropriate analytical technique like TLC or HPLC.

Issue 2: The compound appears to be degrading upon exposure to air.

Potential Cause Troubleshooting Step
Oxidative degradation. The amino alcohol moiety is susceptible to oxidation.[2][3] Store the compound under an inert atmosphere (e.g., nitrogen or argon). Avoid the presence of metal ions, which can catalyze oxidation.[2] Consider the use of antioxidants if compatible with your experimental setup.
Formation of colored impurities. Oxidative degradation can often lead to the formation of colored byproducts. If you observe a change in the color of your material, it is a strong indication of oxidative degradation.

Issue 3: I am seeing multiple new peaks in my chromatogram after leaving my sample on the benchtop.

Potential Cause Troubleshooting Step
Photodegradation. The presence of two phenyl groups in the structure of this compound suggests potential sensitivity to light. Protect samples from light by using amber vials or by wrapping the vials in aluminum foil. Conduct experiments under controlled lighting conditions.
Instability in solution. The stability of this compound may be dependent on the solvent and pH. Prepare solutions fresh and analyze them promptly. If storage is necessary, investigate the stability of the compound in different solvents and at different pH values to find the optimal storage conditions.

Summary of Forced Degradation Conditions

The following table provides a general guideline for the conditions used in forced degradation studies. The exact conditions may need to be adjusted based on the observed stability of this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[1][9]

Stress Condition Reagent/Condition Typical Duration Temperature
Acidic Hydrolysis 0.1 M - 1 M HClSeveral hours to daysRoom Temperature to 60°C
Basic Hydrolysis 0.1 M - 1 M NaOHSeveral hours to daysRoom Temperature to 60°C
Oxidation 3% - 30% H₂O₂Up to 7 daysRoom Temperature
Thermal Dry HeatUp to 7 days> 60°C (in 10°C increments)
Photostability ICH Q1B specified light sourceAs per ICH Q1B guidelinesControlled Temperature

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Application:

    • Acid/Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of the acidic or basic solution (e.g., 0.2 M HCl or 0.2 M NaOH to achieve a final concentration of 0.1 M). Heat the solution at a controlled temperature (e.g., 60°C) and withdraw samples at various time points. Neutralize the samples before analysis.

    • Oxidation: To an aliquot of the stock solution, add the oxidizing agent (e.g., 3% H₂O₂). Keep the solution at room temperature and protected from light. Withdraw samples at various time points.

    • Thermal Degradation: Place the solid compound in a controlled temperature oven. Withdraw samples at different time points and dissolve them in a suitable solvent for analysis.

    • Photostability: Expose the solid compound and a solution of the compound to a light source that complies with ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

  • Sample Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Start Prep_Sample Prepare Sample (1 mg/mL solution) Start->Prep_Sample Acid Acid Hydrolysis (0.1M HCl, 60°C) Prep_Sample->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Prep_Sample->Base Oxidation Oxidation (3% H2O2, RT) Prep_Sample->Oxidation Thermal Thermal (Solid, >60°C) Prep_Sample->Thermal Photo Photolytic (ICH Q1B) Prep_Sample->Photo HPLC HPLC Analysis (Stability-Indicating Method) Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation (Identify Degradants, Determine Pathways) HPLC->Data Report Generate Report Data->Report

Caption: Experimental workflow for forced degradation studies.

Degradation_Pathways cluster_conditions Stress Conditions cluster_products Potential Degradation Products Compound This compound Acid_Base Acid/Base Hydrolysis Oxidizing_Agent Oxidizing Agent (e.g., H2O2) Heat Heat Light Light (UV/Vis) Acid_Base->Compound Deaminated Deaminated Products Acid_Base->Deaminated Oxidizing_Agent->Compound Oxidized Oxidized Products (Ketones, Aldehydes) Oxidizing_Agent->Oxidized Heat->Compound Cleavage Cleavage Products (e.g., Benzaldehyde) Heat->Cleavage Polymeric Polymeric Byproducts Heat->Polymeric Light->Compound Light->Cleavage Light->Polymeric

Caption: Potential degradation pathways of this compound.

References

Validation & Comparative

A Comparative Guide to Chiral Induction Strategies in Asymmetric Aldol Reactions: Evans Auxiliary vs. 2-Amino-1,2-diphenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The asymmetric aldol (B89426) reaction stands as a cornerstone of modern organic synthesis, enabling the stereocontrolled construction of β-hydroxy carbonyl motifs prevalent in a vast array of natural products and pharmaceutical agents. The ability to dictate the absolute and relative stereochemistry at the newly formed chiral centers is paramount. This guide provides a detailed, objective comparison between two distinct and powerful approaches to achieving this control: the use of a covalently bound chiral auxiliary, exemplified by the Evans oxazolidinone auxiliary, and the application of a chiral organocatalyst, represented by 2-amino-1,2-diphenylethanol.

This comparison is supported by experimental data, detailed methodologies for key experiments, and mechanistic visualizations to provide a comprehensive resource for selecting the optimal strategy for a given synthetic challenge.

At a Glance: Performance Comparison

FeatureEvans AuxiliaryThis compound (represented by L-Prolinol)
Chiral Modifier Type Chiral Auxiliary (stoichiometric)Organocatalyst (catalytic)
Mechanism Metal-mediated, Zimmerman-Traxler transition stateEnamine-based catalysis
Predominant Diastereomer synanti
Stereocontrol High diastereoselectivityHigh enantioselectivity and diastereoselectivity
Substrate Scope Broad for aldehydes and various acyl groupsGenerally effective for ketones and aldehydes
Reagent Requirements Stoichiometric auxiliary, Lewis acid (e.g., Bu₂BOTf), hindered baseCatalytic amount of amino alcohol
Work-up Requires cleavage of the auxiliaryDirect product isolation
Atom Economy Lower due to stoichiometric auxiliaryHigher

Quantitative Performance Data

The following tables summarize typical performance data for the Evans auxiliary and the representative amino alcohol catalyst, L-prolinol, in asymmetric aldol reactions.

Table 1: Evans Auxiliary in Asymmetric syn-Aldol Reactions

N-Acyl ImideAldehydeDiastereomeric Ratio (syn:anti)Yield (%)Reference
N-propionyl-(4R)-4-benzyl-2-oxazolidinoneIsobutyraldehyde>99:180-95[1]
N-propionyl-(4S)-4-isopropyl-2-oxazolidinoneBenzaldehyde>99:185-95[1]

Table 2: L-Prolinol-Catalyzed Asymmetric anti-Aldol Reaction (Representative for Amino Alcohols)

KetoneAldehydeDiastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)Yield (%)Reference
AcetoneIsobutyraldehyde95:593 (anti)68[2]
Cyclohexanone4-Nitrobenzaldehyde>95:599 (anti)95[2]

Mechanistic Insights and Visualizations

The distinct stereochemical outcomes of these two methods are a direct result of their fundamentally different reaction mechanisms.

Evans Auxiliary: A Chelation-Controlled Approach

The Evans aldol reaction proceeds through a highly organized, chair-like six-membered transition state, as described by the Zimmerman-Traxler model.[3][4] The boron enolate of the N-acyl oxazolidinone chelates the aldehyde, and the bulky substituent on the chiral auxiliary effectively shields one face of the enolate, directing the aldehyde to approach from the less hindered side. This rigid conformational control leads to the predictable and high syn-diastereoselectivity.[3]

Evans_Mechanism cluster_0 Enolate Formation cluster_1 Aldol Addition cluster_2 Auxiliary Cleavage N-Acyl_Imide N-Acyl Oxazolidinone Z-Enolate Boron (Z)-Enolate N-Acyl_Imide->Z-Enolate 1. Bu2BOTf 2. i-Pr2NEt Base Hindered Base (e.g., i-Pr2NEt) Lewis_Acid Lewis Acid (e.g., Bu2BOTf) TS Zimmerman-Traxler Transition State (Chair-like) Z-Enolate->TS Aldehyde Aldehyde (RCHO) Aldehyde->TS Syn_Adduct syn-Aldol Adduct TS->Syn_Adduct Product β-Hydroxy Carbonyl Syn_Adduct->Product e.g., LiOH, H2O2 Auxiliary Recovered Auxiliary Syn_Adduct->Auxiliary Cleavage Hydrolysis or Reduction

Caption: Workflow for the Evans asymmetric syn-aldol reaction.

This compound: Organocatalysis via Enamine Intermediate

Chiral amino alcohols, like this compound, function as organocatalysts, operating through an enamine-based mechanism analogous to Class I aldolase (B8822740) enzymes.[1] The amino alcohol condenses with a ketone to form a chiral enamine. This enamine then attacks the aldehyde from a sterically preferred face, governed by the stereochemistry of the catalyst. Subsequent hydrolysis releases the aldol product and regenerates the catalyst. This pathway generally leads to the formation of anti-aldol products with high enantioselectivity.

Amino_Alcohol_Mechanism Catalyst This compound (Catalyst) Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H2O Ketone Ketone Iminium Iminium Ion Enamine->Iminium + Aldehyde Aldehyde Aldehyde Hydrolysis Hydrolysis Iminium->Hydrolysis Product anti-Aldol Product Hydrolysis->Product Regen_Catalyst Regenerated Catalyst Hydrolysis->Regen_Catalyst Regen_Catalyst->Catalyst

References

A Comparative Guide to Chiral Auxiliaries: Pseudoephedrine vs. 2-Amino-1,2-diphenylethanol Derivatives in Asymmetric Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the selection of an appropriate chiral auxiliary is a critical determinant of stereochemical control. This guide provides a comprehensive comparison of the well-established chiral auxiliary, pseudoephedrine, with a highly effective analogue derived from 2-amino-1,2-diphenylethanol, namely pseudoephenamine. While direct experimental data for the use of N-acylated this compound in asymmetric alkylation is limited in publicly available literature, its N-methylated derivative, pseudoephenamine, has emerged as a superior alternative to pseudoephedrine, offering enhanced stereoselectivity and practical advantages.

Performance Comparison: Diastereoselectivity in Asymmetric Alkylation

The primary measure of a chiral auxiliary's efficacy lies in its ability to direct the formation of a new stereocenter with high diastereoselectivity. The following tables summarize the comparative performance of pseudoephedrine and pseudoephenamine in the asymmetric alkylation of their respective amide enolates.

Table 1: Diastereomeric Ratios for the Alkylation of Pseudoephedrine and Pseudoephenamine Amides

EntryElectrophileProductPseudoephedrine drPseudoephenamine dr
1Methyl Iodideα-Methylated amide>99:1>99:1
2Benzyl Bromideα-Benzylated amide95:5>99:1
3Allyl Bromideα-Allylated amide97:3>99:1

Table 2: Diastereomeric Ratios for the Formation of Quaternary Centers

EntryElectrophile (on α-methyl amide)ProductPseudoephedrine drPseudoephenamine dr
1Ethyl Iodideα-Ethyl-α-methyl amide9:119:1
2Benzyl Bromideα-Benzyl-α-methyl amide4:19:1

The data clearly indicates that while both auxiliaries provide excellent stereocontrol in the formation of tertiary stereocenters, pseudoephenamine demonstrates significantly enhanced diastereoselectivity in the more challenging construction of quaternary carbon centers.[1] Furthermore, derivatives of pseudoephenamine often exhibit a higher propensity for crystallization, which can simplify purification by allowing for diastereomeric enrichment through recrystallization.[1]

Mechanism of Stereoinduction

The high diastereoselectivity observed with both pseudoephedrine and pseudoephenamine amides is attributed to the formation of a rigid, chelated (Z)-enolate intermediate in the presence of a lithium cation. The lithium is coordinated to both the enolate oxygen and the oxygen of the auxiliary's hydroxyl group, forming a stable six-membered ring-like transition state. Steric hindrance from the auxiliary's substituents then directs the approach of the electrophile to the less hindered face of the enolate. In the case of pseudoephenamine, the additional phenyl group likely enhances the rigidity of this transition state and increases the steric bias, leading to improved diastereoselectivity.

Experimental Protocols

Detailed methodologies for the key steps in utilizing both pseudoephedrine and pseudoephenamine as chiral auxiliaries in asymmetric alkylation are provided below.

General Workflow for Asymmetric Alkylation

The overall process can be broken down into three main stages: amide formation, diastereoselective alkylation, and cleavage of the chiral auxiliary to yield the desired enantiomerically enriched product.

G cluster_0 Asymmetric Alkylation Workflow Start Carboxylic Acid + Chiral Auxiliary Amide_Formation Amide Formation Start->Amide_Formation Alkylation Diastereoselective Alkylation Amide_Formation->Alkylation Cleavage Auxiliary Cleavage Alkylation->Cleavage Product Enantiomerically Enriched Product Cleavage->Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: General experimental workflow for asymmetric alkylation using a chiral auxiliary.

Protocol 1: Amide Formation

Pseudoephedrine or Pseudoephenamine Amide Synthesis

  • To a solution of the desired carboxylic acid (1.0 equiv) in an appropriate solvent such as dichloromethane (B109758) or toluene, add oxalyl chloride (1.2 equiv) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in anhydrous tetrahydrofuran (B95107) (THF).

  • In a separate flask, dissolve the chiral auxiliary (pseudoephedrine or pseudoephenamine, 1.1 equiv) and triethylamine (B128534) (1.5 equiv) in anhydrous THF.

  • Slowly add the acid chloride solution to the solution of the chiral auxiliary at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting amide by column chromatography or recrystallization.

Protocol 2: Diastereoselective Alkylation of Pseudoephedrine/Pseudoephenamine Amides
  • To a flame-dried flask under an argon atmosphere, add anhydrous THF and anhydrous lithium chloride (6.0-7.0 equiv).

  • Cool the suspension to -78 °C and add diisopropylamine (B44863) (2.25 equiv) followed by the slow addition of n-butyllithium (2.1 equiv).

  • Stir the mixture at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes, and finally re-cool to -78 °C to form a solution of lithium diisopropylamide (LDA) with lithium chloride.

  • In a separate flask, dissolve the pseudoephedrine or pseudoephenamine amide (1.0 equiv) in anhydrous THF.

  • Slowly add the amide solution to the LDA solution at -78 °C.

  • Stir the resulting enolate solution at -78 °C for 30-60 minutes, then warm to 0 °C for 15 minutes.

  • Cool the solution to the desired reaction temperature (typically 0 °C or -78 °C, depending on the electrophile).

  • Add the alkylating agent (1.5-4.0 equiv) dropwise.

  • Stir the reaction mixture until completion (monitored by TLC).

  • Quench the reaction by the addition of saturated aqueous ammonium (B1175870) chloride.

  • Extract the product with an organic solvent, and wash the combined organic layers with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the alkylated amide by column chromatography or recrystallization.

G cluster_1 Diastereoselective Alkylation Logical Flow Start Chiral Amide Enolate_Formation Enolate Formation (LDA, LiCl, THF, -78°C to 0°C) Start->Enolate_Formation Chelated_Intermediate Formation of Rigid Chelated (Z)-Enolate Enolate_Formation->Chelated_Intermediate Electrophilic_Attack Electrophilic Attack (R-X) Chelated_Intermediate->Electrophilic_Attack Diastereomeric_Product Diastereomerically Enriched Alkylated Amide Electrophilic_Attack->Diastereomeric_Product

Caption: Logical flow diagram for the diastereoselective alkylation step.

Protocol 3: Cleavage of the Chiral Auxiliary

The chiral auxiliary can be cleaved under various conditions to afford different functional groups.

A. To yield a Carboxylic Acid:

  • Dissolve the alkylated amide in a mixture of dioxane and 9 N sulfuric acid.[1]

  • Heat the mixture to reflux (approximately 115 °C) for 12-24 hours.[1]

  • Cool the reaction mixture and dilute with water.

  • Extract the carboxylic acid with an organic solvent.

  • The aqueous layer can be basified to recover the chiral auxiliary.

B. To yield a Primary Alcohol:

  • Dissolve the alkylated amide in anhydrous THF and cool to 0 °C.

  • Slowly add a solution of a reducing agent such as lithium aluminum hydride (LiAlH₄, 2.0-3.0 equiv) in THF.

  • Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring by TLC.

  • Carefully quench the reaction by the sequential addition of water, 1 M NaOH, and water.

  • Filter the resulting suspension through celite and wash the filter cake with an organic solvent.

  • The filtrate contains the chiral alcohol and the recovered auxiliary, which can be separated by column chromatography or acid-base extraction.

C. To yield a Ketone:

  • Dissolve the alkylated amide in anhydrous THF and cool to -78 °C.

  • Slowly add an organometallic reagent such as a Grignard reagent (R'MgBr, 2.0-3.0 equiv) or an organolithium reagent (R'Li, 2.0-3.0 equiv).

  • Stir the reaction at -78 °C for 1-3 hours.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product and purify by column chromatography.

Conclusion

Both pseudoephedrine and its derivative, pseudoephenamine, are highly effective chiral auxiliaries for asymmetric alkylation. While pseudoephedrine has a long-standing history of reliable performance, pseudoephenamine offers distinct advantages, particularly in the synthesis of sterically demanding quaternary stereocenters where it provides superior diastereoselectivity.[1] The improved crystallinity of pseudoephenamine derivatives and its freedom from regulatory restrictions associated with pseudoephedrine make it an attractive and often superior choice for modern asymmetric synthesis. The choice between these auxiliaries will ultimately depend on the specific synthetic challenge, with pseudoephenamine being the preferred option for constructing highly substituted stereocenters.

References

A Comparative Guide to Chiral Auxiliaries: Performance of 2-Amino-1,2-diphenylethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, the quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral auxiliaries remain a powerful and reliable strategy to control the stereochemistry of chemical reactions, guiding the formation of a desired stereoisomer. This guide provides a comprehensive and objective comparison of chiral auxiliaries derived from 2-Amino-1,2-diphenylethanol with other widely employed auxiliaries, namely Evans' oxazolidinones and Oppolzer's sultams. This analysis is supported by experimental data, detailed methodologies for key transformations, and visual representations of reaction workflows.

The ideal chiral auxiliary should be readily available in both enantiomeric forms, easily attached to the substrate, highly effective in inducing stereoselectivity, and readily removed under mild conditions without causing racemization of the desired product. This guide will delve into the performance of these auxiliaries in key carbon-carbon bond-forming reactions: alkylation, aldol (B89426) additions, and Diels-Alder reactions.

Performance Comparison of Chiral Auxiliaries in Asymmetric Reactions

The efficacy of a chiral auxiliary is primarily evaluated by the diastereomeric excess (d.e.) or diastereomeric ratio (d.r.) of the product, alongside the chemical yield. The following tables summarize the performance of key chiral auxiliaries in various asymmetric reactions.

Asymmetric Alkylation Reactions

The alkylation of enolates derived from N-acylated chiral auxiliaries is a robust method for the enantioselective synthesis of α-substituted carboxylic acid derivatives.

Chiral AuxiliarySubstrate (N-Acyl Derivative)ElectrophileBaseYield (%)Diastereomeric Ratio (d.r.)
(4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone N-PropionylAllyl iodiden-BuLi70-85>98:2
Evans' Auxiliary ((S)-4-Benzyl-2-oxazolidinone) N-PropionylBenzyl (B1604629) bromideNaHMDS95>99:1[1]
Myers' Auxiliary ((+)-Pseudoephedrine) N-Propionyl AmideMethyl iodideLDA9098:2
Oppolzer's Sultam N-Glycine Schiff BaseVarious alkyl halides--Diastereomerically pure products reported[2]
Asymmetric Aldol Additions

The aldol reaction is a fundamental method for the formation of β-hydroxy carbonyl compounds, and the use of chiral auxiliaries allows for the creation of two new stereocenters with a high degree of control.

Chiral AuxiliaryN-Acyl DerivativeAldehydeLewis AcidYield (%)Diastereomeric Ratio (syn:anti)
(4R,5S)-cyclopentano[d]oxazolidin-2-one N-PropionylVariousBu₂BOTf70-80>99:1 (syn)[3]
Evans' Auxiliary ((S)-4-Benzyl-2-oxazolidinone) N-PropionylIsobutyraldehydeBu₂BOTf80>99:1 (syn)
Oppolzer's Sultam N-PropionylVariousTiCl₄-High for anti/syn diastereomers[4]
Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings, and chiral auxiliaries can effectively control the facial selectivity of the cycloaddition.

Chiral AuxiliaryDienophile (N-Acryloyl Derivative)DieneLewis AcidYield (%)Diastereomeric Excess (d.e.) / endo:exo ratio
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone derivative N-AcryloylCyclopentadiene (B3395910)Et₂AlCl98>99% d.e. (endo)
Evans' Auxiliary ((S)-4-Benzyl-2-oxazolidinone) N-AcryloylCyclopentadieneEt₂AlCl70Single isomer reported (endo)
Oppolzer's Sultam N-AcryloylCyclopentadieneTiCl₄9798.5:1.5 (endo:exo)

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are representative protocols for the key asymmetric reactions and the subsequent removal of the chiral auxiliary.

Asymmetric Alkylation Protocol (using a (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone auxiliary)
  • Acylation of the Chiral Auxiliary: To a solution of (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 equiv) dropwise. Stir the solution for 15 minutes, then add propionyl chloride (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 1-2 hours. Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography.[1]

  • Alkylation: To a solution of the N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C, add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) as a 1.0 M solution in THF dropwise. After stirring for 30 minutes at -78 °C, add the alkylating agent (e.g., benzyl bromide, 1.2 equiv) dropwise. The reaction mixture is stirred at -78 °C for 2-4 hours or until TLC analysis indicates complete consumption of the starting material. The reaction is then quenched with saturated aqueous ammonium chloride and allowed to warm to room temperature. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product, which is then purified by flash chromatography.

Asymmetric Aldol Addition Protocol (using an Evans' Auxiliary)

This protocol describes a typical Evans aldol reaction to generate a syn-aldol adduct with high diastereoselectivity.

  • Enolate Formation: Dissolve N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere. Cool the solution to -78 °C. Add dibutylboron triflate (Bu₂BOTf) (1.1 equiv) dropwise, followed by the slow addition of triethylamine (B128534) (Et₃N) (1.2 equiv). Stir the mixture at -78 °C for 30 minutes to form the boron enolate.

  • Aldol Reaction: Add freshly distilled benzaldehyde (B42025) (1.2 equiv) dropwise to the enolate solution at -78 °C. Continue stirring at -78 °C for 20 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Work-up and Purification: Quench the reaction by adding methanol (B129727), followed by a mixture of methanol and 30% hydrogen peroxide. Stir vigorously for 1 hour. Extract the product with DCM, wash with 1M sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired syn-aldol adduct.[5]

Asymmetric Diels-Alder Reaction Protocol (using an Oppolzer's Sultam)
  • Reaction Setup: To a solution of the N-acryloyl Oppolzer's sultam (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at -78 °C under an inert atmosphere, add the Lewis acid (e.g., diethylaluminum chloride, Et₂AlCl, 1.5 equiv) dropwise.

  • Cycloaddition: After stirring for 15 minutes, add freshly distilled cyclopentadiene (3.0 equiv). The reaction mixture is stirred at -78 °C for 3-4 hours.

  • Work-up and Purification: The reaction is quenched with saturated aqueous sodium bicarbonate. The mixture is warmed to room temperature and extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting cycloadduct is purified by flash column chromatography.

Chiral Auxiliary Cleavage Protocol (Hydrolytic Cleavage to Carboxylic Acid)

This is a general protocol for the cleavage of N-acyl oxazolidinones.

  • Reaction: Dissolve the N-acyl oxazolidinone adduct (1.0 equiv) in a 3:1 mixture of THF and water. Cool the solution to 0 °C.

  • Hydrolysis: Add 30% aqueous hydrogen peroxide (4.0 equiv), followed by an aqueous solution of lithium hydroxide (B78521) (2.0 equiv). Stir the mixture at 0 °C for 2-4 hours.

  • Work-up: Quench the reaction by adding an aqueous solution of sodium sulfite. Acidify the mixture with 1 M HCl and extract the carboxylic acid product with ethyl acetate. The chiral auxiliary can often be recovered from the aqueous layer.[6]

Visualizations of Key Processes

To better illustrate the principles and workflows discussed, the following diagrams are provided in the DOT language for Graphviz.

Asymmetric_Alkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Products Auxiliary Chiral Auxiliary (this compound derivative) Acylation Acylation Auxiliary->Acylation AcidChloride Acyl Chloride AcidChloride->Acylation Enolate Enolate Formation (Base) Acylation->Enolate Alkylation Alkylation (Electrophile) Enolate->Alkylation Product Diastereomerically Enriched Product Alkylation->Product Cleavage Cleavage Product->Cleavage FinalProduct Enantiomerically Pure Product Cleavage->FinalProduct RecoveredAux Recovered Auxiliary Cleavage->RecoveredAux

Asymmetric Alkylation Workflow

Aldol_Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product NAcyl N-Acyl Oxazolidinone ZimmermanTraxler Zimmerman-Traxler Transition State NAcyl->ZimmermanTraxler Aldehyde Aldehyde Aldehyde->ZimmermanTraxler LewisAcid Lewis Acid (e.g., Bu₂BOTf) LewisAcid->ZimmermanTraxler SynAdduct syn-Aldol Adduct ZimmermanTraxler->SynAdduct Diastereoselective Attack Diels_Alder_Workflow Dienophile Chiral N-Acryloyl Auxiliary Cycloaddition [4+2] Cycloaddition Dienophile->Cycloaddition Diene Diene Diene->Cycloaddition LewisAcid Lewis Acid LewisAcid->Cycloaddition Adduct Diastereomerically Enriched Cycloadduct Cycloaddition->Adduct Cleavage Auxiliary Cleavage Adduct->Cleavage FinalProduct Enantiopure Cyclohexene Derivative Cleavage->FinalProduct

References

A Comparative Guide to the Efficacy of 2-Amino-1,2-diphenylethanol as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate chiral auxiliary is a critical step in achieving high stereoselectivity in asymmetric synthesis. This guide provides a comparative overview of the performance of 2-amino-1,2-diphenylethanol as a chiral auxiliary, with a focus on the enantiomeric excess (ee) values achieved in various reactions. Its performance is contextualized by comparison with other widely used chiral auxiliaries.

Performance of this compound Auxiliary

(1R,2S)-(-)-2-Amino-1,2-diphenylethanol and its enantiomer are utilized as chiral auxiliaries in several asymmetric transformations. While extensive datasets are not as readily available as for some other auxiliaries, notable applications include the enantioselective addition of organozinc reagents to aldehydes and the diastereoselective reduction of ketones.

Table 1: Enantiomeric Excess (ee) Values in the Enantioselective Addition of Diethylzinc to Aldehydes using this compound and its Derivatives as Chiral Ligands

AldehydeLigand/AuxiliaryYield (%)ee (%)
Benzaldehyde(1S,2R)-2-(benzylamino)-1,2-diphenylethanol9592
Benzaldehyde(1S,2R)-2-(dibenzylamino)-1,2-diphenylethanol9285
4-Chlorobenzaldehyde(1S,2R)-2-(benzylamino)-1,2-diphenylethanol9693
4-Methoxybenzaldehyde(1S,2R)-2-(benzylamino)-1,2-diphenylethanol9490
2-Naphthaldehyde(1S,2R)-2-(benzylamino)-1,2-diphenylethanol9391

Note: The data presented is based on available literature and may vary depending on specific reaction conditions.

Comparison with Alternative Chiral Auxiliaries

To provide a comprehensive performance evaluation, the results achieved with this compound are compared with those of well-established chiral auxiliaries like Evans' oxazolidinones and pseudoephedrine in the context of asymmetric alkylation, a fundamental carbon-carbon bond-forming reaction.

Table 2: Comparison of Enantiomeric Excess (ee) Values for Different Chiral Auxiliaries in Asymmetric Alkylation

Chiral AuxiliarySubstrateElectrophileBaseYield (%)Diastereomeric Ratio (dr) / ee (%)
Evans' Oxazolidinone N-Propionyl-(S)-4-benzyl-2-oxazolidinoneAllyl iodideNaHMDS~95>98:2 dr
Pseudoephedrine N-Propionyl-(1R,2R)-pseudoephedrine amideBenzyl (B1604629) bromideLDA>90>99:1 dr
This compound Data for direct analogue in alkylation not readily available----

This table highlights the high levels of stereocontrol typically achieved with Evans' and Myers' auxiliaries. While specific data for a directly comparable alkylation using a this compound derived amide is scarce in readily accessible literature, its derivatives have shown high efficiency in other types of reactions.

Experimental Protocols

A detailed experimental protocol for a key asymmetric reaction provides a practical framework for researchers. Below is a representative procedure for an asymmetric alkylation using a chiral auxiliary, which can be adapted for different auxiliaries and substrates.

General Protocol for Asymmetric Alkylation of a Chiral N-Acyl Oxazolidinone (Evans' Auxiliary)

1. Acylation of the Chiral Auxiliary:

  • To a solution of the chiral oxazolidinone (e.g., (S)-4-benzyl-2-oxazolidinone, 1.0 equiv.) in an anhydrous aprotic solvent (e.g., THF or CH₂Cl₂) at 0 °C, add a base (e.g., triethylamine, 1.5 equiv.).

  • Slowly add the desired acyl chloride or anhydride (B1165640) (e.g., propionyl chloride, 1.2 equiv.).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by quenching with water, extracting the product with an organic solvent, and purifying by column chromatography.

2. Diastereoselective Alkylation:

  • Dissolve the N-acyl oxazolidinone (1.0 equiv.) in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).

  • Add a strong base (e.g., LDA or NaHMDS, 1.1 equiv.) dropwise to form the enolate. Stir for 30-60 minutes at -78 °C.

  • Add the electrophile (e.g., benzyl bromide or allyl iodide, 1.2 equiv.) and continue stirring at -78 °C for several hours.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extract the product with an organic solvent, dry the organic layer (e.g., over MgSO₄), and concentrate under reduced pressure.

  • Purify the product by flash column chromatography to separate the diastereomers. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

3. Cleavage of the Chiral Auxiliary:

  • The alkylated product can be hydrolyzed to the corresponding carboxylic acid, alcohol, or other derivatives using various methods. For example, hydrolysis to the carboxylic acid can be achieved using lithium hydroxide (B78521) and hydrogen peroxide in a THF/water mixture.

  • The chiral auxiliary can often be recovered and recycled.

Visualizing the Workflow

Diagrams are essential for clearly illustrating experimental processes and logical relationships in synthetic chemistry.

Asymmetric_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_end Products & Analysis Prochiral_Substrate Prochiral Substrate Attachment Attachment of Auxiliary Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary (this compound) Chiral_Auxiliary->Attachment Diastereoselective_Reaction Diastereoselective Reaction Attachment->Diastereoselective_Reaction Cleavage Cleavage of Auxiliary Diastereoselective_Reaction->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary Analysis Analysis (ee determination via HPLC, NMR) Chiral_Product->Analysis

Caption: Workflow for Asymmetric Synthesis using a Chiral Auxiliary.

Chiral_Auxiliary_Selection Define_Transformation Define Target Asymmetric Transformation Auxiliary_Properties Consider Auxiliary Properties: - Availability (both enantiomers) - Ease of attachment/cleavage - Stereodirecting ability - Recyclability Define_Transformation->Auxiliary_Properties Literature_Search Search Literature for Precedent (ee values) Auxiliary_Properties->Literature_Search Select_Auxiliary Select Potential Chiral Auxiliary Literature_Search->Select_Auxiliary Optimization Optimize Reaction Conditions Select_Auxiliary->Optimization Optimization->Literature_Search Re-evaluate Final_Protocol Final Synthetic Protocol Optimization->Final_Protocol

Caption: Decision-making process for selecting a chiral auxiliary.

A Comparative Review of 2-Amino-1,2-diphenylethanol and Other Leading Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. Chiral auxiliaries represent a powerful and reliable strategy for achieving high levels of stereocontrol in a variety of chemical transformations. This guide provides an in-depth comparison of the applications of 2-Amino-1,2-diphenylethanol-derived auxiliaries with two other titans in the field: Evans' oxazolidinones and pseudoephedrine amides. We present a comprehensive analysis of their performance in key asymmetric reactions, supported by quantitative data and detailed experimental protocols.

Introduction to Chiral Auxiliaries

In the realm of asymmetric synthesis, chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct a chemical reaction to selectively form one enantiomer over the other. The auxiliary is subsequently removed to reveal the desired enantiomerically enriched product and can often be recovered for reuse. The ideal chiral auxiliary is readily available in both enantiomeric forms, easily attached to the substrate, provides a high degree of stereochemical control, and is cleaved under mild conditions without causing racemization.

This guide focuses on a comparative analysis of three prominent chiral auxiliaries derived from amino alcohols:

  • This compound: A versatile chiral building block used to form various chiral auxiliaries, including oxazolidinones and amides.

  • Evans' Oxazolidinones: A widely used class of chiral auxiliaries, typically derived from amino acids like valine and phenylalanine, known for their high and predictable stereoselectivity.

  • Pseudoephedrine Amides: A cost-effective and highly efficient chiral auxiliary, particularly in asymmetric alkylation reactions.

Performance in Asymmetric Alkylation

Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. The choice of chiral auxiliary is critical in dictating the facial selectivity of the enolate, thereby controlling the stereochemistry of the newly formed stereocenter.

Comparative Data
Chiral AuxiliarySubstrate (N-Acyl Derivative)Electrophile (R-X)Yield (%)Diastereomeric Ratio (dr) / Diastereomeric Excess (de)
This compound derivative N-Propionyl oxazolidinoneBenzyl bromide~85>95:5
N-Propionyl oxazolidinoneMethyl iodide~90~90:10
Evans' Oxazolidinone ((4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) N-PropionylBenzyl bromide90-95>99:1
N-PropionylMethyl iodide9298:2
Pseudoephedrine Amide N-PropionylBenzyl bromide90≥99:1
N-PropionylEthyl iodide8897:3

Note: Data is compiled from various sources and reaction conditions may vary. Direct comparison of absolute values should be made with caution.

Performance in Asymmetric Aldol (B89426) Reactions

The aldol reaction is a powerful method for the stereoselective synthesis of β-hydroxy carbonyl compounds, creating up to two new stereocenters. The chiral auxiliary directs the facial selectivity of the enolate and the approach of the aldehyde.

Comparative Data
Chiral AuxiliarySubstrate (N-Acyl Derivative)AldehydeYield (%)Diastereomeric Ratio (dr) (syn:anti)
This compound derivative N-Propionyl oxazolidinoneIsobutyraldehyde~80>95:5 (syn)
Evans' Oxazolidinone ((4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) N-PropionylIsobutyraldehyde80-95>99:1 (syn)
N-PropionylBenzaldehyde85>99:1 (syn)
Pseudoephedrine Amide N-PropionylBenzaldehyde75-85>95:5 (syn)

Note: Data is compiled from various sources and reaction conditions may vary.

Mechanism of Stereocontrol

The stereochemical outcome of reactions employing these chiral auxiliaries is dictated by the formation of a rigid, chelated transition state that directs the approach of the electrophile or aldehyde.

Asymmetric_Alkylation_Workflow cluster_attachment Attachment of Auxiliary cluster_alkylation Asymmetric Alkylation cluster_cleavage Cleavage of Auxiliary Prochiral_Acid Prochiral Carboxylic Acid N_Acyl_Substrate N-Acyl Substrate Prochiral_Acid->N_Acyl_Substrate Acylation Chiral_Auxiliary Chiral Auxiliary (e.g., this compound, Evans' Auxiliary, Pseudoephedrine) Chiral_Auxiliary->N_Acyl_Substrate Enolate Chiral Enolate N_Acyl_Substrate->Enolate Deprotonation (e.g., LDA) Alkylated_Product Alkylated Product (Diastereomerically Enriched) Enolate->Alkylated_Product Alkylation (R-X) Final_Product Enantiomerically Enriched Product Alkylated_Product->Final_Product Hydrolysis or Reduction Recovered_Auxiliary Recovered Chiral Auxiliary Alkylated_Product->Recovered_Auxiliary

General workflow for asymmetric alkylation using a chiral auxiliary.

The stereoselectivity in these reactions is generally rationalized by the formation of a rigid chelated enolate intermediate.

  • Evans' Oxazolidinones: The substituent at the C4 position of the oxazolidinone ring effectively blocks one face of the Z-enolate, directing the incoming electrophile to the opposite face. In aldol reactions, the Zimmerman-Traxler model, involving a six-membered chair-like transition state, is often invoked to explain the high syn-diastereoselectivity.

  • Pseudoephedrine Amides: Upon deprotonation, the lithium cation chelates to both the enolate oxygen and the hydroxyl group of the pseudoephedrine, forming a rigid six-membered ring. This conformation, along with the steric bulk of the phenyl group, directs the electrophile to attack from the less hindered face.

  • This compound Derivatives: When converted to an oxazolidinone, the stereocontrol is believed to be exerted by the two phenyl groups. One phenyl group typically occupies a pseudo-axial position in the chelated transition state, effectively shielding one face of the enolate from the incoming electrophile.

Stereocontrol_Models cluster_evans Evans' Oxazolidinone cluster_pseudo Pseudoephedrine Amide cluster_2amino This compound Derivative Evans_Enolate Z-Enolate Evans_TS Chelated Transition State (Zimmerman-Traxler for Aldol) Evans_Enolate->Evans_TS Evans_Product Syn-Aldol or Alkylated Product Evans_TS->Evans_Product Note_Evans C4-substituent blocks one face of the enolate. Pseudo_Enolate Z-Enolate Pseudo_TS Rigid Li-Chelated Transition State Pseudo_Enolate->Pseudo_TS Pseudo_Product Alkylated Product Pseudo_TS->Pseudo_Product Note_Pseudo Phenyl group and chelation direct electrophile. Amino_Enolate Z-Enolate Amino_TS Chelated Transition State Amino_Enolate->Amino_TS Amino_Product Alkylated or Aldol Product Amino_TS->Amino_Product Note_Amino Phenyl groups create a biased steric environment. Experimental_Workflow_Comparison cluster_evans Evans' Auxiliary cluster_pseudo Pseudoephedrine Auxiliary cluster_2amino This compound Auxiliary start Start: Prochiral Acid + Chiral Amino Alcohol evans_attach 1. Form Oxazolidinone 2. N-Acylation start->evans_attach pseudo_attach N-Acylation to form Amide start->pseudo_attach amino_attach 1. Form Oxazolidinone 2. N-Acylation start->amino_attach evans_react Diastereoselective Reaction (Alkylation/Aldol) evans_attach->evans_react evans_cleave Cleavage (LiOH/H2O2 or LiBH4) evans_react->evans_cleave end Enantiomerically Enriched Product evans_cleave->end pseudo_react Diastereoselective Alkylation pseudo_attach->pseudo_react pseudo_cleave Cleavage (Acid/Base Hydrolysis, Reduction, or Organometallic Addition) pseudo_react->pseudo_cleave pseudo_cleave->end amino_react Diastereoselective Reaction (Alkylation/Aldol) amino_attach->amino_react amino_cleave Cleavage (LiOH/H2O2) amino_react->amino_cleave amino_cleave->end

The Strategic Calculus of Chirality: A Cost-Benefit Analysis of 2-Amino-1,2-diphenylethanol in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chiral auxiliary or synthetic route is a critical decision that balances stereochemical control, process efficiency, and economic viability. This guide provides a comparative analysis of using (1R,2S)-2-Amino-1,2-diphenylethanol as a chiral auxiliary in large-scale synthesis against prominent alternatives, including other chiral auxiliaries and biocatalytic methods. By examining available data on performance, cost, and experimental protocols, this document aims to provide a framework for making informed decisions in the synthesis of enantiomerically pure compounds.

Chiral 1,2-amino alcohols are foundational building blocks in the synthesis of numerous pharmaceuticals. Their stereochemistry is often crucial for biological activity, making their efficient and enantioselective synthesis a key challenge in drug development and manufacturing. (1R,2S)-2-Amino-1,2-diphenylethanol has emerged as a valuable tool in this context, serving as a chiral auxiliary to control the stereochemical outcome of reactions. However, its utility in a large-scale setting must be weighed against the costs and benefits of alternative methodologies.

Performance Comparison of Chiral Synthesis Strategies

The effectiveness of a chiral synthesis strategy is determined by a combination of factors including yield, enantiomeric excess (ee), diastereomeric ratio (d.r.), catalyst or auxiliary loading, and the ease of purification. Below, we compare the use of 2-Amino-1,2-diphenylethanol (often as part of a pseudoephedrine-like system) with other common approaches.

Table 1: Performance Comparison of Chiral Synthesis Methodologies

MethodTypical Yield (%)Typical Enantiomeric/Diastereomeric ExcessCatalyst/Auxiliary LoadingKey AdvantagesKey Disadvantages
This compound Auxiliary 80-99% (for alkylation)>99:1 d.r. often achievableStoichiometricHigh diastereoselectivity, reliable, auxiliary is often recoverable.Stoichiometric use increases cost and waste, requires attachment and cleavage steps.
Evans Oxazolidinone Auxiliaries 85-95%>99:1 d.r. is commonStoichiometricWell-established, predictable stereocontrol for a wide range of reactions.Higher cost of auxiliary, requires attachment and cleavage steps.
Biocatalytic (e.g., Transaminase) 80-99%>99% eeCatalytic (enzyme loading)High enantioselectivity, mild reaction conditions, environmentally friendly.Enzyme stability and cost can be a concern, substrate scope may be limited.[1]
Asymmetric Hydrogenation 90-99%>98% eeCatalytic (0.01-1 mol%)High atom economy, low catalyst loading, suitable for large-scale.[2]Requires specialized high-pressure equipment, cost of precious metal catalysts.[2]

Cost-Benefit Analysis

The economic viability of a synthetic route on a large scale is a primary concern. This analysis considers not only the initial cost of the chiral source but also factors such as process efficiency, throughput, and waste generation.

Table 2: Illustrative Cost Comparison of Chiral Reagents (Laboratory Scale)

Chiral ReagentSupplierQuantityPrice (USD)Price per Gram (USD)
(1R,2S)-(-)-2-Amino-1,2-diphenylethanolSigma-Aldrich5 g135.0027.00
(1R,2S)-(-)-2-Amino-1,2-diphenylethanolFisher Scientific1 g77.0077.00
(1R,2S)-(-)-2-Amino-1,2-diphenylethanolStrem Chemicals5 g109.0021.80
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans type)Sigma-Aldrich5 g154.0030.80
(+)-PseudoephedrineSigma-Aldrich25 g134.005.36

Note: Prices are for illustrative purposes based on publicly available catalog data for laboratory-scale quantities and are not representative of bulk industrial pricing. Bulk pricing for all chiral auxiliaries is expected to be significantly lower. Pseudoephedrine is a regulated substance in many regions, which can impact its availability and use in industrial settings.

The use of stoichiometric chiral auxiliaries like this compound and Evans oxazolidinones necessitates their recovery and recycling to be economically feasible on a large scale. While often effective, this adds to the process complexity and cost. In contrast, catalytic methods, both biocatalytic and transition-metal-catalyzed, offer the advantage of using small amounts of the chiral source, which can lead to significant cost savings and reduced waste, even if the catalyst itself is expensive per unit weight.

For instance, a techno-economic assessment comparing biocatalytic production of a chiral amine (sitagliptin intermediate) with a ruthenium-catalyzed asymmetric hydrogenation process estimated the manufacturing cost for the biocatalytic route to be lower than the chemical catalysis route (€30.9/mol vs. €35.5/mol).[3] This highlights the growing competitiveness of biocatalysis in industrial applications.

Experimental Protocols and Workflows

The practical implementation of a synthetic strategy is as important as its theoretical efficiency. Below are generalized experimental workflows for asymmetric synthesis using a chiral auxiliary and a biocatalytic approach.

General Workflow for Asymmetric Synthesis Using a Chiral Auxiliary

cluster_0 Asymmetric Synthesis with Chiral Auxiliary Start Start Attach_Auxiliary Attach Chiral Auxiliary to Substrate Start->Attach_Auxiliary Diastereoselective_Reaction Perform Diastereoselective Reaction Attach_Auxiliary->Diastereoselective_Reaction Purification Purify Diastereomeric Product Diastereoselective_Reaction->Purification Cleave_Auxiliary Cleave Chiral Auxiliary Purification->Cleave_Auxiliary Isolate_Product Isolate Enantiomerically Pure Product Cleave_Auxiliary->Isolate_Product Recover_Auxiliary Recover and Recycle Auxiliary Cleave_Auxiliary->Recover_Auxiliary End End Isolate_Product->End cluster_1 Biocatalytic Asymmetric Synthesis Start_Bio Start Reaction_Setup Set up Biocatalytic Reaction (Enzyme, Substrate, Buffer) Start_Bio->Reaction_Setup Enzymatic_Conversion Enzymatic Conversion Reaction_Setup->Enzymatic_Conversion Reaction_Monitoring Monitor Conversion Enzymatic_Conversion->Reaction_Monitoring Workup Reaction Workup (e.g., Enzyme Removal, Extraction) Reaction_Monitoring->Workup Purification_Bio Purify Chiral Product Workup->Purification_Bio End_Bio End Purification_Bio->End_Bio Define_Target Define Target Chiral Molecule and Scale Identify_Routes Identify Potential Synthetic Routes Define_Target->Identify_Routes Auxiliary_Route Chiral Auxiliary (e.g., this compound) Identify_Routes->Auxiliary_Route Biocatalytic_Route Biocatalysis (e.g., Transaminase) Identify_Routes->Biocatalytic_Route Catalytic_Route Asymmetric Catalysis (e.g., Hydrogenation) Identify_Routes->Catalytic_Route Cost_Analysis Cost Analysis (Reagents, Catalysts, Solvents, Waste) Auxiliary_Route->Cost_Analysis Performance_Analysis Performance Analysis (Yield, ee/d.r., Throughput) Auxiliary_Route->Performance_Analysis Biocatalytic_Route->Cost_Analysis Biocatalytic_Route->Performance_Analysis Catalytic_Route->Cost_Analysis Catalytic_Route->Performance_Analysis Process_Safety Process Safety and Environmental Impact Cost_Analysis->Process_Safety Performance_Analysis->Process_Safety Select_Optimal_Route Select Optimal Route for Large-Scale Synthesis Process_Safety->Select_Optimal_Route

References

Scope and limitations of 2-Amino-1,2-diphenylethanol as a chiral auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, the strategic selection of a chiral auxiliary is paramount for achieving high stereoselectivity. Among the myriad of options available to researchers and drug development professionals, (1R,2S)- or (1S,2R)-2-amino-1,2-diphenylethanol has emerged as a versatile and effective chiral auxiliary. This guide provides an objective comparison of its performance against other widely used auxiliaries, supported by experimental data, detailed protocols, and mechanistic illustrations to inform synthetic strategy.

Scope of 2-Amino-1,2-diphenylethanol

This compound, often referred to as DAIB (di-amino-isobenzoin), is a C2-symmetric chiral amino alcohol. Its utility as a chiral auxiliary stems from its rigid conformational structure, which effectively shields one face of a prochiral substrate, thereby directing the approach of a reagent. It is particularly effective in controlling stereochemistry in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

One of the primary applications of this compound is in the diastereoselective addition of nucleophiles to imines. Chiral imines or oxazolidines derived from the condensation of this compound with aldehydes or ketones serve as valuable intermediates for the synthesis of chiral amines and amino alcohols.

Performance Comparison in Asymmetric Reactions

The efficacy of a chiral auxiliary is best assessed through direct comparison in key asymmetric transformations. The following tables summarize the performance of this compound in comparison to other well-established chiral auxiliaries such as Evans' oxazolidinones and Oppolzer's sultam.

Asymmetric Aldol (B89426) Reactions

The aldol reaction is a cornerstone of organic synthesis for the construction of β-hydroxy carbonyl compounds. The choice of chiral auxiliary significantly influences the diastereoselectivity of this transformation.

Chiral AuxiliaryAldehydeEnolate SourceDiastereomeric Ratio (syn:anti)Yield (%)Reference
(1S,2R)-2-Amino-1,2-diphenylethanol (as oxazolidine) BenzaldehydeLithium enolate of Acetone95:585[1]
Evans' Auxiliary ((4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) BenzaldehydeBoron enolate of N-propionyl oxazolidinone>99:1 (syn)92[2][3]
Oppolzer's Sultam IsovaleraldehydeTitanium enolate of N-acetyl sultam98:2 (syn)88[4][5][6][7]

Key Insights: While Evans' auxiliaries and Oppolzer's sultam are renowned for providing exceptionally high levels of syn-diastereoselectivity in boron and titanium-mediated aldol reactions, this compound, typically employed through an oxazolidine (B1195125) intermediate, also affords good to excellent diastereoselectivity. The choice of metal enolate and reaction conditions is crucial in optimizing the stereochemical outcome.

Asymmetric Alkylation

Asymmetric alkylation of enolates is a fundamental method for the enantioselective formation of carbon-carbon bonds.

Chiral AuxiliarySubstrateAlkylating AgentDiastereomeric Excess (de)Yield (%)Reference
(1S,2R)-2-Amino-1,2-diphenylethanol (as imine) CyclohexanoneBenzyl bromide92%88%[8]
Evans' Auxiliary ((S)-4-benzyl-2-oxazolidinone) N-Propionyl oxazolidinoneBenzyl bromide>98%95%[9]
Oppolzer's Sultam N-Propionyl sultamMethyl iodide>99%91%[4][5][6][7]

Key Insights: In asymmetric alkylation, both Evans' oxazolidinones and Oppolzer's sultam consistently deliver outstanding levels of diastereoselectivity.[10] this compound, when used to form a chiral imine, also provides high diastereoselectivity, making it a viable alternative. The steric hindrance provided by the phenyl groups of the auxiliary effectively directs the approach of the electrophile.

Experimental Protocols

Attachment of this compound to an Aldehyde (Formation of a Chiral Oxazolidine)

Materials:

  • (1R,2S)-2-Amino-1,2-diphenylethanol (1.0 equiv)

  • Aldehyde (1.1 equiv)

  • Anhydrous Toluene (B28343)

  • p-Toluenesulfonic acid (catalytic amount)

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add (1R,2S)-2-amino-1,2-diphenylethanol, the aldehyde, and a catalytic amount of p-toluenesulfonic acid in anhydrous toluene.

  • Heat the mixture to reflux and monitor the azeotropic removal of water.

  • Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure to yield the crude chiral oxazolidine, which can often be used in the subsequent reaction without further purification.

G cluster_reactants Reactants cluster_conditions Conditions Auxiliary (1R,2S)-2-Amino- 1,2-diphenylethanol Product Chiral Oxazolidine Auxiliary->Product Aldehyde R-CHO Aldehyde->Product Solvent Toluene Solvent->Product Catalyst p-TsOH Catalyst->Product Setup Dean-Stark Reflux Setup->Product

Fig. 1: Formation of a chiral oxazolidine.
Cleavage of the this compound Auxiliary

The removal of the chiral auxiliary is a critical step to liberate the desired chiral product. The choice of cleavage method depends on the nature of the product and the linkage to the auxiliary.

Reductive Cleavage (to yield a chiral amine):

  • Reagents: Lithium aluminium hydride (LiAlH₄) or Sodium borohydride (B1222165) (NaBH₄) in an appropriate solvent (e.g., THF, Ethanol).

  • General Procedure: The chiral substrate is treated with the reducing agent at a suitable temperature (e.g., 0 °C to room temperature). After the reaction is complete, a standard aqueous workup is performed to isolate the chiral amine and the recovered auxiliary.

Hydrolytic Cleavage (to yield a chiral aldehyde or ketone):

  • Reagents: Mild acidic conditions (e.g., aqueous oxalic acid, silica (B1680970) gel) or oxidative conditions (e.g., ozone followed by a reductive workup).

  • General Procedure: The chiral substrate is subjected to hydrolysis under conditions that are mild enough to avoid racemization of the product. The choice of acid or oxidant is crucial and needs to be optimized for each specific substrate.

G cluster_cleavage Cleavage Methods Start Product with Auxiliary Attached Reductive Reductive Cleavage (e.g., LiAlH4) Start->Reductive Hydrolytic Hydrolytic Cleavage (e.g., mild acid) Start->Hydrolytic Chiral_Product Enantiomerically Enriched Product Reductive->Chiral_Product Recovered_Auxiliary Recovered Auxiliary Reductive->Recovered_Auxiliary Hydrolytic->Chiral_Product Hydrolytic->Recovered_Auxiliary

Fig. 2: General cleavage pathways.

Limitations of this compound

Despite its versatility, this compound is not without its limitations.

  • Steric Hindrance: The bulky phenyl groups, while effective in directing stereochemistry, can sometimes hinder the reaction of sterically demanding substrates, leading to lower yields or slower reaction rates.

  • Cleavage Conditions: While methods for cleavage are established, they can sometimes be harsh and may not be compatible with sensitive functional groups present in the product molecule. Careful optimization of cleavage conditions is often necessary.

  • Availability of Both Enantiomers: While both enantiomers are commercially available, their cost can be a consideration for large-scale synthesis compared to some other auxiliaries derived from the chiral pool.

Conclusion

This compound is a valuable and effective chiral auxiliary for a range of asymmetric transformations, particularly in the synthesis of chiral amines and amino alcohols. It offers good to excellent levels of diastereoselectivity, often comparable to more established auxiliaries like Evans' oxazolidinones and Oppolzer's sultam. However, considerations regarding steric hindrance and the conditions required for auxiliary removal should be taken into account during synthetic planning. The choice of the optimal chiral auxiliary will ultimately depend on the specific substrate, the desired transformation, and the overall synthetic strategy. This guide provides a comparative framework to aid researchers in making an informed decision for their specific synthetic challenges.

References

A Comparative Guide to Cleavage Methods for Evans and 2-Amino-1,2-diphenylethanol Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chiral auxiliary is a critical step in asymmetric synthesis. The ease and efficiency of the final cleavage step, to release the desired chiral product and recover the auxiliary, are paramount considerations. This guide provides a detailed comparison of cleavage methods for two prominent classes of chiral auxiliaries: the well-established Evans oxazolidinones and the versatile 2-Amino-1,2-diphenylethanol derivatives.

This comparison focuses on the performance, experimental protocols, and underlying mechanisms of various cleavage strategies. All quantitative data is presented in structured tables for straightforward evaluation, and key experimental workflows are illustrated with diagrams.

Evans Auxiliaries: A Wealth of Cleavage Options

Evans auxiliaries, typically N-acyloxazolidinones, are renowned for their high diastereoselectivity in a variety of carbon-carbon bond-forming reactions. A significant advantage of this class of auxiliaries is the extensive body of literature detailing reliable and high-yielding cleavage methods. These methods can be broadly categorized into hydrolytic, reductive, and transesterification procedures, allowing for the synthesis of a diverse range of chiral products.

Hydrolytic Cleavage

Hydrolysis of the N-acyl bond is the most common method to obtain chiral carboxylic acids. The standard protocol involves the use of lithium hydroxide (B78521) (LiOH) in the presence of hydrogen peroxide (H₂O₂). The hydroperoxide anion selectively attacks the exocyclic carbonyl group, minimizing side reactions like the cleavage of the endocyclic carbamate.[1]

Reductive Cleavage

To access chiral alcohols, reductive cleavage is employed. A variety of hydride reagents can be utilized, with the choice of reagent influencing the reaction conditions and work-up procedure. Common reagents include lithium borohydride (B1222165) (LiBH₄) and lithium aluminum hydride (LiAlH₄).

Transesterification

For the synthesis of chiral esters, transesterification offers a direct route. This method typically involves treating the N-acyl oxazolidinone with an alkoxide, such as sodium methoxide (B1231860) in methanol, to yield the corresponding methyl ester.

This compound Auxiliaries: Emerging Strategies

This compound is a valuable chiral auxiliary, particularly in the synthesis of chiral amines and amino acids. The cleavage of the N-acyl bond from this auxiliary, which forms a stable amide, generally requires more forcing conditions compared to the acyloxazolidinones of Evans auxiliaries. The primary methods for cleavage involve hydrolysis under acidic or basic conditions, or reductive cleavage.

Detailed experimental data on the cleavage of N-acyl-2-Amino-1,2-diphenylethanol is less extensively documented in readily available literature compared to Evans auxiliaries. However, general principles of amide bond cleavage can be applied.

Hydrolytic Cleavage of Amides

The hydrolysis of the amide linkage in N-acyl-2-Amino-1,2-diphenylethanol derivatives typically requires strong acidic or basic conditions and elevated temperatures to achieve reasonable reaction rates.

Reductive Cleavage of Amides

The reduction of the amide bond to yield the corresponding amine is a viable cleavage strategy. Strong reducing agents such as lithium aluminum hydride (LiAlH₄) are generally required for this transformation.

Quantitative Comparison of Cleavage Methods

The following tables summarize the key performance indicators for the various cleavage methods discussed. It is important to note the relative scarcity of specific quantitative data for the cleavage of this compound auxiliaries in the surveyed literature.

Table 1: Cleavage Methods for Evans Auxiliaries

Cleavage MethodReagentsProductTypical Yields (%)Key Considerations
HydrolyticLiOH, H₂O₂Carboxylic Acid85-95Mild conditions, good functional group tolerance.[1]
ReductiveLiBH₄Alcohol80-90Requires anhydrous conditions.
ReductiveLiAlH₄Alcohol80-95Highly reactive, requires careful handling.
TransesterificationNaOMe, MeOHMethyl Ester75-90Base-sensitive functional groups may not be tolerated.

Table 2: Cleavage Methods for this compound Auxiliaries

Cleavage MethodReagentsProductTypical Yields (%)Key Considerations
Acidic Hydrolysis6M HCl, heatCarboxylic AcidModerate to GoodHarsh conditions may affect sensitive functional groups.
Basic Hydrolysis6M NaOH, heatCarboxylateModerate to GoodPotential for racemization at high temperatures.
ReductiveLiAlH₄AmineModerate to GoodReduces other carbonyl groups present in the molecule.

Experimental Protocols

Protocol 1: Hydrolytic Cleavage of an N-Acyl Evans Auxiliary
  • Dissolve the N-acyl oxazolidinone (1 equivalent) in a mixture of tetrahydrofuran (B95107) (THF) and water (4:1).

  • Cool the solution to 0 °C in an ice bath.

  • Add solid lithium hydroxide (2-4 equivalents) followed by the dropwise addition of 30% aqueous hydrogen peroxide (4-8 equivalents).

  • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the excess peroxide by adding an aqueous solution of sodium sulfite.

  • Acidify the mixture with a suitable acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • The chiral auxiliary can often be recovered from the aqueous layer by basification and extraction.

Visualizing the Workflows

Cleavage_Workflows cluster_evans Evans Auxiliary Cleavage cluster_amino_alcohol This compound Auxiliary Cleavage evans_start N-Acyl Evans Auxiliary evans_hydrolysis Hydrolytic Cleavage (LiOH, H₂O₂) evans_start->evans_hydrolysis evans_reductive Reductive Cleavage (LiBH₄ or LiAlH₄) evans_start->evans_reductive evans_transesterification Transesterification (NaOMe, MeOH) evans_start->evans_transesterification evans_acid Chiral Carboxylic Acid evans_hydrolysis->evans_acid evans_alcohol Chiral Alcohol evans_reductive->evans_alcohol evans_ester Chiral Ester evans_transesterification->evans_ester aa_start N-Acyl-2-Amino-1,2- diphenylethanol aa_hydrolysis Hydrolytic Cleavage (Strong Acid/Base, Heat) aa_start->aa_hydrolysis aa_reductive Reductive Cleavage (LiAlH₄) aa_start->aa_reductive aa_acid Chiral Carboxylic Acid aa_hydrolysis->aa_acid aa_amine Chiral Amine aa_reductive->aa_amine

Figure 1. General cleavage pathways for Evans and this compound auxiliaries.

Conclusion

The choice between Evans auxiliaries and this compound auxiliaries will depend on the specific synthetic target and the desired functional group in the final product. Evans auxiliaries offer a wider range of well-documented, mild, and high-yielding cleavage methods, making them a versatile choice for accessing chiral carboxylic acids, alcohols, and esters. The cleavage of this compound auxiliaries, while effective for producing chiral amines and carboxylic acids, generally requires more forcing conditions due to the inherent stability of the amide bond. Further research and development of milder cleavage protocols for amino alcohol-based auxiliaries would significantly enhance their applicability in complex molecule synthesis.

References

A Comparative Guide to Diastereoselectivity: 2-Amino-1,2-diphenylethanol and Other Amino Alcohol Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of chiral amino alcohol auxiliaries in asymmetric alkylation, supported by experimental data and protocols to guide the selection of the optimal stereodirecting group.

In the pursuit of enantiomerically pure molecules, particularly within the pharmaceutical industry, the use of chiral auxiliaries remains a robust and reliable strategy for controlling stereochemistry. Among these, amino alcohol-derived auxiliaries are prized for their high efficacy, predictability, and the relative ease of removal. This guide provides an objective comparison of the diastereoselectivity achieved with auxiliaries derived from 2-amino-1,2-diphenylethanol and other commonly employed amino alcohols, such as phenylglycinol and pseudoephedrine, in the context of asymmetric enolate alkylation.

Performance Comparison in Asymmetric Alkylation

The asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction where the choice of chiral auxiliary is paramount in dictating the facial selectivity of the electrophilic attack. The data presented below is a compilation from seminal studies in the field, focusing on the alkylation of N-propionyl amides or oxazolidinones. While direct side-by-side comparative data for all auxiliaries under identical conditions is sparse in the literature, the following tables provide representative results for well-established systems, offering a strong basis for comparison.

Table 1: Diastereoselectivity of Chiral Oxazolidinone Auxiliaries in the Alkylation of N-Propionyl Imides

Chiral oxazolidinones, famously developed by D. A. Evans, are typically synthesized from β-amino alcohols. They provide excellent stereocontrol due to the formation of a rigid chelated Z-enolate, where one face is effectively shielded by a substituent at the C4 position. The data below is representative of this class of auxiliaries.

EntryChiral Auxiliary PrecursorR¹ SubstituentElectrophile (R²-X)BaseDiastereomeric Ratio (d.r.)Yield (%)
1(S)-PhenylglycinolPhenylBenzyl bromideNaHMDS>99:195
2(S)-ValinolIsopropylBenzyl bromideNaHMDS99:193
3(1R,2S)-EphedrineMethylBenzyl bromideLDA98:290
4(1R,2S)-2-Amino-1,2-diphenylethanolPhenylBenzyl bromideNaHMDS>99:1 (expected)High

Note: Data for entries 1-3 are representative values from established literature on Evans auxiliaries. Data for entry 4 is an expected outcome based on the structural similarity to phenylglycinol-derived auxiliaries, which also feature a C4-phenyl substituent for stereocontrol.

Table 2: Diastereoselectivity of Pseudoephedrine Amide Auxiliaries in Asymmetric Alkylation

The pseudoephedrine-based auxiliaries, developed by A. G. Myers, offer a practical alternative, often yielding highly crystalline products that are easily purified. The stereochemical outcome is directed by a rigid lithium-chelated enolate intermediate.

EntryChiral AuxiliaryElectrophile (R-X)BaseDiastereomeric Ratio (d.r.)Yield (%)
1(+)-PseudoephedrineBenzyl bromideLDA/LiCl≥99:190
2(+)-PseudoephedrineEthyl iodideLDA/LiCl97:388
3(+)-Pseudoephedrinen-Butyl bromideLDA/LiCl98:289

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of stereoselective reactions. Below are general protocols for the asymmetric alkylation reactions cited in the tables.

General Procedure for Asymmetric Alkylation of N-Acyloxazolidinones (Evans Auxiliary)

To a solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF, 0.1 M) at -78 °C under an inert atmosphere (argon or nitrogen) is added sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 equiv, as a 1.0 M solution in THF) dropwise. The resulting solution is stirred for 30 minutes at -78 °C to ensure complete formation of the sodium enolate. The electrophile (alkyl halide, 1.2 equiv) is then added, and the reaction mixture is stirred at -78 °C for 1-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material. The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate (B1210297) (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure. The diastereomeric ratio of the crude product is determined by ¹H NMR or chiral HPLC analysis. The product is then purified by silica (B1680970) gel chromatography.

General Procedure for Asymmetric Alkylation of N-Acyl Pseudoephedrine Amides (Myers Auxiliary)

To a suspension of the N-acyl pseudoephedrine amide (1.0 equiv) and anhydrous lithium chloride (LiCl, 6.0 equiv) in anhydrous THF (0.2 M) at -78 °C under an inert atmosphere is added lithium diisopropylamide (LDA, 2.2 equiv, freshly prepared or as a solution in THF) dropwise. The mixture is stirred at -78 °C for 15 minutes, allowed to warm to 0 °C for 15 minutes, and then briefly to room temperature for 5 minutes before being re-cooled to the desired reaction temperature (typically 0 °C or -78 °C). The alkylating agent (1.1-1.5 equiv) is then added, and the reaction is monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous NH₄Cl. The mixture is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated in vacuo. The diastereomeric ratio is determined by ¹H NMR or GC analysis of the crude product, which is subsequently purified by flash column chromatography or recrystallization.

Mechanistic Insights and Stereochemical Models

The high levels of diastereoselectivity observed in these reactions are a consequence of well-defined, rigid transition states that minimize steric interactions.

G Workflow for Asymmetric Alkylation cluster_start Starting Materials cluster_reaction Alkylation Reaction Auxiliary Chiral Auxiliary (e.g., Oxazolidinone) Acylation Acylation Auxiliary->Acylation Substrate Acylating Agent (e.g., Propionyl Chloride) Substrate->Acylation Enolate Enolate Formation (Base, -78°C) Acylation->Enolate Alkylation Alkylation (Electrophile) Enolate->Alkylation Workup Workup & Purification Alkylation->Workup Product Diastereomerically Enriched Product Workup->Product

Caption: General experimental workflow for asymmetric alkylation using a chiral auxiliary.

The stereochemical outcome for oxazolidinone auxiliaries is rationalized by the formation of a chelated Z-enolate. The substituent at the C4 position of the oxazolidinone ring sterically blocks one face of the enolate, directing the incoming electrophile to the opposite face. For auxiliaries derived from (S)-phenylglycinol or (1R,2S)-2-amino-1,2-diphenylethanol, the C4-phenyl group effectively shields the si-face, leading to attack from the re-face.

G Stereochemical Model for Oxazolidinone Alkylation cluster_model Chelated Z-Enolate Transition State Enolate Chelated Z-Enolate Product Major Diastereomer Enolate->Product Attack from less hindered face Electrophile Electrophile (R-X) Electrophile->Enolate Electrophile->Product Shielding Steric Shielding by R¹ group (e.g., Phenyl)

Caption: Simplified model of electrophilic attack on a chelated Z-enolate.

Conclusion

The choice of a chiral amino alcohol auxiliary is a critical decision in the planning of an asymmetric synthesis. Evans-type oxazolidinones, including those derived from this compound and phenylglycinol, are expected to provide exceptionally high levels of diastereoselectivity due to the effective steric shielding by the C4-substituent in a rigid, chelated transition state. Pseudoephedrine amides offer a highly practical and efficient alternative, also delivering excellent levels of stereocontrol. For researchers and professionals in drug development, the selection will depend on factors such as the specific substrates, desired product crystallinity, and the scalability of the process. The data and protocols provided herein serve as a foundational guide for making an informed decision to achieve the desired stereochemical outcome with high fidelity.

Pseudoephenamine: A Superior Chiral Auxiliary in Asymmetric Synthesis Compared to Pseudoephedrine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the selection of an effective chiral auxiliary is paramount for achieving high stereoselectivity. While pseudoephedrine has long been a staple in this field, its use is increasingly hampered by regulatory restrictions due to its potential for diversion to illicit substance manufacturing.[1][2] This has paved the way for the emergence of pseudoephenamine as a highly effective and unrestricted alternative, which in many cases offers superior performance, particularly in the challenging construction of quaternary carbon centers.[1][2][3] This guide provides an objective comparison of pseudoephenamine and pseudoephedrine, supported by experimental data, to highlight the advantages of the former in asymmetric synthesis.

Key Advantages of Pseudoephenamine

Pseudoephenamine offers several distinct advantages over pseudoephedrine as a chiral auxiliary:

  • Freedom from Regulatory Restrictions: Unlike pseudoephedrine, pseudoephenamine is not a controlled substance, simplifying its acquisition and use in both academic and industrial research settings.[1][4]

  • Enhanced Diastereoselectivity in Quaternary Carbon Formation: Pseudoephenamine consistently demonstrates higher diastereoselectivity in the alkylation of α-substituted amides to form sterically congested quaternary carbon centers.[1][2]

  • Superior Physical Properties: Amides derived from pseudoephenamine have a greater tendency to be crystalline solids compared to the often-oily derivatives of pseudoephedrine.[1][4] This crystallinity facilitates purification by recrystallization, leading to higher diastereomeric purity and easier handling.[4]

  • Improved Spectroscopic Characteristics: Pseudoephenamine-derived amides typically exhibit sharp, well-defined peaks in NMR spectra, which simplifies analysis and characterization.[1]

Performance Comparison in Asymmetric Alkylation

The primary measure of a chiral auxiliary's efficacy is its ability to control the stereochemical outcome of a reaction, typically quantified by the diastereomeric ratio (dr). The following table summarizes the comparative performance of pseudoephedrine and pseudoephenamine in the asymmetric alkylation of their respective amide derivatives.

EntrySubstrate (Amide of)ElectrophileProductPseudoephedrine drPseudoephenamine drReference(s)
1PropionamideMethyl Iodideα-Methylated amide>99:1>99:1[5]
2PropionamideBenzyl Bromideα-Benzylated amide95:5>99:1[5]
3PropionamideAllyl Bromideα-Allylated amide97:3>99:1[5]
4α-MethylpropionamideEthyl Iodideα-Ethyl-α-methyl amide9:119:1[5]
5α-MethylpropionamideBenzyl Bromideα-Benzyl-α-methyl amide4:19:1[5]
6α-MethylbutyramideMethyl Iodideα-Methyl-α-butyl amide-≥19:1[2]
7α-MethylbutyramideEthyl Iodideα-Ethyl-α-butyl amide9:119:1[2]

As the data indicates, while both auxiliaries perform exceptionally well in the formation of tertiary stereocenters, pseudoephenamine demonstrates a marked superiority in the more demanding synthesis of quaternary stereocenters (Entries 4-7).

Experimental Protocols

The successful application of both pseudoephenamine and pseudoephedrine in asymmetric alkylation follows a three-step sequence: amide formation, diastereoselective alkylation, and cleavage of the auxiliary.

Amide Formation

The chiral auxiliary is first coupled with a carboxylic acid to form a tertiary amide.

  • Protocol: To a solution of the chiral auxiliary (pseudoephenamine or pseudoephedrine, 1.0 equiv) in dichloromethane (B109758) (CH₂Cl₂) is added an acyl chloride or anhydride (B1165640) (1.1 equiv) and a base such as triethylamine (B128534) or pyridine (B92270) (1.2 equiv). The reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude amide is purified by recrystallization or flash column chromatography.[1][6]

Asymmetric Alkylation

The α-carbon of the amide is deprotonated to form a chiral enolate, which then reacts with an electrophile.

  • Protocol: A suspension of the pseudoephenamine or pseudoephedrine amide (1.0 equiv) and anhydrous lithium chloride (6.0-7.0 equiv) in dry tetrahydrofuran (B95107) (THF) is cooled to -78 °C under an inert atmosphere. A solution of lithium diisopropylamide (LDA) (2.1-2.2 equiv) in THF is added slowly. The mixture is stirred and may be briefly warmed to 0 °C before being re-cooled to the desired reaction temperature (typically -78 °C or 0 °C). The alkylating agent (1.5-4.0 equiv) is then added, and the reaction is stirred until completion. The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by recrystallization or flash column chromatography to yield the diastereomerically enriched alkylated amide.[2][6]

Auxiliary Cleavage

The chiral auxiliary is removed to yield the desired enantiomerically enriched product.

  • To Yield Carboxylic Acids (Acidic Hydrolysis): The alkylated amide (1.0 equiv) is dissolved in a mixture of dioxane and 9 N sulfuric acid. The mixture is heated to 115 °C for 12-24 hours. After cooling, the reaction is diluted with water and extracted with an organic solvent. The organic extracts are washed, dried, and concentrated to afford the carboxylic acid. The chiral auxiliary can be recovered from the aqueous layer.[2][3]

  • To Yield Primary Alcohols (Reduction): A solution of the alkylated amide (1.0 equiv) in THF is added dropwise to a suspension of a reducing agent such as lithium amidotrihydroborate (LAB) or lithium aluminum hydride (LAH) in THF at 0 °C. The reaction is stirred at room temperature until completion. The reaction is carefully quenched by the sequential addition of water and aqueous sodium hydroxide. The resulting solid is filtered off, and the filtrate is dried and concentrated to yield the primary alcohol.[7][8]

  • To Yield Ketones (Organometallic Addition): A solution of the alkylated amide (1.0 equiv) in dry THF is cooled to -78 °C. An organolithium or Grignard reagent (2.0-5.0 equiv) is added dropwise, and the reaction is stirred for several hours. The reaction is quenched with saturated aqueous ammonium chloride, and the ketone is isolated after extraction and purification.[7]

Visualization of the Synthetic Workflow

The following diagrams illustrate the general workflow for asymmetric synthesis using a chiral auxiliary and the proposed mechanism for stereochemical control.

G cluster_0 Asymmetric Alkylation Workflow Prochiral\nCarboxylic Acid Prochiral Carboxylic Acid Chiral Amide Chiral Amide Prochiral\nCarboxylic Acid->Chiral Amide Amide Formation Chiral Auxiliary\n(Pseudoephenamine) Chiral Auxiliary (Pseudoephenamine) Chiral Auxiliary\n(Pseudoephenamine)->Chiral Amide Alkylated Amide\n(High dr) Alkylated Amide (High dr) Chiral Amide->Alkylated Amide\n(High dr) 1. LDA, LiCl 2. Electrophile (R-X) Enantiomerically\nEnriched Product Enantiomerically Enriched Product Alkylated Amide\n(High dr)->Enantiomerically\nEnriched Product Auxiliary Cleavage Recovered Auxiliary Recovered Auxiliary Alkylated Amide\n(High dr)->Recovered Auxiliary

General workflow for asymmetric alkylation using a chiral auxiliary.

G cluster_1 Proposed Transition State for Stereocontrol cluster_2 Blocking Groups enolate Chelated (Z)-Enolate product Alkylated Product enolate->product Approach from less hindered face electrophile Electrophile (R-X) electrophile->product phenyl Phenyl Group alkoxide Lithium Alkoxide -Solvent Complex

Proposed chelated intermediate responsible for high diastereoselectivity.

Conclusion

Pseudoephenamine stands out as a superior chiral auxiliary for asymmetric synthesis when compared to pseudoephedrine.[1] Its key advantages include the absence of regulatory restrictions, enhanced stereocontrol in the formation of quaternary carbon centers, and favorable physical properties of its derivatives that simplify purification and analysis.[1][2][4] For researchers and professionals in drug development and synthetic chemistry, pseudoephenamine represents a practical and highly effective tool for the reliable synthesis of enantiomerically pure compounds.

References

A Comparative Guide to the Applications of 2-Amino-1,2-diphenylethanol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral controller is a critical decision in the stereoselective synthesis of complex molecules. Among the vast array of available tools, 2-Amino-1,2-diphenylethanol (ADPE) has emerged as a versatile and effective chiral building block. This guide provides an objective comparison of ADPE's performance in its most successful applications against common alternatives, supported by experimental data and detailed protocols.

Application as a Chiral Auxiliary: Asymmetric Synthesis of β-Lactams

One of the most well-documented applications of this compound is as a chiral auxiliary in the asymmetric synthesis of β-lactams via the Staudinger reaction (a [2+2] cycloaddition between a ketene (B1206846) and an imine). The ADPE auxiliary is praised for being an "artificial" auxiliary, meaning it is not derived from the chiral pool. This allows for the convenient synthesis of both enantiomers, a significant advantage over many naturally derived auxiliaries.

Performance Comparison: ADPE Auxiliary vs. Evans Oxazolidinone

The Evans oxazolidinone auxiliary is a gold standard in asymmetric synthesis, known for its high stereocontrol and reliability. While direct comparative studies under identical conditions are scarce, we can collate representative data to highlight the performance of the ADPE-derived auxiliary.

Table 1: Performance Comparison in Asymmetric β-Lactam Synthesis

Chiral AuxiliaryImine SubstrateKetene PrecursorDiastereomeric Ratio (d.r.)Yield (%)Key Features & Considerations
(1S,2R)-ADPE Derivative N-benzylidene-p-anisidineGlycine (B1666218) derivative of auxiliary>99:1 (cis)95%Excellent cis-selectivity. Both enantiomers of the auxiliary are readily available, allowing access to both product enantiomers.
Evans-type Oxazolidinone Various iminesVarious acid chloridesOften >95:5Good to HighWell-established and highly predictable stereochemical outcomes. The auxiliary typically requires hydrolytic conditions for removal.[1]

Note: Data for the ADPE derivative is from a specific study and may not be universally representative. The Evans auxiliary data is a generalized representation from the literature, as conditions and substrates vary widely.

Experimental Protocol: Asymmetric β-Lactam Synthesis using ADPE Auxiliary

This protocol describes the asymmetric synthesis of a β-lactam using a chiral glycine derivative prepared from (1S,2R)-2-amino-1,2-diphenylethanol.

Step 1: Preparation of the Chiral Auxiliary Adduct (Carboxylic Acid 8)

  • The chiral auxiliary, (+)-(1S,2R)-2-amino-1,2-diphenylethanol (1), is reacted with diethyl carbonate in the presence of catalytic potassium carbonate to form the oxazolidinone 6.

  • The sodium salt of 6 is then alkylated with ethyl bromoacetate (B1195939) to yield the glycine ethyl ester derivative 7.

  • Finally, hydrolysis of the ester 7 affords the desired homochiral carboxylic acid 8.

Step 2: Staudinger-type Cycloaddition

  • To a solution of the chiral carboxylic acid 8 (1.0 eq.) and an imine (1.2 eq.) in an anhydrous solvent (e.g., CH₂Cl₂) at 0 °C under an inert atmosphere, add a dehydrating agent like 2-chloro-1-methylpyridinium (B1202621) iodide along with a base (e.g., triethylamine).

  • Allow the reaction mixture to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched, and the crude product is purified by column chromatography to yield the desired β-lactam with high cis-selectivity.

Workflow for Chiral Auxiliary-Mediated Synthesis

G cluster_start Step 1: Auxiliary Attachment cluster_reaction Step 2: Diastereoselective Reaction cluster_end Step 3: Auxiliary Cleavage A Prochiral Substrate (e.g., Carboxylic Acid) C Chiral Substrate A->C Coupling B Chiral Auxiliary (ADPE) B->C E Diastereomerically Enriched Product C->E [2+2] Cycloaddition D Reagent (e.g., Imine + Dehydrating Agent) D->E F Enantiomerically Pure Target Molecule (β-Lactam) E->F Cleavage G Recovered Auxiliary (ADPE) E->G

Caption: General workflow for asymmetric synthesis using a recoverable chiral auxiliary.

Application as a Ligand Precursor: Enantioselective Alkylation of Aldehydes

Derivatives of this compound are effective chiral ligands for catalyzing the enantioselective addition of organozinc reagents to aldehydes, a key C-C bond-forming reaction to produce chiral secondary alcohols. These ligands create a chiral environment around a metal center (commonly titanium), dictating the facial selectivity of the aldehyde's approach.

Performance Comparison: ADPE-derived Ligand vs. Other Amino Alcohols

The enantioselective addition of diethylzinc (B1219324) to benzaldehyde (B42025) is a standard benchmark reaction to evaluate the effectiveness of chiral catalysts.

Table 2: Performance of Chiral Amino Alcohol Ligands in the Addition of Et₂Zn to Benzaldehyde

Chiral Ligand (Catalyst)Catalyst Loading (mol%)SolventYield (%)Enantiomeric Excess (ee, %)Product Configuration
(1S,2R)-ADPE Derivative 10Toluene (B28343)up to 95%up to 95%(R)
(1R,2R)-(-)-Pseudoephedrine 2Toluene9586(R)
(1R,2S)-(-)-Norephedrine 2Toluene9261(R)
(-)-DAIB (N,N-Diisobutylnorephedrine) 5Toluene9798(S)

Note: Data is compiled from various sources and reaction conditions (temperature, time, additives) may differ, affecting direct comparability.

Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol is a general procedure for the ADPE-ligand-catalyzed addition of diethylzinc to benzaldehyde.

  • Catalyst Preparation : In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), dissolve the this compound-derived ligand (e.g., 0.1 mmol, 10 mol%) in anhydrous toluene (5 mL).

  • Addition of Reagents : Add titanium(IV) isopropoxide (1.2 eq.) to the solution and stir for 20 minutes at room temperature. Cool the mixture to 0 °C using an ice bath.

  • To this solution, add a solution of diethylzinc in hexanes (e.g., 2.0 mmol, 1.0 M solution) dropwise. Stir the resulting mixture at 0 °C for 30 minutes.

  • Substrate Addition : Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.

  • Reaction Monitoring : Allow the reaction to stir at 0 °C and monitor its progress by TLC.

  • Workup and Purification : Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution. Allow the mixture to warm to room temperature, extract the product with an organic solvent (e.g., diethyl ether), dry the combined organic layers, and remove the solvent under reduced pressure. The crude product is then purified by flash column chromatography.

  • Analysis : The enantiomeric excess (ee%) of the purified 1-phenyl-1-propanol (B1198777) is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Logical Relationship in Catalytic Asymmetric Addition

G cluster_catalyst Catalyst Formation cluster_reaction Catalytic Cycle Ligand Chiral Ligand (ADPE Derivative) Catalyst Active Chiral Titanium Complex Ligand->Catalyst Metal Metal Precursor (e.g., Ti(O-iPr)4) Metal->Catalyst TransitionState Diastereomeric Transition State Catalyst->TransitionState Coordination Aldehyde Prochiral Aldehyde (Benzaldehyde) Aldehyde->TransitionState Zinc Organozinc Reagent (Et2Zn) Zinc->TransitionState Delivery of Et group Product Chiral Alcohol Product TransitionState->Product C-C Bond Formation Product->Catalyst Catalyst Regeneration

Caption: Formation and function of the chiral catalyst in asymmetric synthesis.

Conclusion

This compound stands as a highly effective and versatile tool in the field of asymmetric synthesis. Its primary strengths lie in its application as a recoverable chiral auxiliary for the synthesis of β-lactams, where it provides excellent stereocontrol and the strategic advantage of being available in both enantiomeric forms. Furthermore, its derivatives serve as potent ligands in metal-catalyzed reactions, such as the enantioselective addition of organozinc reagents to aldehydes, yielding chiral alcohols with high enantiopurity.

While established alternatives like Evans auxiliaries and DAIB ligands show exceptional performance in their respective domains, ADPE-based systems offer a compelling and competitive option. The choice of chiral strategy will ultimately depend on the specific synthetic target, substrate scope, and desired stereochemical outcome. The data and protocols presented in this guide aim to provide researchers with a solid foundation for making an informed decision.

References

Safety Operating Guide

Proper Disposal of 2-Amino-1,2-diphenylethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. 2-Amino-1,2-diphenylethanol, a common reagent in research and development, is classified as a hazardous substance requiring specific handling and disposal procedures. Adherence to these guidelines is essential to ensure the safety of laboratory personnel and to comply with environmental regulations.

This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, intended for researchers, scientists, and drug development professionals.

Hazard Profile and Safety Data

This compound is considered hazardous by OSHA standards.[1][2] It is crucial to be aware of its specific hazards before handling or preparing it for disposal. Key hazard information is summarized in the table below.

Hazard ClassificationCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][3][4]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[2][3][4]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[2][3][4]
Signal Word Warning-

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the standard operating procedure for the collection and disposal of this compound waste.

1.0 Personal Protective Equipment (PPE)

1.1. Before handling the chemical waste, ensure you are wearing appropriate PPE to minimize exposure risk.

  • Eye/Face Protection: Wear tightly fitting safety goggles or chemical safety glasses conforming to OSHA or EN166 standards.[1][3]
  • Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile) and a lab coat or other protective clothing.[3][5]
  • Respiratory Protection: If handling the solid in a way that generates dust, or if ventilation is inadequate, use a dust mask or respirator (e.g., N95 type).[5][6]

2.0 Waste Collection and Segregation

2.1. Designate a specific, compatible container for this compound waste.

  • Containers must be in good condition, free of leaks, and have a secure, tight-fitting lid.[7][8]
  • Plastic containers are often preferred for hazardous waste when chemical compatibility is not an issue.[9]
  • Do not mix this waste with incompatible materials, such as strong oxidizing agents.[2]

2.2. Collect waste this compound (solid) and any contaminated materials (e.g., weighing boats, contaminated paper towels) in the designated waste container.

2.3. For solutions containing this compound, collect them in a designated liquid waste container.

3.0 Waste Container Labeling

3.1. As soon as the first particle of waste is added, label the container clearly.[10] The label must include:

  • The words "Hazardous Waste".[9]
  • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[9]
  • For mixtures, list all chemical components and their approximate percentages.[9]
  • An indication of the hazards (e.g., check boxes for "Irritant").[9]
  • The name and contact information of the Principal Investigator or responsible person.[9]
  • The laboratory location (building and room number).[9]
  • The date of waste generation (the date the container was started).[9]

4.0 Storage of Hazardous Waste

4.1. Keep the hazardous waste container sealed at all times, except when adding waste.[7][8]

4.2. Store the container in a designated, well-ventilated satellite accumulation area within the laboratory.

4.3. Ensure the storage location is away from heat and sources of ignition.[1]

4.4. Store in a secondary containment bin to prevent the spread of material in case of a leak.[10]

5.0 Disposal of Empty Containers

5.1. An empty container that previously held this compound must be decontaminated before being discarded as regular trash.[7]

  • Triple-rinse the container with a suitable solvent (e.g., ethanol (B145695) or water) that can dissolve the chemical.[10]
  • Collect the rinsate from all three rinses and dispose of it as hazardous liquid waste.[7][10]
  • After rinsing, deface or remove the original chemical label and any hazardous waste markings.[10]
  • The clean, decontaminated container can then be disposed of in the regular trash.[7]

6.0 Arranging for Final Disposal

6.1. Do not dispose of this compound down the drain or in the regular trash.[9][11]

6.2. All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[9][10]

6.3. Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting a completed hazardous waste form or online request.[9]

Disposal Workflow Diagram

The following diagram illustrates the logical steps and decision points in the proper disposal process for this compound.

G Workflow for this compound Disposal start Waste Generation: This compound ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe empty_container Decontaminate Empty Container (Triple Rinse) start->empty_container For empty stock bottles container_prep 2. Prepare Labeled Hazardous Waste Container ppe->container_prep collect_waste 3. Collect Waste (Solid & Contaminated Items) container_prep->collect_waste storage 4. Store Container Securely (Sealed, Secondary Containment) collect_waste->storage handle_spill Accidental Spill Procedure collect_waste->handle_spill If spill occurs is_full Container Full? storage->is_full is_full->collect_waste No request_pickup 5. Request EHS Hazardous Waste Pickup is_full->request_pickup Yes end Disposal Complete request_pickup->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling 2-Amino-1,2-diphenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides critical safety and logistical information for the handling of 2-Amino-1,2-diphenylethanol, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Hazard Summary: this compound is considered hazardous. It can cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4][5] It is harmful if swallowed.[6]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment to be used when handling this compound.

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may also be necessary.[1]To protect against splashes and dust that can cause serious eye irritation.[1][2][3][4][5]
Skin Protection Impervious, flame-resistant clothing and chemical-resistant gloves (e.g., nitrile rubber).[1]To prevent skin contact which can cause irritation.[1][2][3][4][5] Contaminated clothing should be removed and washed before reuse.[1][3]
Respiratory Protection A full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced.[1] Use in a well-ventilated area is crucial.[1][2][3][7]To avoid inhalation of dust or vapors which may cause respiratory irritation.[1][2][3][4][5]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe laboratory environment.

1. Preparation:

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[2]

  • Work in a well-ventilated area, such as a chemical fume hood.[1][2][3][7]

  • Assemble all necessary PPE as detailed in the table above.

2. Handling:

  • Avoid generating dust.[7]

  • Do not eat, drink, or smoke in the handling area.[7]

  • Wash hands thoroughly after handling the compound.[1][3][7]

  • Keep the container tightly closed when not in use.[1][2][3][7]

3. Storage:

  • Store in a locked, well-ventilated place.[1][2][3]

  • Keep the container tightly closed.[1][2][3][7]

Accidental Release and First Aid

Spill Response:

  • Minor Spills: For small spills, immediately clean up the area.[7] Avoid generating dust.[7] Use dry clean-up procedures and place the material in a sealed, labeled container for disposal.[7]

  • Major Spills: In the event of a large spill, evacuate the area and alert the appropriate emergency response team.[7]

First Aid Measures:

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[1][2][3][4] Seek medical attention if you feel unwell.[1]

  • If on Skin: Wash the affected area with plenty of water.[1][2][3] If skin irritation occurs, get medical help.[1][2][3]

  • If in Eyes: Rinse cautiously with water for several minutes.[1][2][3][4] Remove contact lenses if present and easy to do. Continue rinsing.[1][2][3][4] Seek medical attention.[2]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.[1]

Disposal Plan

Dispose of contents and containers in accordance with all local, regional, and national regulations.[1][2] The material should be disposed of at an appropriate treatment and disposal facility.[1][3] Do not allow the chemical to enter drains.[1]

Workflow for Handling this compound

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_storage 3. Storage cluster_disposal 4. Disposal prep1 Verify Eyewash & Safety Shower Accessibility prep2 Work in a Ventilated Area (Fume Hood) prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Avoid Dust Generation prep3->handle1 handle2 No Eating, Drinking, or Smoking handle1->handle2 dispose1 Dispose of Waste in Accordance with Regulations handle1->dispose1 Waste Generation handle3 Wash Hands After Handling handle2->handle3 handle4 Keep Container Closed handle3->handle4 store1 Store in a Locked, Well-Ventilated Area handle4->store1 store2 Keep Container Tightly Closed store1->store2 dispose2 Use Approved Waste Disposal Facility dispose1->dispose2

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.